3-Methylindolizine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-5-6-9-4-2-3-7-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDCKOWQNJDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342519 | |
| Record name | 3-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-10-0 | |
| Record name | 3-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activities of 3-Methylindolizine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a bicyclic aromatic heterocycle and an isomer of indole, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties. Among its derivatives, those bearing a methyl group at the 3-position have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of 3-methylindolizine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented to cater to researchers, scientists, and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Several this compound derivatives have been investigated for their potential as anticancer agents. The primary mechanism of evaluation often involves in vitro cytotoxicity assays against various cancer cell lines.
Quantitative Data: Anticancer Activity
The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth. The following table summarizes the reported IC₅₀ values for various this compound derivatives against different human cancer cell lines.
| Compound ID/Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 (3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole) | HUH7 (Liver) | >100 | [1] |
| MCF7 (Breast) | 87.5 | [1] | |
| HCT116 (Colon) | >100 | [1] | |
| 2 (3-methyl-1-[(4-(pyrimidin-2-yl)piperazin-1-yl)methyl]-1H-indole) | HUH7 (Liver) | 16.3 | [1] |
| MCF7 (Breast) | 18.2 | [1] | |
| HCT116 (Colon) | 20.1 | [1] | |
| 3 (3-methyl-1-[(4-benzylpiperazin-1-yl)methyl]-1H-indole) | HUH7 (Liver) | 15.8 | [1] |
| MCF7 (Breast) | 17.5 | [1] | |
| HCT116 (Colon) | 19.3 | [1] | |
| 4 (3-methyl-1-[(4-(diphenylmethyl)piperazin-1-yl)methyl]-1H-indole) | HUH7 (Liver) | 12.5 | [1] |
| MCF7 (Breast) | 13.7 | [1] | |
| HCT116 (Colon) | 15.8 | [1] | |
| 5-Fluorouracil (Reference) | HUH7 (Liver) | 20.3 | [1] |
| MCF7 (Breast) | 22.4 | [1] | |
| HCT116 (Colon) | 25.1 | [1] | |
| 2-(4-chlorophenyl)-3-methyl-1H-benzo[g]indole | Various | Cytotoxic at 10 µM | [2] |
| 2-(4-methoxyphenyl)-3-methyl-1H-benzo[g]indole | Various | Cytotoxic at 10 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Potential Anticancer Mechanism
While specific signaling pathways for this compound derivatives are still under extensive investigation, related indole compounds are known to modulate key cancer-related pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades[3]. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Potential PI3K/Akt/mTOR signaling pathway targeted by this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Certain indolizine derivatives have shown promise as inhibitors of key inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. The IC₅₀ values for COX-2 inhibition are presented below.
| Compound ID/Structure | Enzyme | IC₅₀ (µM) | Reference |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | [4] |
| Diethyl 3-benzoyl-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 10.21 | [4] |
| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 7.23 | [4] |
| Diethyl 3-(4-methylbenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 8.92 | [4] |
| Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate | COX-2 | 12.51 | [4] |
| Indomethacin (Reference) | COX-2 | 6.84 | [4] |
Experimental Protocol: COX-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay typically measures the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid and a heme cofactor. The intensity of the color produced is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add various concentrations of the this compound test compounds to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) over a period of time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the rate of the reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: COX-2 in Inflammation
The inhibition of COX-2 by this compound derivatives directly impacts the inflammatory cascade by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives have shown potential in this area, exhibiting activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID/Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 1f | Escherichia coli | 50 | [5] |
| Pseudomonas aeruginosa | 50 | [5] | |
| Candida albicans | 100 | [5] | |
| Compound 1g | Escherichia coli | 50 | [5] |
| Pseudomonas aeruginosa | 50 | [5] | |
| Compound 2f | Escherichia coli | 50 | [5] |
| Pseudomonas aeruginosa | 50 | [5] | |
| Compound 2g | Escherichia coli | 50 | [5] |
| Pseudomonas aeruginosa | 50 | [5] | |
| Candida albicans | 100 | [5] | |
| Ampicillin (Reference) | Escherichia coli | - | [5] |
| Griseofulvin (Reference) | Candida albicans | - | [5] |
Note: Specific structures for compounds 1f, 1g, 2f, and 2g were not detailed in the abstract.
Experimental Protocol: Agar Well Diffusion Assay
This method is a widely used technique to evaluate the antimicrobial activity of a compound.
Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a uniform layer of a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile broth.
-
Seeding the Plate: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Workflow Diagram: Antimicrobial Screening
The following diagram illustrates the general workflow for screening compounds for antimicrobial activity.
Caption: General workflow for antimicrobial susceptibility testing using the agar well diffusion method.
Conclusion
This compound derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. The data and protocols presented in this guide highlight their potential as leads for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential and advance these compounds through the drug discovery pipeline. This guide serves as a foundational resource for researchers dedicated to exploring the pharmacological landscape of this compound derivatives.
References
- 1. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Core Photophysical Principles of Indolizine Fluorophores
An In-depth Technical Guide to the Photophysical and Fluorescent Properties of Indolizines
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical and fluorescent properties of the indolizine scaffold. Indolizine, a nitrogen-containing heterocyclic compound isomeric to indole, serves as a versatile precursor for a wide range of fluorescent molecules with applications in bioimaging, sensing, and materials science.[1][2] Its unique electronic structure allows for systematic tuning of its optical properties, making it a subject of intense research.[3][4][5] This document details the structure-property relationships, quantitative photophysical data, and the experimental protocols necessary for the characterization of these powerful fluorophores.
The fluorescence of indolizine derivatives is governed by their electronic structure, which can be rationally engineered to achieve a wide array of photophysical outcomes.[5][6] The core skeleton is inherently fluorescent, and its properties are highly sensitive to the nature and position of substituents.
Structure-Property Relationships
Systematic studies, particularly on the "Seoul-Fluor" platform, have demonstrated that the emission wavelength and quantum yield of indolizine-based fluorophores can be predictably tuned.[5][6] The key to this tunability lies in the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine ring system.[7]
-
Intramolecular Charge Transfer (ICT): A primary mechanism governing the fluorescence of many indolizine derivatives is Intramolecular Charge Transfer (ICT).[7] In a typical "push-pull" system, an EDG (the "push") and an EWG (the "pull") are placed at different positions on the conjugated system. Upon photoexcitation, electron density moves from the donor to the acceptor, creating a charge-separated excited state. The energy of this ICT state, and thus the emission wavelength, is highly sensitive to the electronic nature of the substituents and the polarity of the surrounding environment.[5][7]
-
Wavelength Tuning: By modifying substituents, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely controlled.[7]
-
Introducing EDGs (e.g., N,N-dimethylamino) tends to raise the HOMO energy level, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift in both absorption and emission spectra.[7]
-
Introducing EWGs (e.g., acetyl, aldehyde, ester) can stabilize the LUMO state, which also reduces the energy gap and contributes to a red shift.[7]
-
This systematic perturbation allows for the development of fluorophores that span the visible spectrum, from blue to red-orange (approx. 420–613 nm).[6][7]
-
The relationship between substituent effects and photophysical properties is visualized in the diagram below.
References
- 1. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. Systematic Exploration of Indolizine-Based Small Fluorescent Molecules ... - Youngjun Lee - Google Libros [books.google.co.cr]
- 5. Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3-Methylindolizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical predictions with data from closely related analogs to offer a robust analytical framework. The methodologies presented herein are foundational for the structural elucidation and quality control of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from known data of indolizine, 1-methylindolizine, and general principles of NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 | 7.2 - 7.4 | s | - | Expected to be a singlet due to the adjacent methyl group. |
| H-2 | 6.4 - 6.6 | s | - | Expected to be a singlet. |
| H-5 | 7.8 - 8.0 | d | 6.5 - 7.5 | Typically the most downfield proton of the pyridine ring. |
| H-6 | 6.6 - 6.8 | t | 6.5 - 7.5 | Coupled to H-5 and H-7. |
| H-7 | 7.0 - 7.2 | t | 6.5 - 7.5 | Coupled to H-6 and H-8. |
| H-8 | 7.4 - 7.6 | d | 8.5 - 9.5 | Coupled to H-7. |
| 3-CH₃ | 2.3 - 2.5 | s | - | Methyl group protons. |
Predicted values are based on analogies with indolizine and its derivatives. Solvent: CDCl₃.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | 115 - 120 | |
| C-2 | 110 - 115 | |
| C-3 | 125 - 130 | Substituted with a methyl group. |
| C-5 | 125 - 130 | |
| C-6 | 112 - 117 | |
| C-7 | 120 - 125 | |
| C-8 | 118 - 123 | |
| C-8a | 135 - 140 | Bridgehead carbon. |
| 3-CH₃ | 15 - 20 | Methyl group carbon. |
Predicted values are based on analogies with indolizine and its derivatives. Solvent: CDCl₃.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| [M]⁺ (Molecular Ion) | m/z 131 | Expected to be the base peak in EI-MS due to the aromatic nature. |
| Major Fragments | m/z 116, 104, 78 | [M-CH₃]⁺, loss of HCN from [M-CH₃]⁺, and pyridine fragment. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch (CH₃) | Medium |
| 1640 - 1580 | C=C stretching (aromatic ring) | Strong |
| 1500 - 1400 | C=C stretching (aromatic ring) | Medium-Strong |
| 1380 - 1370 | CH₃ bend | Medium |
| 800 - 650 | C-H out-of-plane bend | Strong |
Experimental Protocols
The following are detailed experimental protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: 0 to 220 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts.
-
Assign chemical shifts for all peaks in the ¹³C spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Acquisition:
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of this compound.
-
The eluent from the GC is directly introduced into the EI source of the mass spectrometer.
-
Set the mass spectrometer to scan a mass range of m/z 40-300.
-
Typical EI source parameters:
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.[1]
-
Compare the obtained spectrum with a database if available.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands for aromatic C-H, aliphatic C-H, C=C, and other relevant bonds.[2]
-
Correlate the observed bands with the known structure of this compound.
Visualization of Workflow
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.
This diagram illustrates the logical flow from the synthesis and purification of this compound to its comprehensive analysis using various spectroscopic techniques, culminating in the confirmation of its chemical structure.
References
A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are found in numerous natural products, known as indolizidine alkaloids, and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system-depressant properties.[2][3] Furthermore, the unique photophysical characteristics of the indolizine core have led to its investigation in organic light-emitting devices (OLEDs) and as biological fluorescent probes.[1][3] This guide provides a comprehensive historical overview of the synthetic methodologies developed to construct this important heterocyclic system, from the seminal classical reactions to the sophisticated transition metal-catalyzed strategies of the modern era.
The Dawn of Indolizine Synthesis: Classical Approaches
The journey into indolizine chemistry began in the late 19th and early 20th centuries. The first report mentioning the core structure dates back to 1890 by Angeli, but it was the pioneering work of Scholtz and Tschitschibabin that laid the foundational groundwork for its synthesis.[2][4][5][6]
The Scholtz Reaction (1912)
The first successful synthesis of the parent indolizine molecule was reported by Scholtz in 1912.[4][5][6] The reaction involved heating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C).[4][5] This process yielded a product initially named "picolide," which, upon acid hydrolysis, afforded the indolizine core.[4][5][6] There was initial confusion regarding the structure of "picolide," but it was later correctly identified by Tschitschibabin as 1,3-diacetylindolizine, solidifying the Scholtz reaction as a viable, albeit harsh, route to indolizines.[4]
The Tschitschibabin (Chichibabin) Reaction
Considered one of the most classical and practical methods for indolizine synthesis, the Tschitschibabin reaction involves the base-induced intramolecular cyclization of α-acylated N-pyridinium salts.[3][7][8] This method offers a more general approach compared to the Scholtz reaction and allows for the preparation of various 2-alkyl or 2-aryl substituted indolizines.[9] The reaction proceeds via the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic indolizine ring system.
The Cycloaddition Era: A Paradigm Shift in Versatility
A significant leap in the synthesis of functionalized indolizines came with the application of cycloaddition reactions, particularly 1,3-dipolar cycloadditions. This approach remains one of the most convergent and widely used strategies to date.[1][10][11]
1,3-Dipolar Cycloaddition of Pyridinium Ylides
First utilized for indolizine synthesis in 1961 by Boekelheide and Fahrenholtz, this powerful method involves the reaction of a pyridinium ylide (a 1,3-dipole) with a dipolarophile, typically an electron-deficient alkene or alkyne.[4][11] The pyridinium ylides are conveniently generated in situ from the corresponding pyridinium salts by treatment with a base.[12]
-
With Alkynes: The reaction with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), is straightforward and directly yields the aromatic indolizine.[13]
-
With Alkenes: When using activated alkenes as dipolarophiles, the initial cycloaddition forms a tetrahydroindolizine intermediate. A subsequent oxidation step is required to achieve aromatization and form the final indolizine product.[1][12]
This methodology's primary advantage is its modularity, allowing for diverse substitution patterns on the indolizine core by simply varying the pyridine precursor, the α-halocarbonyl compound used for quaternization, and the dipolarophile.[10][13]
The Modern Toolkit: Transition Metal Catalysis and Novel Strategies
Over the past two decades, the field of indolizine synthesis has been revolutionized by the advent of modern organic chemistry techniques, especially transition metal catalysis. These new methods have enabled the construction of previously inaccessible substitution patterns under milder conditions and with greater efficiency.[1][14]
Palladium, Copper, and Gold-Catalyzed Reactions
Transition metals have been employed to catalyze a variety of cyclization and cross-coupling reactions to form the indolizine skeleton.
-
Palladium-Catalyzed Reactions: Palladium catalysts are used in Sonogashira cross-coupling/cycloisomerization sequences and carbopalladation/cyclization cascades to construct polycyclic indolizine systems.[1][12] Multicomponent syntheses using palladium-catalyzed carbonylation have also been developed to rapidly generate molecular diversity.[15]
-
Copper-Catalyzed Reactions: Copper salts have proven effective in mediating oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins or alkynes.[12] These methods often proceed in a single pot, combining multiple bond-forming events.[12][13]
-
Gold-Catalyzed Reactions: Gold catalysts excel at promoting the cycloisomerization of 2-alkynylpyridine derivatives, providing a powerful route to various substituted indolizines.[1]
Other Modern Approaches
Beyond transition metal catalysis, several other innovative strategies have emerged:
-
Oxidative Annulation: Many modern methods starting from 2-alkylpyridines rely on an oxidative cyclization step, often mediated by reagents like iodine or simply atmospheric oxygen, to achieve aromatization.[1]
-
Intramolecular Cyclization: The cyclization of appropriately functionalized pyridines, such as propargylic pyridines, remains a viable strategy, with methods developed that proceed without transition metals.[1][12][16]
-
Synthesis from Pyrrole Scaffolds: While less common, the construction of the pyridine ring onto a pre-existing pyrrole core, akin to a Paal-Knorr synthesis, offers an alternative disconnection approach.[1][14][17][18] This involves the annulation of pyrrole derivatives with suitable C4 building blocks.[1]
Data Presentation: Comparison of Key Synthesis Methods
The following tables summarize the reaction parameters for several key historical and modern indolizine synthesis methods.
Table 1: Classical Indolizine Synthesis Methods
| Reaction Name | Starting Materials | Reagents/Conditions | Product Substitution | Yield Range |
| Scholtz Reaction | 2-Methylpyridine, Acetic Anhydride | Heat (200-220°C), then acid hydrolysis | Parent Indolizine | Low |
| Tschitschibabin Reaction | Pyridine, α-Haloketone | 1. Quaternization 2. Base (e.g., NaHCO₃) | 2-Aryl/Alkyl | Good |
| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Alkyne (e.g., DMAD) | Base (e.g., K₂CO₃) | 1,2,3-Trisubstituted | Moderate to High |
| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Alkene | Base, then Oxidant (e.g., MnO₂) | Variably Substituted | Moderate to Good |
Table 2: Modern Indolizine Synthesis Methods
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Substitution | Yield Range |
| Cu-Catalyzed Oxidative Cyclization | 2-(Pyridin-2-yl)acetate, Olefin | CuI, I₂ | 1,3-Di or 1,2,3-Trisubstituted | Good |
| Au-Catalyzed Cycloisomerization | 2-(1-Alkynyl)pyridine derivative | Au-catalyst (e.g., IPrAuCl/AgNTf₂) | Variably Substituted | Good to Excellent |
| Pd-Catalyzed Carbonylative Cyclization | 2-Halopyridine, Alkyne, Aryl Iodide | Pd-catalyst, CO | 2-Aroylindolizines | Moderate to Good |
| Iodine-Mediated Oxidative Cyclization | 2-Alkylpyridine, Enolizable Aldehyde | I₂, DMSO | 1,3-Disubstituted | Moderate to Good |
Experimental Protocols
Protocol 1: Synthesis of a 1,2,3-Trisubstituted Indolizine via 1,3-Dipolar Cycloaddition
Description: This protocol describes a typical one-pot, two-step synthesis of an indolizine derivative from a pyridine, an α-bromoketone, and an activated alkyne, based on the widely used 1,3-dipolar cycloaddition methodology.
Materials and Reagents:
-
Pyridine (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyridine (1.0 eq) in anhydrous DMF, add 2-bromoacetophenone (1.0 eq).
-
Stir the mixture at room temperature for 6-8 hours to form the pyridinium salt. The progress can be monitored by TLC.
-
To the resulting suspension, add anhydrous K₂CO₃ (3.0 eq) and DMAD (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure indolizine product.
Characterization:
-
The structure of the final product is typically confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Oxidative Cross-Coupling/Cyclization
Description: This protocol outlines a modern approach to synthesizing 1,3-disubstituted indolizines from a 2-(pyridin-2-yl)acetate derivative and an olefin, as reported by Jia and coworkers.
Materials and Reagents:
-
Ethyl 2-(pyridin-2-yl)acetate (1.0 eq)
-
Styrene (2.0 eq)
-
Copper(I) Iodide (CuI) (20 mol%)
-
Iodine (I₂) (2.0 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen), add ethyl 2-(pyridin-2-yl)acetate (1.0 eq), CuI (0.2 eq), and I₂ (2.0 eq).
-
Add anhydrous DCE followed by styrene (2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture at 100°C for 12 hours.
-
Cool the reaction to room temperature and quench by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted indolizine.
Characterization:
-
The product structure is confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Visualizations: Synthetic Pathways and Mechanisms
Caption: Overview of classical indolizine synthesis pathways.
Caption: General mechanism of 1,3-dipolar cycloaddition.
Caption: Generalized workflow for modern catalytic synthesis.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. ijettjournal.org [ijettjournal.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soc.chim.it [soc.chim.it]
- 12. Indolizine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multicomponent Synthesis of Indolizines Via Palladium Catalyzed Carbonylation Chemistry - ProQuest [proquest.com]
- 16. Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides] | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Quantum Chemical Calculations for Indolizine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of indolizine systems. Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and potential applications of these molecules. This guide details the theoretical principles, computational methodologies, and practical applications of these calculations, supplemented with experimental protocols and structured data for comparative analysis.
Theoretical Principles and Computational Methods
Quantum chemical calculations for indolizine systems are predominantly based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results.
Commonly Used DFT Functionals
The selection of a DFT functional depends on the specific properties being investigated. For indolizine systems, a range of functionals have been successfully employed:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used for geometry optimizations and electronic structure calculations of organic molecules, including indolizines.[3][4]
-
CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional that is particularly well-suited for studying charge-transfer excitations and the photophysical properties of indolizine derivatives using Time-Dependent DFT (TD-DFT).[4]
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): A high-nonlocality functional that provides good accuracy for main-group thermochemistry, kinetics, and noncovalent interactions.
-
PBE0 (Perdew-Burke-Ernzerhof, with 1/4 exact exchange): A hybrid functional that often yields accurate results for a variety of molecular properties.
-
wB97XD (Head-Gordon group's functional with long-range and dispersion corrections): This functional includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.
Basis Sets for Indolizine Calculations
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For indolizine systems, Pople-style basis sets are commonly used:
-
6-31G(d): A double-zeta basis set with polarization functions on heavy atoms, providing a good starting point for geometry optimizations.
-
6-311++G(d,p): A triple-zeta basis set with diffuse functions on all atoms and polarization functions on both heavy and hydrogen atoms, offering higher accuracy for energies and properties.[3][4]
Data Presentation: Calculated Molecular Properties
Quantum chemical calculations provide a wealth of quantitative data that can be used to predict and rationalize the behavior of indolizine derivatives. The following tables summarize key calculated properties from various studies.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Indolizine Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Diethyl 3-(4-bromobenzoyl)indolizine-1,2-dicarboxylate | B3LYP/6-311++G(d,p) | -6.21 | -2.15 | 4.06 | [3] |
| Substituted Indolizine Derivative | DFT Calculation | -5.89 | -1.97 | 3.92 | [3] |
| Another Substituted Indolizine | DFT Calculation | -6.05 | -2.01 | 4.04 | [3] |
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Indolizine Derivative
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |
| C=O stretch | 1708 | 1728 | Carbonyl group vibration |
| C-N stretch | 1380 | 1382 | Ring nitrogen-carbon bond vibration |
| C-H stretch (aromatic) | 3050 | 3055 | Aromatic C-H bond vibration |
Note: Calculated frequencies are often scaled to better match experimental values.
Experimental Protocols
The synthesis of indolizine derivatives is often a prerequisite for experimental validation of computational predictions. The 1,3-dipolar cycloaddition reaction is a widely used and efficient method for constructing the indolizine core.[5][6][7][8]
General Protocol for the Synthesis of Azoindolizine Derivatives
This protocol describes a rapid and efficient synthesis of azoindolizine derivatives.[9][10]
Step 1: Preparation of Aryl Diazonium Salts
-
Dissolve the corresponding aniline (5 mmol) in a mixture of absolute ethanol (3 mL) and an aqueous solution of HBF₄ (50%, 1.25 mL, 10 mmol).[9][10]
-
Stir the resulting mixture at room temperature for 1 hour.[9][10]
-
Add diethyl ether (10 mL) to precipitate the aryl diazonium tetrafluoroborate.[9][10]
-
Filter the precipitate and wash with diethyl ether (3 x 10 mL).[9][10]
-
Dry the aryl diazonium tetrafluoroborate and use it directly in the next step without further purification.[9][10]
Step 2: Preparation of Azoindolizine Derivatives
-
Dissolve the indolizine (0.25 mmol) in CH₂Cl₂ (3 mL).[9][10]
-
Add the aryl diazonium tetrafluoroborate (0.25 mmol) to the solution.[9][10]
-
After the reaction is complete, evaporate the solvent under reduced pressure.[9][10]
-
Rinse the residue with diethyl ether to obtain the desired product.[9][10]
Mandatory Visualizations
Diagrams are essential for visualizing complex relationships and workflows in computational and experimental studies of indolizine systems.
Signaling Pathway: Apoptosis Induction by an Indolizine Derivative
Certain indolizine derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial p53 pathway.[11][12] The following diagram illustrates the key steps in this process.
Caption: Indolizine-induced apoptosis via the mitochondrial p53 pathway.
Experimental and Computational Workflow
The integration of experimental synthesis and in silico analysis is a powerful strategy for the development of novel indolizine-based compounds.
Caption: Workflow for indolizine drug design and discovery.
Conclusion
Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the structure-property relationships of indolizine systems. This guide has provided an overview of the theoretical methods, computational protocols, and practical applications in this field. The integration of computational and experimental approaches, as outlined in the proposed workflow, is crucial for accelerating the discovery and development of novel indolizine-based compounds for a wide range of applications, from pharmaceuticals to advanced materials. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly further enhance the role of in silico studies in advancing our understanding of these versatile heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijettjournal.org [ijettjournal.org]
- 9. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 3-Methylindolizine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data specifically for 3-Methylindolizine is not extensively available in public literature. This guide provides a comprehensive framework based on established principles for the analysis of novel heterocyclic compounds. The quantitative data presented is predictive and illustrative, grounded in the known properties of structurally related molecules such as 3-methylindole and general principles of organic chemistry. This document is intended to guide the design of experimental studies for this compound.
Introduction
This compound is a nitrogen-containing heterocyclic compound, a structural isomer of the well-studied 3-methylindole. The indolizine ring system is a key structural motif in various natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities.[1][2] For any novel compound like this compound to be considered for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. Key among these are solubility and stability, which directly impact bioavailability, formulation, storage, and shelf-life.
This technical guide outlines the theoretical and practical considerations for conducting comprehensive solubility and stability studies on this compound. It provides detailed experimental protocols for key assays and presents predictive data to serve as a baseline for laboratory investigations.
Solubility Studies
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption and bioavailability. The solubility of heterocyclic compounds like this compound is influenced by factors such as the polarity of the solvent, pH, and temperature. The nitrogen atom in the indolizine ring imparts a degree of polarity and potential for ionization, suggesting that its solubility will be pH-dependent.
Predicted Solubility Profile
Based on the general principle of "like dissolves like," this compound is expected to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar solvents. Its solubility in aqueous media is likely to be limited but can be influenced by pH. The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
Table 1: Predicted Solubility of this compound in Various Solvents at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility Category | Rationale |
|---|---|---|---|
| Water | Polar Protic | Sparingly Soluble | The aromatic rings are hydrophobic, but the nitrogen atom allows for some hydrogen bonding. |
| 0.1 M HCl | Aqueous Acidic | Soluble | The basic nitrogen atom is likely to be protonated, forming a more soluble salt. |
| 0.1 M NaOH | Aqueous Basic | Sparingly Soluble | Unlikely to ionize in basic conditions; solubility similar to pure water. |
| Ethanol | Polar Protic | Soluble | Polarity is suitable for interacting with both the aromatic system and the nitrogen heteroatom. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, its high polarity can effectively solvate the molecule. |
| Acetonitrile | Polar Aprotic | Soluble | A common solvent for many organic compounds with moderate polarity. |
| Dichloromethane | Nonpolar | Moderately Soluble | Can solvate the aromatic rings but is less effective for the polar nitrogen. |
| Hexane | Nonpolar | Insoluble | The high nonpolar character is incompatible with the polar nature of the indolizine ring. |
| DMSO | Polar Aprotic | Freely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the vials to stand, permitting the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.
This protocol assesses the solubility of the compound across a range of physiologically relevant pH values.
-
Buffer Preparation: Prepare a series of aqueous buffers covering a pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Solubility Measurement: Perform the Shake-Flask Method (as described in 2.2.1) for each prepared buffer.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH value to generate the pH-solubility profile. This profile is crucial for predicting the compound's behavior in different segments of the gastrointestinal tract.
Workflow for Solubility Determination
References
Investigating the Aromaticity of the Indolizine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine, a nitrogen-fused bicyclic heterocycle, is a crucial scaffold in medicinal chemistry and materials science. Its chemical behavior and stability are governed by its aromatic character, a property that arises from the delocalization of its 10 π-electron system. This technical guide provides an in-depth investigation into the aromaticity of the indolizine ring, synthesizing evidence from theoretical calculations, spectroscopic analyses, and chemical reactivity studies. We present key quantitative data, detail the experimental and computational protocols used for its characterization, and provide visual diagrams to elucidate core concepts and workflows, offering a comprehensive resource for professionals in the field.
Introduction to Indolizine and Aromaticity
Indolizine (pyrrolo[1,2-a]pyridine) is a heterocyclic aromatic compound consisting of a five-membered pyrrole ring fused to a six-membered pyridine ring, with a bridgehead nitrogen atom.[1][2] Unlike its isomer indole, indolizine is a 10 π-electron system, conforming to Hückel's rule (4n+2 π electrons, where n=2), which is the primary indicator of aromaticity. This electron delocalization results in significant thermodynamic stability, planarity, and a characteristic reactivity that favors substitution over addition reactions. Understanding the degree and nature of this aromaticity is critical for predicting the molecule's properties and designing novel derivatives for applications in drug development and organic electronics.
The aromaticity of indolizine is not uniformly distributed across the bicyclic system. Theoretical and experimental evidence suggests a nuanced picture, where the five-membered ring exhibits a higher degree of aromatic character, resembling pyrrole, while the six-membered ring is more akin to an electron-deficient pyridine ring.[3] This guide will explore the multifaceted evidence supporting its aromatic nature.
Theoretical Assessment of Aromaticity
Computational chemistry provides powerful tools for quantifying the aromaticity of a molecule. Methods based on magnetic, structural, and energetic criteria are commonly employed.
2.1. Key Aromaticity Indices
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value (e.g., NICS(1)zz, calculated 1 Å above the ring plane) indicates a diatropic ring current, a hallmark of aromaticity. More negative values generally correspond to stronger aromatic character.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the equalization of bond lengths within a ring compared to an ideal aromatic system. HOMA values range from <0 for antiaromatic systems to a theoretical maximum of 1 for fully aromatic systems (like benzene).[4]
-
Isomerization Stabilization Energy (ISE): This energetic criterion compares the energy of the cyclic system to a hypothetical, non-aromatic acyclic isomer. A significant stabilization energy for the cyclic form provides evidence of aromaticity.[5]
While specific calculated values for the parent indolizine are sparse in comparative literature, theoretical studies on related systems consistently support its aromatic character. For context, the benchmark values for benzene, a quintessential aromatic compound, are provided in the table below. The consensus from computational studies is that the five-membered ring of indolizine possesses a more pronounced aromatic character than the six-membered ring.
Table 1: Theoretical Aromaticity Indices (Illustrative)
| Index | Benzene (Reference Value) | Expected Trend for Indolizine |
|---|---|---|
| HOMA | ~0.99[6] | > 0.5 (Aromatic) |
| NICS(1)zz (ppm) | ~ -30[7] | Significantly negative value |
| ISE (kcal/mol) | Highly negative | Significantly negative |
Experimental Evidence of Aromaticity
Experimental data from spectroscopy, crystallography, and reactivity studies provide tangible proof of indolizine's aromatic nature.
3.1. Spectroscopic Evidence: NMR Analysis
In ¹H NMR spectroscopy, aromatic compounds exhibit proton signals in a characteristic downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the ring current. The observed chemical shifts for indolizine's protons fall within this range, providing strong evidence of its aromaticity. ¹³C NMR data further supports this, with chemical shifts typical for sp²-hybridized carbons in a delocalized system.
Table 2: Typical NMR Spectroscopic Data for the Indolizine Scaffold (Note: Data compiled from simple derivatives; shifts can vary with substitution.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1/H1 | 6.8 - 7.2 | 115 - 120 |
| C2/H2 | 6.5 - 6.9 | 105 - 110 |
| C3/H3 | 7.2 - 7.6 | 108 - 112 |
| C5/H5 | 7.8 - 8.2 | 118 - 122 |
| C6/H6 | 6.6 - 7.0 | 110 - 114 |
| C7/H7 | 7.0 - 7.4 | 120 - 125 |
| C8 | - | 125 - 130 |
| C8a | - | 130 - 135 |
3.2. Structural Evidence: X-ray Crystallography
X-ray diffraction studies of indolizine derivatives reveal a planar molecular structure, which is a prerequisite for effective π-orbital overlap and aromaticity. Furthermore, the carbon-carbon and carbon-nitrogen bond lengths are intermediate between those of typical single and double bonds. This bond length equalization is a direct consequence of electron delocalization across the ring system.
Table 3: Representative Bond Lengths in Aromatic N-Heterocycles (Å) (Note: These are average values; specific lengths in indolizine will vary slightly.)
| Bond Type | Typical Single Bond (Å) | Typical Double Bond (Å) | Aromatic Bond (Å) |
|---|---|---|---|
| C—C | 1.54 | 1.34 | ~1.39 - 1.42[8] |
| C—N | 1.47 | 1.27 | ~1.35 - 1.38[9] |
3.3. Reactivity Evidence: Electrophilic Substitution
A defining chemical property of aromatic compounds is their tendency to undergo electrophilic aromatic substitution (EAS) rather than the addition reactions characteristic of alkenes. Indolizines readily undergo EAS reactions such as nitration, halogenation, and acylation.[10] The electron-rich five-membered ring is the primary site of attack, with electrophiles preferentially substituting at the C3 and C1 positions. This reactivity preserves the stable 10 π-electron aromatic system.
Key Experimental & Computational Protocols
4.1. Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra to characterize an indolizine derivative.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified indolizine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure magnetic field homogeneity.
-
Acquire spectra at a standard temperature, typically 25 °C (298 K).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the ¹H signals and analyze the chemical shifts and coupling constants to assign the structure.
-
4.2. Protocol: Single-Crystal X-ray Diffraction
This protocol describes a generalized workflow for determining the molecular structure of a crystalline indolizine derivative.
-
Crystal Growth and Selection:
-
Grow single crystals of the compound, suitable for diffraction (typically 0.1-0.3 mm in size), using methods like slow evaporation, vapor diffusion, or cooling.
-
Under a microscope, select a well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer, often equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations.
-
Determine the unit cell parameters and crystal system from initial diffraction images.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using ω-scans).
-
-
Structure Solution and Refinement:
-
Process the raw data (integration and scaling) using software like CrysAlisPro or DENZO-SMN.
-
Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT to locate the initial atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL. This involves refining atomic coordinates, thermal parameters, and occupancies.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Analyze the final model for bond lengths, bond angles, and planarity to confirm the molecular geometry.
-
4.3. Protocol: DFT Calculation of Aromaticity Indices
This protocol provides a best-practice approach for calculating NICS and HOMA indices using Density Functional Theory (DFT).
-
Molecular Structure Input:
-
Build the 3D structure of the indolizine molecule using a molecular editor (e.g., GaussView, Avogadro).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization using a suitable DFT functional and basis set. A common and robust choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ.[2]
-
Run the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
NICS Calculation:
-
Using the optimized geometry, set up a new calculation for NMR properties.
-
Specify the Gauge-Independent Atomic Orbital (GIAO) method.
-
To calculate NICS(1)zz, place a ghost atom (Bq) at a position 1 Å perpendicular to the geometric center of both the five-membered and six-membered rings.
-
The magnetic shielding tensor component perpendicular to the ring plane (zz component) at the ghost atom's position corresponds to the NICS(1)zz value.
-
-
HOMA Calculation:
-
Extract the optimized bond lengths for all bonds within each ring from the geometry optimization output file.
-
Calculate the HOMA index using its mathematical formula, which requires the optimized experimental bond lengths (Rᵢ), the number of bonds (n), and reference values for the optimal bond length (Rₒₚₜ) and a normalization constant (α) for each bond type (C-C, C-N). These parameters are well-documented in the literature.
-
HOMA = 1 - [α/n] * Σ(Rₒₚₜ - Rᵢ)²
-
Visualizations of Key Concepts
Electron Delocalization in Indolizine
The aromaticity of indolizine is a direct result of the delocalization of its 10 π-electrons across the bicyclic framework. The resonance structures below illustrate how electron density is distributed, particularly into the five-membered ring, which accounts for its high reactivity in electrophilic substitutions at the C1 and C3 positions.
Caption: Key resonance structures illustrating π-electron delocalization in the indolizine core.
Workflow for Aromaticity Investigation
A comprehensive assessment of aromaticity requires a multi-faceted approach, combining both theoretical calculations and experimental validation. The following workflow outlines the logical steps to characterize the aromaticity of a novel indolizine derivative.
Caption: A workflow diagram for the theoretical and experimental investigation of aromaticity.
Mechanism of Electrophilic Aromatic Substitution (EAS)
The characteristic reactivity of indolizine towards electrophiles provides strong chemical evidence for its aromaticity. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore the aromatic system. Attack at the C3 position is generally favored.
Caption: The general mechanism for electrophilic aromatic substitution on the indolizine ring.
Conclusion
The aromaticity of the indolizine ring system is a well-established property supported by a robust body of evidence from multiple domains. Theoretical calculations consistently predict a stable, delocalized 10 π-electron system. This is confirmed experimentally by the characteristic downfield chemical shifts in NMR spectra, the planar geometry and intermediate bond lengths observed in crystallographic studies, and the pronounced tendency to undergo electrophilic substitution reactions. Together, these findings provide a comprehensive picture of indolizine as a key aromatic scaffold, informing its application in the rational design of new pharmaceuticals and functional organic materials.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. theorchem.ru [theorchem.ru]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide to the Electron Density and Reactivity of 3-Methylindolizine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties and chemical reactivity of 3-methylindolizine. The document summarizes key data in structured tables, offers detailed experimental protocols for important transformations, and utilizes visualizations to clarify complex relationships and mechanisms.
Introduction to this compound
Indolizine is a nitrogen-fused heterocyclic aromatic compound, isomeric with indole, that consists of a pyridine ring fused to a pyrrole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique biological and photophysical properties of its derivatives. The indolizine nucleus is characterized by a π-deficient six-membered (pyridine) ring and a π-rich five-membered (pyrrole) ring, which dictates its chemical behavior.
This compound, the subject of this guide, features a methyl group at the 3-position of the indolizine core. This substitution pattern is crucial as it blocks one of the most reactive sites of the parent ring system, thereby directing subsequent chemical transformations to other positions and enabling the synthesis of specifically functionalized molecules.
A Technical Guide to the Fluorescence and Quantum Yield of Indolizine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the fluorescence of indolizine-based compounds and the methodologies for quantifying their emission efficiency through quantum yield determination. Indolizine and its derivatives have garnered significant interest in biomedical research and drug development due to their intrinsic fluorescence, which can be rationally tuned for various applications, including bioimaging and sensing.
Core Principles of Indolizine Fluorescence
Indolizine is a nitrogen-containing heterocyclic aromatic compound, isomeric with indole, that serves as the core scaffold for a growing class of fluorophores.[1][2] Its conjugated planar electronic structure is the basis for its inherent fluorescence properties. The fluorescence characteristics of indolizine derivatives can be precisely modulated by strategic chemical modifications, a principle that has been extensively utilized in the development of novel fluorescent probes.[3]
The fluorescence of these molecules is fundamentally governed by the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent return of the electron to the ground state can occur through the emission of a photon, a process known as fluorescence.
The Role of Substituents and Intramolecular Charge Transfer (ICT)
The photophysical properties of the indolizine core, such as emission wavelength (λem) and fluorescence quantum yield (ΦF), are highly sensitive to the nature and position of substituents.[4] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the indolizine scaffold can significantly alter the energy levels of the HOMO and LUMO, thereby tuning the emission color.[5]
A key phenomenon influencing the fluorescence of many indolizine derivatives is Intramolecular Charge Transfer (ICT).[4][5] In "push-pull" systems, where an EDG (the "push") and an EWG (the "pull") are part of the same conjugated system, photoexcitation leads to a significant transfer of electron density from the donor to the acceptor. This results in a large change in the dipole moment of the excited state compared to the ground state, which often leads to a pronounced red-shift (bathochromic shift) in the emission spectrum, especially in polar solvents.[5][6]
The "Seoul-Fluor" platform, based on a 9-aryl-dihydropyrrolo[3,4-b]indolizin-3-one skeleton, provides a well-studied example of how systematic substitution can rationally tune the fluorescence properties of an indolizine core.[3][4] By modifying the substituents at the R¹ and R² positions, the emission wavelength can be controlled across the visible spectrum.[4]
Environmental Sensitivity and Solvatochromism
The ICT character of many indolizine fluorophores also imparts sensitivity to the local environment. Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a common feature.[5] In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state, leading to a red-shifted emission. This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within cellular organelles.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7]
ΦF = (Number of photons emitted) / (Number of photons absorbed)
A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0. A high quantum yield is desirable for applications requiring bright fluorescent signals, such as in bioimaging. The quantum yield of indolizine derivatives can be controlled, for instance, through a process called photoinduced electron transfer (PeT), where electron-rich substituents can quench fluorescence.[3][4]
Quantitative Photophysical Data of Indolizine Derivatives
The following tables summarize the photophysical properties of selected indolizine derivatives from the literature, illustrating the impact of substitution on their fluorescence characteristics.
Table 1: Photophysical Properties of Selected Seoul-Fluor Derivatives
| Compound | R¹ Substituent | R² Substituent | Absorption Max (λabs, nm) in DCM | Emission Max (λem, nm) in DCM | Quantum Yield (ΦF) in DCM | Reference |
| SF-1 | H | H | 392 | 473 | 0.59 | [8] |
| SF-2 | OMe | H | 400 | 485 | 0.70 | [8] |
| SF-3 | NMe₂ | H | 422 | 513 | 0.12 | [8] |
| SF-4 | H | Ac | 412 | 510 | 0.86 | [8] |
| SF-5 | OMe | Ac | 421 | 525 | 0.96 | [8] |
| SF-6 | NMe₂ | Ac | 445 | 560 | 0.44 | [8] |
DCM: Dichloromethane
Table 2: Photophysical Properties of other Functional Indolizine Derivatives
| Compound Description | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| 3-pyridin-3-yl-indolizine derivative | Ethanol | 372 | 450 | Not specified | [9] |
| Indolizine-based pH probe (protonated) | Aqueous Buffer | Not specified | Not specified | 0.52 | [9] |
| 9-styryl-1,2-dihydropyrrolo[3,4-β]indolizin-3-one | Not specified | Not specified | ~512 (average) | Not specified | [10] |
Experimental Protocols
Synthesis of a Representative Fluorescent Indolizine: A Seoul-Fluor Derivative
The synthesis of the Seoul-Fluor core skeleton is often achieved through an intramolecular 1,3-dipolar cycloaddition reaction.[4] The following is a generalized protocol based on literature procedures.
Protocol: Synthesis of 9-Aryl-dihydropyrrolo[3,4-b]indolizin-3-one
-
Preparation of the Azomethine Ylide Precursor: A suitable 2-formylpyridine is reacted with an appropriate primary amine to form an imine. This imine is then N-acylated, for example, with an acid chloride, to yield the precursor for the azomethine ylide.
-
1,3-Dipolar Cycloaddition: The azomethine ylide is generated in situ from the precursor by treatment with a base (e.g., triethylamine). The ylide then undergoes a 1,3-dipolar cycloaddition reaction with a substituted olefin (dipolarophile).
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 9-aryl-dihydropyrrolo[3,4-b]indolizin-3-one derivative.
-
Characterization: The structure of the synthesized compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Measurement of Relative Fluorescence Quantum Yield
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound.[11][12] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[7][11]
Protocol: Relative Quantum Yield Determination using Quinine Sulfate as a Standard
-
Selection of Standard and Excitation Wavelength: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for blue-emitting fluorophores.[7][11] Select an excitation wavelength where both the sample and the standard have significant absorbance, and where the absorbance is low (ideally < 0.1) to minimize inner filter effects.[12]
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. If different solvents must be used, their refractive indices will need to be accounted for in the calculation.
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance values are within the linear range of the instrument (typically < 0.1).
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the chosen wavelength. It is crucial to use the same instrument parameters (e.g., excitation and emission slit widths) for all measurements.
-
Data Analysis and Calculation:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of this plot is proportional to the quantum yield.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
ΦF,std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.[7][12]
-
-
Visualizations
Signaling Pathway: Indolizine-Based Fluorescent pH Sensor
Experimental Workflow: Relative Quantum Yield Determination
References
- 1. 9-Aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one (Seoul-Fluor) as a smart platform for colorful ratiometric fluorescent pH sensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. iss.com [iss.com]
- 3. Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor | Semantic Scholar [semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unique photophysical properties of 9-styryl-1,2-dihydropyrrolo[3,4-β]indolizin-3-one and its efficient synthesis via direct C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 12. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
The Indolizine Alkaloids: A Technical Guide to Their Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring indolizine alkaloids represent a structurally diverse class of heterocyclic compounds with a wide array of potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of three prominent indolizine alkaloids: swainsonine, castanospermine, and pumiliotoxin B. It is designed to be a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document details experimental protocols, quantitative data, and the signaling pathways through which these alkaloids exert their effects.
Featured Indolizine Alkaloids: An Overview
Indolizine alkaloids are characterized by a fused bicyclic system comprising a pyridine and a pyrrole ring, with a nitrogen atom at the bridgehead. Variations in the substitution patterns and stereochemistry of this core structure give rise to a multitude of naturally occurring derivatives with distinct biological profiles.
-
Swainsonine: Isolated from various species of Astragalus and Oxytropis, swainsonine is a potent inhibitor of α-mannosidase. This activity disrupts glycoprotein processing and has garnered significant interest for its potential as an anti-cancer and immunomodulatory agent.
-
Castanospermine: Found in the seeds of the Australian Moreton Bay chestnut, Castanospermum australe, castanospermine is a powerful inhibitor of α- and β-glucosidases. Its ability to interfere with glycoprotein processing gives it antiviral properties, and it has been investigated as a potential therapeutic for HIV.
-
Pumiliotoxin B: A member of the pumiliotoxin class of alkaloids, pumiliotoxin B is found in the skin secretions of dendrobatid poison frogs. It acts as a positive modulator of voltage-gated sodium channels, leading to cardiotonic and myotonic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for the featured indolizine alkaloids, including their physicochemical properties and reported yields from natural sources.
| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Natural Source | Reported Yield |
| Swainsonine | C₈H₁₅NO₃ | 173.21 | 144-145 | Astragalus strictus | 0.009264% (Microwave-assisted extraction) |
| Castanospermine | C₈H₁₅NO₄ | 189.21 | 212-215 | Castanospermum australe (seeds) | >98% purity from a scalable method (specific yield from raw material not detailed) |
| Pumiliotoxin B | C₁₉H₃₃NO₃ | 323.47 | Not well defined | Dendrobates species | Not quantitatively reported in the literature |
Experimental Protocols
Isolation and Purification of Swainsonine from Astragalus lentiginosus
This protocol is based on a continuous liquid-liquid extraction method that has been shown to significantly increase the concentration of swainsonine from the crude extract.[1]
1. Extraction:
- Air-dried and ground plant material of Astragalus lentiginosus is extracted with 50% aqueous methanol.
- The resulting extract is passed through a cation exchange column (Amberlite IR-120B, H+ form).
- The column is washed with water and then eluted with 2 M ammonium hydroxide to obtain the crude alkaloid fraction.
2. Continuous Liquid-Liquid Extraction:
- The crude alkaloid fraction is dissolved in a basified aqueous methanol solution.
- This solution is subjected to continuous liquid-liquid extraction with dichloromethane. This step is crucial for separating swainsonine from more polar impurities. The concentration of swainsonine in the extract can be increased from approximately 7% to 68% through this process.[1]
3. Purification:
- The dichloromethane extract is concentrated under reduced pressure.
- Pure swainsonine is obtained by recrystallization from ammonia-saturated chloroform or by sublimation.
Isolation and Purification of Castanospermine from Castanospermum australe Seeds
This protocol outlines a scalable method for the purification of castanospermine to a high degree of purity.[2]
1. Initial Extraction:
- The seeds of Castanospermum australe are ground and extracted with an appropriate solvent (details not specified in the available literature, but aqueous ethanol is commonly used for similar alkaloids).
2. Purification:
- The crude extract undergoes a series of purification steps. While the specific details of this proprietary scalable method are not fully disclosed, it is reported to yield castanospermine with a purity of over 98%.[2] A general laboratory-scale purification involves the following:
- The crude extract is subjected to ion-exchange chromatography to isolate the basic alkaloids.
- Further purification is achieved through repeated column chromatography on silica gel or other suitable stationary phases.
Extraction of Pumiliotoxin B from Dendrobates Frog Skin
The extraction of pumiliotoxins from frog skin is typically performed on a small scale due to the limited amount of material available.
1. Sample Collection:
- Skin secretions are obtained from the dorsal surface of the frog.
2. Extraction:
- The secretions are extracted with methanol.
- The methanolic extract is then partitioned between a non-polar solvent (e.g., hexane) and a slightly acidified aqueous phase to remove lipids and other non-polar compounds.
- The aqueous phase is then basified and extracted with an organic solvent like dichloromethane to isolate the alkaloids.
3. Purification:
- The crude alkaloid extract is purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pumiliotoxin B.
Spectroscopic Data
The structural elucidation of indolizine alkaloids relies heavily on spectroscopic techniques. The following tables summarize the available NMR data for swainsonine, castanospermine, and pumiliotoxin B.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Swainsonine in Methanol-d₄ (MeOD)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 1 | 72.1 | 4.05 (d, J=3.5 Hz) |
| 2 | 70.8 | 3.65 (dd, J=3.5, 6.5 Hz) |
| 3 | 63.5 | 2.05 (m), 2.75 (m) |
| 5 | 55.1 | 2.15 (m), 2.95 (m) |
| 6 | 26.9 | 1.45 (m), 1.70 (m) |
| 7 | 26.8 | 1.45 (m), 1.70 (m) |
| 8 | 74.2 | 3.80 (m) |
| 8a | 68.9 | 3.20 (m) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Castanospermine in D₂O [3]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 1 | 73.8 | 4.00 (dd, J=2.5, 5.4 Hz) |
| 2 | 71.0 | 3.88 (dd, J=5.0, 9.5 Hz) |
| 3 | 64.4 | 3.13 (ddd, J=5.0, 7.3, 9.5 Hz) |
| 5 | 44.6 | 2.83 (m), 2.93 (m) |
| 6 | 33.5 | 1.70 (m), 2.09 (m) |
| 7 | 74.3 | - |
| 8 | 59.1 | 3.81 (m) |
| 7a | 75.6 | 3.10 (dd, J=2.5, 6.0 Hz) |
Signaling Pathways and Mechanisms of Action
Swainsonine: Inhibition of N-linked Glycosylation
Swainsonine exerts its biological effects by inhibiting Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This pathway is responsible for the post-translational modification of many proteins. By inhibiting this enzyme, swainsonine prevents the trimming of mannose residues from high-mannose N-glycans, leading to an accumulation of hybrid-type glycans and a reduction in the formation of complex-type N-glycans.[4][5] This alteration in glycoprotein structure can have profound effects on cell-cell recognition, signaling, and metastasis.
References
- 1. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large Scale Purification of Castanospermine | FSU Office of Research [research.fsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical Investigations into the Electronic Transitions of 3-Methylindolizine: A Methodological Guide
Disclaimer: As of late 2025, dedicated theoretical studies detailing the electronic transitions specifically for 3-Methylindolizine are not prevalent in peer-reviewed literature. This guide, therefore, outlines the established computational methodologies for analyzing the photophysical properties of indolizine derivatives and presents illustrative data from closely related compounds to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction to the Electronic Structure of Indolizines
Indolizine, a bicyclic aromatic amine with a bridgehead nitrogen atom, and its derivatives are of significant interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. The electronic transitions in these molecules, which govern their absorption and emission characteristics, are primarily of a π → π* nature, arising from the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO).[1] Understanding these transitions is crucial for the rational design of novel indolizine-based compounds with tailored photophysical properties.
Theoretical and computational chemistry provide powerful tools to elucidate the electronic structure and predict the spectroscopic behavior of such molecules. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust and computationally efficient method for studying the excited states of organic molecules.[2][3]
Theoretical Methodology and Experimental Protocols
The investigation of electronic transitions in molecules like this compound typically follows a multi-step computational protocol. This section details the standard theoretical workflow.
Ground State Geometry Optimization
The first step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule in its electronic ground state.
-
Methodology: Density Functional Theory (DFT) is the most commonly employed method for geometry optimization. The choice of functional and basis set is critical for obtaining accurate results. A popular and well-balanced functional for organic molecules is B3LYP.[3] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.[4]
-
Protocol:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.
-
Excited State Calculations
Once the optimized ground state geometry is obtained, the electronic transitions can be calculated.
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the absorption of light.[2][3] This method provides information on the wavelength of absorption (λ_max), the oscillator strength (f), which is related to the intensity of the transition, and the molecular orbitals involved in the transition.[5][6]
-
Protocol:
-
Using the optimized ground state geometry, perform a TD-DFT calculation.
-
Specify the number of excited states to be calculated (e.g., the first 10 singlet states).
-
The output will provide the excitation energies, oscillator strengths, and the contributions of various molecular orbital transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.) for each excited state.
-
Solvent Effects
To compare theoretical results with experimental data, which are often measured in solution, it is crucial to account for the effect of the solvent.
-
Methodology: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[2]
-
Protocol:
-
Incorporate the PCM model in both the ground state optimization and the TD-DFT calculations.
-
Specify the solvent of interest (e.g., acetonitrile, toluene, water) based on its dielectric constant.
-
Data Presentation: Illustrative Electronic Transition Data for an Indolizine Derivative
While specific data for this compound is not available, the following table presents theoretical data for a related indolizine derivative, 4-(Indolizin-3-yl)-1-methyl-2,5-dioxo-1H-pyrrole-3-carbonitrile, calculated using TD-DFT.[2] This serves as an example of the type of quantitative data generated through these computational studies.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major MO Contribution |
| S₀ → S₁ | 2.11 | 587 | 0.85 | HOMO → LUMO (98%) |
| S₀ → S₂ | 2.85 | 435 | 0.02 | HOMO-1 → LUMO (95%) |
| S₀ → S₃ | 3.20 | 387 | 0.05 | HOMO → LUMO+1 (92%) |
Table 1: Example of theoretical electronic transition data for an indolizine derivative. Data is illustrative and based on findings for a substituted indolizine system.[2]
Visualization of Theoretical Workflows and Concepts
Diagrams are essential for visualizing the relationships between different stages of a theoretical study and for understanding the fundamental concepts of electronic transitions.
Conclusion
While a specific and detailed theoretical analysis of the electronic transitions in this compound is yet to be published, the computational tools and protocols for such an investigation are well-established. By employing DFT for ground state optimization and TD-DFT for excited state calculations, researchers can predict the absorption spectra, transition intensities, and the nature of the electronic excitations. The inclusion of solvent models further refines these predictions, allowing for a direct comparison with experimental data. This methodological guide provides a robust framework for future computational studies on this compound and its derivatives, which will be invaluable for the development of new functional materials and therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Oscillator strength - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 3-Methylindolizine
For Researchers, Scientists, and Drug Development Professionals
Indolizine and its derivatives are significant heterocyclic scaffolds found in a variety of biologically active compounds and are of considerable interest in drug discovery and development.[1] One-pot, multi-component reactions are highly sought after in synthetic chemistry as they offer increased efficiency, reduced waste, and simplified procedures compared to traditional multi-step syntheses. This document details a representative one-pot protocol for the synthesis of 3-methylindolizine, leveraging a 1,3-dipolar cycloaddition strategy.
Overview of the Synthesis Strategy
The described method is a three-component, one-pot synthesis that proceeds via the in situ generation of a pyridinium ylide, followed by its reaction with an α,β-unsaturated aldehyde and subsequent aromatization. This approach is based on well-established cycloaddition principles for forming the indolizine core.[2][3] The key steps involve:
-
N-Alkylation: Pyridine is alkylated with an α-halo ester (ethyl bromoacetate) to form the corresponding pyridinium salt.
-
Ylide Formation: The pyridinium salt is deprotonated by a mild base to generate a reactive pyridinium ylide (a 1,3-dipole) in situ.
-
Cycloaddition & Aromatization: The ylide undergoes a sequence of reactions, typically a Michael addition followed by intramolecular cyclization and elimination, with an α,β-unsaturated aldehyde (crotonaldehyde) which serves as the source for the C3-methyl group. The process concludes with an oxidation step to yield the aromatic this compound.
This efficient cascade reaction allows for the construction of the substituted indolizine framework from simple, readily available starting materials in a single synthetic operation.
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of this compound.
Materials and Reagents:
-
Pyridine
-
Ethyl bromoacetate
-
Crotonaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Chloranil or similar oxidant
-
Toluene or Acetonitrile (Anhydrous)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous toluene (50 mL).
-
Pyridinium Salt Formation: Add pyridine (1.0 eq) to the solvent. While stirring, slowly add ethyl bromoacetate (1.0 eq) to the mixture at room temperature. Stir the resulting mixture for 1 hour. A white precipitate of the pyridinium salt may form.
-
Ylide Generation and Cycloaddition: To this suspension, add potassium carbonate (K₂CO₃, 2.5 eq) and crotonaldehyde (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation/Aromatization: After the initial cycloaddition is complete (as indicated by TLC), add an oxidant such as chloranil (1.1 eq) to the reaction mixture. Continue to heat at reflux for an additional 2-4 hours until the aromatization is complete.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the described one-pot synthesis. Yields and reaction times are representative and may be optimized further.
| Parameter | Value | Notes |
| Reactant 1 | Pyridine | 1.0 mmol |
| Reactant 2 | Ethyl Bromoacetate | 1.0 mmol (1.0 eq) |
| Reactant 3 | Crotonaldehyde | 1.2 mmol (1.2 eq) |
| Base | Potassium Carbonate | 2.5 mmol (2.5 eq) |
| Oxidant | Chloranil | 1.1 mmol (1.1 eq) |
| Solvent | Toluene | 50 mL |
| Temperature | Reflux (~110 °C) | |
| Reaction Time | 14 - 16 hours | Total reflux time |
| Typical Yield | 65 - 75% | Isolated yield after purification |
Reaction Pathway and Workflow
The logical progression of the one-pot synthesis is detailed below, from the initial formation of the key reactive intermediate to the final product.
The following diagram illustrates the proposed chemical mechanism for the formation of the indolizine ring system.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Functionalized Indolizines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine and its functionalized derivatives are a critical class of nitrogen-containing heterocyclic compounds. They form the core structure of numerous natural products and synthetic molecules with significant biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial properties. The development of efficient and versatile synthetic methods to access these scaffolds is of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of functionalized indolizines, offering high efficiency, broad substrate scope, and excellent regioselectivity.
These application notes provide detailed protocols and an overview of several key palladium-catalyzed methodologies for the synthesis of functionalized indolizines, tailored for researchers in organic synthesis and drug development.
Palladium-Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives
This method provides a straightforward and efficient route to polysubstituted indolizines. The regioselectivity of this reaction is highly dependent on the choice of the phosphine ligand.[1][2]
Experimental Protocol
A mixture of 2-(pyridin-2-yl)acetonitrile derivative (0.2 mmol), propargyl carbonate (0.3 mmol), Pd₂(dba)₃ (0.01 mmol), DPE-Phos (0.02 mmol), and K₂CO₃ (0.4 mmol) in DMSO (2 mL) is heated at 140°C for 16 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired polysubstituted indolizine.
Quantitative Data
| Entry | 2-(Pyridin-2-yl)acetonitrile Derivative | Propargyl Carbonate | Product | Yield (%) |
| 1 | 2-(Pyridin-2-yl)acetonitrile | Phenyl propargyl carbonate | 1-Phenyl-2-cyanoindolizine | 61 |
| 2 | 2-(4-Methylpyridin-2-yl)acetonitrile | Phenyl propargyl carbonate | 1-Phenyl-2-cyano-7-methylindolizine | 55 |
| 3 | 2-(Pyridin-2-yl)acetonitrile | (4-Methoxyphenyl)propargyl carbonate | 1-(4-Methoxyphenyl)-2-cyanoindolizine | 58 |
| 4 | 2-(Pyridin-2-yl)acetonitrile | Methyl propargyl carbonate | 1-Methyl-2-cyanoindolizine | 45 |
Data adapted from representative examples in the literature.[1]
Reaction Workflow
Caption: Experimental workflow for the Pd-catalyzed annulation.
Palladium-Catalyzed Direct C-3 Arylation and Heteroarylation of Indolizines
This protocol allows for the selective incorporation of aromatic or heteroaromatic substituents at the C-3 position of the indolizine core in the later stages of a synthetic sequence.[3][4]
Experimental Protocol
To a solution of indolizine (0.5 mmol) and aryl bromide (0.6 mmol) in NMP (1 mL), PdCl₂(PPh₃)₂ (0.025 mmol), KOAc (1.0 mmol), and H₂O (1.0 mmol) are added. The reaction mixture is heated to 100°C for 1-3 hours. After completion, the reaction is cooled to room temperature, diluted with water (15 mL), and extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the C-3 arylated indolizine.
Quantitative Data
| Entry | Indolizine | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Carboethoxyindolizine | 4-Nitrophenyl bromide | 3-(4-Nitrophenyl)-2-carboethoxyindolizine | 95 |
| 2 | 2-Cyanoindolizine | 4-Nitrophenyl bromide | 3-(4-Nitrophenyl)-2-cyanoindolizine | 98 |
| 3 | 2-Cyanoindolizine | 4-Bromobenzonitrile | 3-(4-Cyanophenyl)-2-cyanoindolizine | 85 |
| 4 | 2-Methylindolizine | 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-methylindolizine | 75 |
Data adapted from representative examples in the literature.[3]
Proposed Mechanism: Electrophilic Substitution Pathway
Caption: Proposed electrophilic substitution mechanism.
Palladium-Catalyzed Carbonylative Multicomponent Synthesis of Indolizines
This modular approach allows for the synthesis of indolizines from three readily available components: 2-bromopyridines, imines, and alkynes, via the formation of a mesoionic pyridine-based 1,3-dipole.[5][6][7]
Experimental Protocol
A mixture of 2-bromopyridine (0.5 mmol), imine (0.75 mmol), Pd(OAc)₂ (0.025 mmol), Xantphos (0.05 mmol), and Bu₄NCl (0.5 mmol) in toluene (2.5 mL) is charged into a high-pressure reactor. The reactor is pressurized with CO (10 atm) and heated at 100°C for 24 hours. The reactor is then cooled, and the pressure is carefully released. The alkyne (0.6 mmol) is added, and the mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the functionalized indolizine.
Quantitative Data
| Entry | 2-Bromopyridine | Imine | Alkyne | Product | Yield (%) |
| 1 | 2-Bromopyridine | N-Benzylideneaniline | Dimethyl acetylenedicarboxylate | Dimethyl 1-phenyl-2-(phenylamino)indolizine-2,3-dicarboxylate | 76 |
| 2 | 2-Bromo-5-methylpyridine | N-Benzylideneaniline | Dimethyl acetylenedicarboxylate | Dimethyl 6-methyl-1-phenyl-2-(phenylamino)indolizine-2,3-dicarboxylate | 70 |
| 3 | 2-Bromopyridine | N-(4-Methoxybenzylidene)aniline | Dimethyl acetylenedicarboxylate | Dimethyl 1-(4-methoxyphenyl)-2-(phenylamino)indolizine-2,3-dicarboxylate | 82 |
| 4 | 2-Bromopyridine | N-Benzylideneaniline | Ethyl 3-phenylpropiolate | Ethyl 1,3-diphenyl-2-(phenylamino)indolizine-2-carboxylate | 65 |
Data adapted from representative examples in the literature.[5]
Reaction Pathway
Caption: Multicomponent reaction pathway.
Conclusion
Palladium catalysis offers a diverse and powerful platform for the synthesis of functionalized indolizines. The methodologies presented here highlight the versatility of this approach, enabling the construction of the indolizine core and its subsequent functionalization through various strategies. These protocols provide robust starting points for researchers engaged in the synthesis of novel indolizine-based compounds for applications in drug discovery and materials science. Further optimization may be required depending on the specific substrates and desired products.
References
- 1. Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives [organic-chemistry.org]
- 2. Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Copper-Catalyzed Pathways to Indolizine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indolizine and its derivatives are privileged heterocyclic motifs present in a wide array of natural products and pharmacologically active compounds. The development of efficient and versatile synthetic methodologies to access these scaffolds is of significant interest in medicinal chemistry and drug discovery. Copper-catalyzed reactions have emerged as a powerful tool for the construction of the indolizine core, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. This document provides detailed application notes and experimental protocols for four distinct copper-catalyzed approaches to indolizine synthesis.
Annulation of 2-Alkylazaarenes with α,β-Unsaturated Carboxylic Acids
This method provides a direct route to C-2 arylated indolizines through a copper-catalyzed C-H olefination and decarboxylative amination cascade. The reaction is tolerant of a variety of substituents on both the azaarene and the carboxylic acid, making it a versatile tool for library synthesis.
Data Presentation
| Entry | 2-Alkylazaarene | α,β-Unsaturated Carboxylic Acid | Product | Yield (%) |
| 1 | 2-Ethylpyridine | Cinnamic acid | 2-Phenylindolizine | 85 |
| 2 | 2-Ethylpyridine | 4-Methylcinnamic acid | 2-(p-Tolyl)indolizine | 82 |
| 3 | 2-Ethylpyridine | 4-Methoxycinnamic acid | 2-(4-Methoxyphenyl)indolizine | 78 |
| 4 | 2-Ethylpyridine | 4-Chlorocinnamic acid | 2-(4-Chlorophenyl)indolizine | 88 |
| 5 | 2-Propylpyridine | Cinnamic acid | 3-Methyl-2-phenylindolizine | 75 |
| 6 | 2-Ethylquinoline | Cinnamic acid | 2-Phenyl-benzo[f]indolizine | 72 |
Experimental Protocol
General Procedure:
A mixture of the 2-alkylazaarene (1.5 mmol), α,β-unsaturated carboxylic acid (0.5 mmol), Cu(OAc)₂ (0.1 mmol, 18.1 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), nickel powder (0.25 mmol, 14.7 mg), and LiOAc (1.0 mmol, 66.0 mg) in DMF (1 mL) is placed in a sealed tube. The reaction mixture is stirred at 140 °C under a nitrogen atmosphere for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite. The filtrate is quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate as eluent) to afford the desired indolizine product.[1]
Reaction Workflow
Caption: Workflow for the Cu-catalyzed annulation of 2-alkylazaarenes.
Oxidative Coupling-Annulation of 2-Alkylazaarenes with Terminal Alkenes
This one-pot synthesis provides a simple and atom-economic route to indolizines from readily available 2-alkylazaarenes and terminal alkenes.[2] The reaction proceeds under an air atmosphere, with Cu(OAc)₂ acting as the catalyst.[2]
Data Presentation
| Entry | 2-Alkylazaarene | Terminal Alkene | Product | Yield (%) |
| 1 | 2-Ethylpyridine | Styrene | 2-Phenylindolizine | 90 |
| 2 | 2-Ethylpyridine | 4-Methylstyrene | 2-(p-Tolyl)indolizine | 88 |
| 3 | 2-Ethylpyridine | 4-Methoxystyrene | 2-(4-Methoxyphenyl)indolizine | 85 |
| 4 | 2-Ethylpyridine | 4-Chlorostyrene | 2-(4-Chlorophenyl)indolizine | 82 |
| 5 | 2-Propylpyridine | Styrene | 3-Methyl-2-phenylindolizine | 78 |
| 6 | 2-Ethylquinoline | Styrene | 2-Phenyl-benzo[f]indolizine | 75 |
Experimental Protocol
General Procedure:
To a screw-capped vial equipped with a magnetic stir bar are added the 2-alkylazaarene (1.0 mmol), terminal alkene (0.5 mmol), and Cu(OAc)₂ (0.1 mmol, 18.1 mg) in DMSO (2 mL). The vial is sealed and the reaction mixture is stirred at 80 °C in an oil bath under an air atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure indolizine.[2]
Proposed Signaling Pathway
Caption: Proposed mechanism for the oxidative coupling-annulation.
Solvent-Free Three-Component Synthesis of Indolizines
This environmentally friendly approach utilizes a copper-catalyzed reaction of a pyridine, an acetophenone, and a nitroolefin under solvent-free conditions to produce highly substituted indolizines.[3][4] This method is notable for its operational simplicity and high yields.[3]
Data Presentation
| Entry | Pyridine | Acetophenone | Nitroolefin | Product | Yield (%) |
| 1 | Pyridine | Acetophenone | (E)-β-Nitrostyrene | 1,3-Diphenyl-2-nitroindolizine | 85 |
| 2 | Pyridine | 4-Methylacetophenone | (E)-β-Nitrostyrene | 1-Phenyl-3-(p-tolyl)-2-nitroindolizine | 82 |
| 3 | Pyridine | Acetophenone | (E)-1-Nitro-2-(p-tolyl)ethene | 1-(p-Tolyl)-3-phenyl-2-nitroindolizine | 88 |
| 4 | 4-Methylpyridine | Acetophenone | (E)-β-Nitrostyrene | 7-Methyl-1,3-diphenyl-2-nitroindolizine | 79 |
| 5 | Pyridine | Acetophenone | (E)-2-(2-Nitrovinyl)furan | 1-Phenyl-3-(furan-2-yl)-2-nitroindolizine | 75 |
Experimental Protocol
General Procedure:
In a sealed tube, pyridine (0.8 mmol), acetophenone (0.4 mmol), the nitroolefin (0.2 mmol), CuBr (0.02 mmol, 2.9 mg), and (NH₄)₂S₂O₈ (0.4 mmol, 91.3 mg) are combined. The tube is sealed and the mixture is heated in an oil bath at 130 °C for 5 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane (10 mL) and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired indolizine product.[4][5]
Logical Relationship Diagram
Caption: Logical flow of the three-component indolizine synthesis.
[3+2] Cyclization of Pyridines with Alkenyldiazoacetates
This copper(I)-catalyzed regioselective [3+2] cyclization offers a route to functionalized indolizine derivatives from pyridines and alkenyldiazoacetates.[6] This method represents a successful example of a metal-catalyzed cyclization of a π-deficient heterocyclic system with alkenyldiazo compounds.[6]
Data Presentation
| Entry | Pyridine Derivative | Alkenyldiazoacetate | Product | Yield (%) |
| 1 | Pyridine | Ethyl 2-diazo-4-phenylbut-3-enoate | Ethyl 2-phenylindolizine-1-carboxylate | 95 |
| 2 | 4-Methylpyridine | Ethyl 2-diazo-4-phenylbut-3-enoate | Ethyl 7-methyl-2-phenylindolizine-1-carboxylate | 92 |
| 3 | Pyridine | Ethyl 2-diazo-4-(p-tolyl)but-3-enoate | Ethyl 2-(p-tolyl)indolizine-1-carboxylate | 90 |
| 4 | Pyridine | Ethyl 2-diazo-4-(4-chlorophenyl)but-3-enoate | Ethyl 2-(4-chlorophenyl)indolizine-1-carboxylate | 88 |
| 5 | Quinoline | Ethyl 2-diazo-4-phenylbut-3-enoate | Ethyl 2-phenyl-benzo[f]indolizine-1-carboxylate | 75 |
| 6 | Isoquinoline | Ethyl 2-diazo-4-phenylbut-3-enoate | Ethyl 2-phenyl-benzo[g]indolizine-3-carboxylate | 80 |
Experimental Protocol
General Procedure:
To a solution of the pyridine derivative (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere is added CuI (0.05 mmol, 9.5 mg). The mixture is stirred at room temperature for 10 minutes. A solution of the alkenyldiazoacetate (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) is then added dropwise over a period of 1 hour using a syringe pump. The reaction mixture is stirred at room temperature for an additional 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding indolizine derivative.
Reaction Mechanism Overview
Caption: Simplified mechanism of the [3+2] cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Collection - Synthesis of Functionalized Indolizines via Copper-Catalyzed Annulation of 2-Alkylazaarenes with α,β-Unsaturated Carboxylic Acids - Organic Letters - Figshare [figshare.com]
- 5. [PDF] Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the efficient synthesis of indolizine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity. The following sections detail various synthetic strategies, experimental procedures, and quantitative data to facilitate the adoption of these methods in a laboratory setting.
Introduction to Microwave-Assisted Indolizine Synthesis
Indolizine and its derivatives are important nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, have made them attractive targets for synthetic and medicinal chemists.[1][2][3] Microwave-assisted synthesis has emerged as a powerful tool to accelerate the construction of the indolizine scaffold, enabling rapid access to libraries of these compounds for drug discovery and development.[4]
The primary mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules or ions in the reaction mixture, leading to rapid and uniform heating.[4] This efficient energy transfer often results in cleaner reactions with fewer side products compared to conventional heating methods.
Key Synthetic Methodologies
Several microwave-assisted strategies have been developed for the synthesis of indolizine derivatives. The most prominent and efficient methods include:
-
One-Pot, Three-Component Reactions: These reactions offer a high degree of atom economy and procedural simplicity by combining three starting materials in a single step to construct the indolizine core. A common approach involves the reaction of a pyridine derivative, an α-halo ketone, and an activated alkyne.[5][6][7]
-
Domino Reactions: These elegant processes involve a cascade of intramolecular reactions, often triggered by a single event, to rapidly build complex molecular architectures. For instance, the synthesis of fused indolizine systems like pyrazolo[3,4-e]indolizines can be achieved through a diethylamine-catalyzed three-component domino reaction.[8]
-
Synthesis from Morita-Baylis-Hillman Adducts: Morita-Baylis-Hillman (MBH) adducts derived from pyridine-2-carboxaldehyde serve as versatile precursors for the synthesis of 2-substituted indolizine derivatives under microwave irradiation.[9][10][11]
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 3-Benzoyl-1-carbethoxy-indolizine
This protocol is based on the microwave-mediated reaction of a pyridine, an acyl bromide, and an acetylene derivative, catalyzed by basic alumina.[6]
Materials:
-
Phenacyl bromide
-
Pyridine
-
Ethyl propiolate
-
Activated basic alumina
-
Methanol/chloroform mixture (5/95 v/v)
-
Anhydrous sodium sulfate (Na2SO4)
-
Microwave reactor (e.g., Synthewave 402 Prolabo or similar)
Procedure:
-
In a microwave process vial, intimately mix phenacyl bromide (0.20 g, 1 mmol), pyridine (0.12 mL, 1.5 equiv), and ethyl propiolate (0.15 mL, 1.5 equiv) with activated basic alumina (1 g).
-
Irradiate the mixture for 8 minutes in a focused microwave reactor at 80% power with a temperature limit of 250 °C. The reaction mixture will turn deep brown.
-
After cooling to room temperature, elute the mixture with a methanol/chloroform (5/95) solution.
-
Wash the organic phase with water (3 x 50 mL) and dry over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane (10/90) eluent to afford the pure product.
Protocol 2: Synthesis of 2-Indolizinecarbonitrile from a Morita-Baylis-Hillman Adduct
This protocol describes the synthesis of a 2-substituted indolizine derivative from a corresponding Morita-Baylis-Hillman adduct.[11]
Materials:
-
Methyl 2-[hydroxyl(2-pyridinyl)methyl]acrylate (Morita-Baylis-Hillman adduct)
-
Solvent (e.g., acetonitrile, DMF, or toluene)
-
Microwave reactor with a built-in infrared sensor
Procedure:
-
Place the Morita-Baylis-Hillman adduct and the chosen solvent in a microwave process vial.
-
Irradiate the reaction mixture in the microwave reactor at a set temperature (e.g., 80 °C, monitored by the IR sensor) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by an appropriate method, such as column chromatography, if necessary.
Data Presentation
The following tables summarize quantitative data from various microwave-assisted syntheses of indolizine derivatives, allowing for easy comparison of different reaction conditions and substrate scopes.
Table 1: One-Pot, Three-Component Synthesis of Indolizine Derivatives [6][7]
| Entry | α-Halo Ketone | Alkyne | Time (min) | Power (W) | Yield (%) |
| 1 | Phenacyl bromide | Ethyl propiolate | 8 | 80% | 92 |
| 2 | 4-Bromophenacyl bromide | Ethyl propiolate | 10 | 80% | 90 |
| 3 | 4-Chlorophenacyl bromide | Methyl propiolate | 10 | 80% | 88 |
| 4 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Ethyl propiolate | 12 | 80% | 85 |
| 5 | Phenacyl bromide | Dimethyl acetylenedicarboxylate | 8 | 80% | 95 |
Table 2: Synthesis of 2-Substituted Indolizines from Morita-Baylis-Hillman Adducts [11][12]
| Entry | MBH Adduct Precursor | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Pyridinecarboxaldehyde | Acetonitrile | 80 | 30 | 70 (for nitrile) |
| 2 | 2-Pyridinecarboxaldehyde | Toluene | 100 | 20 | 81 (for ester) |
| 3 | 2-Pyridinecarboxaldehyde | DMF | 120 | 15 | 75 (for ester) |
Visualizations
The following diagrams illustrate the general reaction mechanisms and workflows for the microwave-assisted synthesis of indolizine derivatives.
Caption: General mechanism for the three-component synthesis of indolizines.
Caption: A typical experimental workflow for microwave-assisted indolizine synthesis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel microwave-mediated one-pot synthesis of indolizines via a three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methylindolizine Derivatives as Versatile Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of fluorescence imaging and sensing. Among these, 3-methylindolizine-based fluorophores have emerged as a versatile scaffold for the development of novel fluorescent probes. Their advantageous photophysical properties, including high quantum yields, tunable emission wavelengths, and sensitivity to the microenvironment, make them ideal candidates for a range of applications in biological research and drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives as fluorescent probes for bioimaging and sensing applications. A notable example highlighted is the "Seoul-Fluor" platform, a systematically engineered series of indolizine-based fluorophores with predictable and tunable optical properties.[1][2]
Photophysical Properties of this compound Derivatives
The fluorescence of this compound derivatives is governed by the electronic nature of substituents on the indolizine core. The introduction of electron-donating and electron-withdrawing groups allows for the fine-tuning of their absorption and emission spectra, spanning the entire visible range. The "Seoul-Fluor" platform, for instance, leverages this principle to create a library of probes with emissions from blue to red.[1][2] This tunability is crucial for multiplex imaging and the design of ratiometric sensors.
The general structure of a this compound fluorescent probe is based on the indolizine core, with functionalization at various positions to modulate its photophysical properties and to introduce specific sensing moieties.
Table 1: Photophysical Properties of Representative this compound Derivatives
| Compound | Substituents | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Application | Reference |
| SF44 | 9-(4-(diethylamino)phenyl) | ~450 | ~540 | - | Lipid Droplet Staining, pH Sensing | [3] |
| Indolizine-based Cu²⁺ Probe | Indolizine-rhodamine FRET pair | ~560 (rhodamine) | ~583 (rhodamine) | - | Copper Ion Sensing | [4] |
| Generic 3-arylindolizine | 3-aryl substitution | 350-450 | 450-600 | Variable | General Bioimaging |
I. Synthesis of this compound Fluorescent Probes
The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A common and effective approach involves the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an activated alkene or alkyne.
General Synthetic Protocol for 3-Arylindolizine Derivatives
This protocol describes a general method for the synthesis of 3-arylindolizine derivatives, which can be adapted for the synthesis of this compound analogues by using appropriately substituted starting materials.
Materials:
-
2-Alkylpyridine derivative
-
α-Bromoacetophenone derivative
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., acetonitrile, toluene, or DMF)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (heating mantle or oil bath)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Formation of Pyridinium Salt: In a round-bottom flask, dissolve the 2-alkylpyridine derivative (1.0 eq) in the anhydrous solvent. Add the α-bromoacetophenone derivative (1.1 eq) to the solution. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials. The pyridinium salt often precipitates from the solution and can be collected by filtration.
-
Generation of Pyridinium Ylide and Cycloaddition: To the pyridinium salt suspended in an anhydrous solvent, add a base such as triethylamine (1.5 eq) at room temperature. The mixture will typically change color, indicating the formation of the pyridinium ylide. Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 3-arylindolizine derivative.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. Indolizine synthesis [organic-chemistry.org]
- 4. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Experimental Guide to the Tschitschibabin Reaction for Indolizines
Application Note and Protocol
Introduction
The Tschitschibabin (or Chichibabin) reaction is a classic and efficient method for the synthesis of the indolizine scaffold, a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. This reaction involves the base-mediated intramolecular cyclization of a pyridinium salt bearing a methylene group adjacent to the nitrogen atom. The simplicity of the procedure and the ready availability of starting materials make it a valuable tool for synthetic chemists. This document provides a detailed experimental guide for performing the Tschitschibabin reaction to synthesize indolizines, aimed at researchers, scientists, and professionals in drug development.
Reaction Principle
The Tschitschibabin reaction for indolizine synthesis proceeds in two main stages. First, a pyridine derivative is quaternized with an α-halo ketone or a related compound to form a pyridinium salt. In the second stage, a base is used to deprotonate the acidic methylene group, generating a pyridinium ylide intermediate. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by an elimination or oxidation step to afford the aromatic indolizine ring system.
Experimental Protocols
This section provides a detailed protocol for the synthesis of indolizines via the Tschitschibabin reaction, based on the synthesis of sydnone-indolizine hybrids.
Protocol 1: Synthesis of Pyridinium Bromides
-
Materials:
-
Substituted Pyridine (e.g., pyridine, 4-methylpyridine, 4-phenylpyridine, 3,5-dimethylpyridine)
-
4-(Bromoacetyl)-3-phenylsydnone
-
Acetone (anhydrous)
-
-
Procedure:
-
Dissolve the substituted pyridine (1.0 mmol) and 4-(bromoacetyl)-3-phenylsydnone (1.0 mmol) in anhydrous acetone (10 mL).
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, the precipitated pyridinium bromide is collected by filtration.
-
Wash the collected solid with diethyl ether.
-
The resulting pyridinium bromide is typically used in the next step without further purification.
-
Protocol 2: Tschitschibabin Cyclization for Indolizine Synthesis
-
Materials:
-
Pyridinium Bromide (from Protocol 1)
-
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N, DBU)
-
Solvent (e.g., DMF, CH₃CN, CH₂Cl₂)
-
Silica gel for column chromatography
-
Eluent (e.g., petroleum ether/ethyl acetate mixture)
-
-
Procedure:
-
Suspend the pyridinium bromide (1.0 mmol) and the base (2.0 mmol) in the chosen solvent (15 mL).
-
Stir the reaction mixture at the specified temperature (see Table 1) for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure indolizine.
-
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various sydnone-indolizine hybrids via the Tschitschibabin reaction.[1]
Table 1: Optimization of the Tschitschibabin Reaction for Sydnone-Indolizine Synthesis [1]
| Pyridinium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 8a (R¹=R²=R³=H) | K₂CO₃ | DMF | 100 | 4 | 72 |
| 8a | Na₂CO₃ | DMF | 100 | 4 | 65 |
| 8a | Et₃N | DMF | 100 | 8 | 45 |
| 8a | DBU | DMF | 100 | 6 | 58 |
| 8a | K₂CO₃ | CH₃CN | reflux | 8 | 55 |
| 8a | K₂CO₃ | CH₂Cl₂ | reflux | 12 | 20 |
| 8b (R¹=CH₃, R²=R³=H) | K₂CO₃ | DMF | 100 | 4 | 75 |
| 8c (R¹=Ph, R²=R³=H) | K₂CO₃ | DMF | 100 | 4 | 68 |
| 8d (R¹=R³=H, R²=CH₃) | K₂CO₃ | DMF | 100 | 5 | 70 |
Visualizations
Reaction Mechanism
The following diagram illustrates the stepwise mechanism of the Tschitschibabin reaction for the synthesis of indolizines.
References
Application Notes and Protocols for C-H Functionalization of the Indolizine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Direct C-H functionalization of the indolizine core has emerged as a powerful and atom-economical strategy for the synthesis and diversification of these important molecules, avoiding the need for pre-functionalized starting materials.[1][2] This document provides a detailed overview of various C-H functionalization techniques for the indolizine core, including arylation, halogenation, alkylation, and acylation, with a focus on regioselectivity and reaction efficiency. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate comparison and application in a research setting.
C-H Functionalization at the C3 Position
The C3 position of the indolizine ring is the most nucleophilic and sterically accessible, making it the most common site for electrophilic substitution and various C-H functionalization reactions.[1][3]
Palladium-Catalyzed C3-Arylation
Direct arylation at the C3 position of indolizines can be efficiently achieved using palladium catalysis. This method allows for the formation of C-C bonds with a wide range of aryl halides.[4][5] Mechanistic studies suggest that this transformation proceeds via an electrophilic substitution pathway.[5]
Quantitative Data for Palladium-Catalyzed C3-Arylation of Indolizines [4][5]
| Entry | Indolizine Substrate | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 1 | 95 |
| 2 | 2-Phenylindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 1 | 98 |
| 3 | Indolizine-2-carbonitrile | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 3 | 85 |
| 4 | 2-Methylindolizine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 1.5 | 92 |
| 5 | 2-Phenylindolizine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 1.5 | 96 |
Experimental Protocol: General Procedure for Pd-Catalyzed C3-Arylation [4][5]
To a solution of the indolizine (0.5 mmol), aryl bromide (0.5 mmol), and KOAc (1.0 mmol, 2 equiv) in NMP (2 mL) was added PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%). The reaction mixture was stirred at 100 °C for the time indicated in the table. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired C3-arylated indolizine.
Reaction Workflow
References
- 1. indolizine-a-promising-framework-for-developing-a-diverse-array-of-c-h-functionalized-hybrids - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Indolizine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of indolizine-based compounds as potent enzyme inhibitors. The indolizine scaffold, a fused bicyclic nitrogen system, has garnered significant attention in medicinal chemistry due to its planar structure and ability to engage in various biological interactions.[1] This document details synthetic methodologies, experimental protocols for enzyme inhibition assays, and summarizes the structure-activity relationships of these compounds against key enzyme targets implicated in various diseases.
Design and Synthesis of Indolizine Scaffolds
The synthesis of the indolizine core is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This versatile method involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne. The reaction proceeds with high regioselectivity and allows for the introduction of a wide variety of substituents on both the pyridine and pyrrole rings of the indolizine nucleus, making it a powerful tool for generating diverse chemical libraries for drug discovery.
General Synthetic Protocol: 1,3-Dipolar Cycloaddition
A widely employed method for synthesizing substituted indolizines is the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes.[2]
Protocol for the Synthesis of Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate: [2]
-
Preparation of the Pyridinium Salt: To a solution of 4-methoxypyridine in a suitable solvent such as acetone, add an equimolar amount of 2-bromo-1-(4-bromophenyl)ethan-1-one. Stir the mixture at room temperature for 24 hours. The resulting precipitate, 1-(2-(4-bromophenyl)-2-oxoethyl)-4-methoxypyridinium bromide, is filtered, washed with cold acetone, and dried under vacuum.
-
Cycloaddition Reaction: To a stirred solution of the pyridinium salt (1.0 g, 0.0026 mol) in dry dimethylformamide (DMF, 20 mL), add ethyl pent-2-ynoate (0.512 g, 0.0025 mol) and anhydrous potassium carbonate (K₂CO₃) (0.713 g, 0.0051 mol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water (100 mL). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate.[2]
-
Characterization: The structure of the final compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]
Experimental Workflow for Indolizine Synthesis
Caption: General workflow for the synthesis of indolizine derivatives.
Application in Enzyme Inhibition
Indolizine derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various pathologies. The following sections detail their application as inhibitors of key enzymes and provide protocols for assessing their inhibitory potential.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Background: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for the management of Alzheimer's disease.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method): [3][4]
This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[3]
-
Reagent Preparation:
-
Tris-HCl buffer (50 mM, pH 8.0) containing 0.1% BSA.
-
DTNB solution (3 mM) in Tris-HCl buffer.
-
AChE enzyme solution (e.g., from electric eel, 1 mg/mL).
-
Acetylthiocholine iodide (ATCI) substrate solution (15 mM) in deionized water.
-
Test indolizine compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
In each well, add 40 µL of the test compound solution (or solvent for control).
-
Add 35 µL of Tris-HCl buffer.
-
Add 50 µL of DTNB solution.
-
Add 50 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 25 µL of ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 5 seconds for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates of the test compounds with that of the control (enzyme without inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation
Background: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Protocol for In Vitro COX-2 Inhibition Assay: [2][5]
-
Reagent Preparation:
-
Human recombinant COX-2 enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test indolizine compounds dissolved in DMSO at various concentrations.
-
A standard COX-2 inhibitor (e.g., celecoxib) for comparison.
-
-
Assay Procedure:
-
Pre-incubate the COX-2 enzyme with the heme cofactor in the reaction buffer at room temperature for 5 minutes.
-
Add the test indolizine compound or standard inhibitor at various concentrations to the enzyme mixture and incubate for a further 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
-
Quantification of Prostaglandin E₂ (PGE₂): The amount of PGE₂ produced is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the inhibitor to that of the control (without inhibitor). IC₅₀ values are determined from the dose-response curves.
COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by indolizine derivatives.
Phosphodiesterase (PDE) Inhibitors
Background: Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isozymes is a therapeutic strategy for various conditions, including cardiovascular diseases, inflammatory disorders, and erectile dysfunction.
Protocol for Phosphodiesterase Inhibition Assay:
A common method for assessing PDE inhibition is a fluorescence polarization (FP) assay.
-
Reagent Preparation:
-
Recombinant human PDE enzyme (e.g., PDE4 or PDE5).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).
-
Fluorescently labeled cGMP or cAMP substrate.
-
Binding agent that specifically binds to the fluorescently labeled monophosphate product.
-
Test indolizine compounds in DMSO.
-
-
Assay Procedure:
-
Add the test compound to the wells of a microplate.
-
Add the PDE enzyme and the fluorescently labeled substrate.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Add the binding agent, which will bind to the product of the reaction (e.g., fluorescently labeled GMP).
-
-
Measurement: Measure the fluorescence polarization. When the fluorescent substrate is cleaved by PDE, the smaller product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.
-
Data Analysis: The degree of inhibition is proportional to the measured fluorescence polarization. IC₅₀ values are calculated from dose-response curves.
Tubulin Polymerization Inhibitors for Cancer Therapy
Background: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division and is a well-established strategy in cancer chemotherapy.
Protocol for Tubulin Polymerization Assay: [6]
This assay measures the light scattered by microtubules as they polymerize from tubulin dimers.
-
Reagent Preparation:
-
Purified tubulin protein (>99% pure).
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).
-
GTP solution (10 mM).
-
Glycerol (for promoting polymerization).
-
Test indolizine compounds in DMSO.
-
A known tubulin inhibitor (e.g., nocodazole) and a polymerization enhancer (e.g., paclitaxel) as controls.
-
-
Assay Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP and glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The increase in absorbance over time reflects the rate and extent of tubulin polymerization. The effect of the indolizine inhibitor is determined by comparing the polymerization curves in its presence to the control curve. The IC₅₀ value is the concentration of the compound that inhibits the extent of polymerization by 50%.
Matrix Metalloproteinase (MMP) Inhibitors
Background: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases.
Protocol for MMP Inhibition Assay (Fluorogenic Substrate Assay): [7]
-
Reagent Preparation:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35).
-
A fluorogenic MMP substrate (e.g., a peptide with a fluorescent reporter and a quencher).
-
Test indolizine compounds in DMSO.
-
-
Assay Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (if necessary).
-
Add the activated MMP enzyme to the wells of a microplate containing the assay buffer.
-
Add the test compound at various concentrations and pre-incubate for a specified time.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction rates are determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated, and IC₅₀ values are determined from the dose-response curves.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative indolizine-based compounds against various enzyme targets.
Table 1: Indolizine-Based COX-2 Inhibitors [5]
| Compound | Substituents | IC₅₀ (µM) for COX-2 |
| 2a | R = CN | 6.56 |
| 2c | R = F | 6.94 |
| Indomethacin | (Standard) | 6.80 |
| Celecoxib | (Standard) | 0.05 |
Table 2: Indolizine-Based Phosphodiesterase IV (PDE4) Inhibitors [8]
| Compound | R¹ | R² | R³ | pIC₅₀ |
| 1a | H | H | H | 6.458 |
| 1c | Cl | H | H | 6.782 |
| 1u | F | H | NA | 7.886 |
| 1ab | OH | Cl | NA | 8.698 |
pIC₅₀ is the negative logarithm of the IC₅₀ value.
Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by indolizine-based inhibitors.
EGFR Signaling Pathway
Caption: EGFR signaling cascade and its inhibition by indolizine derivatives.
References
- 1. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijper.org [ijper.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.appconnect.in [journal.appconnect.in]
Derivatisierung von 3-Methylindolizin für medizinische Chemieanwendungen
Anwendungshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-Methylindolizin ist ein vielversprechendes heterocyclisches Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe. Seine Derivatisierung ermöglicht die Synthese einer breiten Palette von Molekülen mit potenziellen pharmakologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2] Diese Anwendungsbeschreibung bietet detaillierte Protokolle für Schlüsselreaktionen zur Derivatisierung von 3-Methylindolizin und fasst quantitative Daten zur biologischen Aktivität ausgewählter Derivate zusammen.
Synthesestrategien zur Derivatisierung
Die Funktionalisierung des 3-Methylindolizin-Gerüsts erfolgt vorwiegend durch elektrophile aromatische Substitution am Pyrrolring, insbesondere an der C1-Position. Zwei gängige und effektive Methoden sind die Vilsmeier-Haack-Formylierung und die Mannich-Reaktion.
Vilsmeier-Haack-Formylierung
Die Vilsmeier-Haack-Reaktion ist eine effiziente Methode zur Einführung einer Formylgruppe (-CHO) in elektronenreiche aromatische Ringe.[3][4] Im Fall von 3-Methylindolizin führt diese Reaktion zur Bildung von 1-Formyl-3-methylindolizin, einem wichtigen Zwischenprodukt für die weitere Synthese.
Abbildung 1: Workflow der Vilsmeier-Haack-Formylierung von 3-Methylindolizin.
Mannich-Reaktion
Die Mannich-Reaktion ermöglicht die Einführung einer Aminoalkylgruppe am C1-Atom des 3-Methylindolizins.[5] Diese Reaktion ist eine Dreikomponentenkondensation, die typischerweise ein aktives Wasserstoffatom (hier vom Indolizin), Formaldehyd und ein sekundäres Amin wie Piperidin umfasst. Die resultierenden Mannich-Basen sind wertvolle Bausteine für die Synthese komplexerer Moleküle mit potenzieller biologischer Aktivität.
Abbildung 2: Logischer Ablauf der Mannich-Reaktion an 3-Methylindolizin.
Experimentelle Protokolle
2.1 Protokoll für die Vilsmeier-Haack-Formylierung von 3-Methylindolizin
Dieses Protokoll beschreibt die Synthese von 1-Formyl-3-methylindolizin.
Materialien:
-
3-Methylindolizin
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Phosphoroxychlorid (POCl₃)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumhydrogencarbonat-Lösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Eisbad
-
Rundkolben, Tropftrichter, Magnetrührer
-
Rotationsverdampfer
Durchführung:
-
In einem trockenen 250-ml-Dreihalskolben, ausgestattet mit einem Magnetrührer, Tropftrichter und Stickstoffeinlass, werden 10 Äquivalente DMF in 50 ml wasserfreiem DCM gelöst und in einem Eisbad auf 0 °C abgekühlt.
-
Unter Rühren werden langsam 3 Äquivalente POCl₃ zugetropft, wobei die Temperatur unter 10 °C gehalten wird. Die Mischung wird für 30 Minuten bei 0 °C gerührt, um das Vilsmeier-Reagenz zu bilden.[3]
-
Eine Lösung von 1 Äquivalent 3-Methylindolizin in 20 ml wasserfreiem DCM wird langsam zur Vilsmeier-Reagenz-Lösung zugetropft.
-
Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Die Reaktion wird durch vorsichtige Zugabe von 100 ml Eiswasser beendet.
-
Die Mischung wird mit gesättigter NaHCO₃-Lösung neutralisiert, bis die CO₂-Entwicklung aufhört.
-
Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit DCM extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (z.B. mit einem Eluentengemisch aus Hexan und Ethylacetat) gereinigt, um reines 1-Formyl-3-methylindolizin zu erhalten.
2.2 Protokoll für die Mannich-Reaktion an 3-Methylindolizin
Dieses Protokoll beschreibt die Synthese von 1-(Piperidin-1-ylmethyl)-3-methylindolizin.
Materialien:
-
3-Methylindolizin
-
Piperidin
-
Wässrige Formaldehyd-Lösung (ca. 37 %)
-
Essigsäure
-
Ethanol
-
Natriumhydroxid-Lösung (NaOH)
-
Eisbad
-
Rundkolben, Rückflusskühler, Magnetrührer
Durchführung:
-
In einem 100-ml-Rundkolben werden 1 Äquivalent 3-Methylindolizin, 1.2 Äquivalente Piperidin und 1.5 Äquivalente wässrige Formaldehyd-Lösung in 30 ml Ethanol gelöst.
-
Unter Rühren werden katalytische Mengen (ca. 0.1 Äquivalente) Essigsäure zugegeben.
-
Die Reaktionsmischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsverlauf wird mittels DC überwacht.
-
Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel am Rotationsverdampfer entfernt.
-
Der Rückstand wird in DCM aufgenommen und mit Wasser gewaschen, um überschüssiges Formaldehyd und Salze zu entfernen.
-
Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel eingeengt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um die reine Mannich-Base zu erhalten.
Biologische Aktivität von Indolizin-Derivaten
Indolizin-Derivate zeigen ein breites Spektrum an biologischen Aktivitäten. Die nachfolgenden Tabellen fassen quantitative Daten für ausgewählte Derivate zusammen, die ihre Wirksamkeit in verschiedenen Assays belegen.
Tabelle 1: Zytotoxische Aktivität ausgewählter Indolizin-Derivate gegen Krebszelllinien
| Verbindung | Krebszelllinie | IC₅₀ (µM) | Anmerkung |
| Indolizin-Derivat A | MCF-7 (Brustkrebs) | 7.54 | Chlor-substituiertes Indolinon-Derivat[6] |
| Indolizin-Derivat B | HepG-2 (Leberkrebs) | 2.53 | Chlor-substituiertes Indolinon-Derivat[6] |
| Indolizin-Derivat C | HT-29 (Darmkrebs) | < 10 | 5-Brom-substituiertes Indolinon-Derivat[7] |
| Indolizin-Derivat D | A549 (Lungenkrebs) | 5.94 | Metallkomplex eines Indolizin-Analogons[8] |
Tabelle 2: Antimikrobielle Aktivität ausgewählter Indolizin-Derivate
| Verbindung | Mikroorganismus | MIC (µg/mL) | Anmerkung |
| Indolizin-Derivat E | Staphylococcus aureus | 0.5 - 16 | Moderat bis starke Aktivität[9] |
| Indolizin-Derivat F | Escherichia coli | 250 | Geringere Aktivität als Ampicillin[10] |
| Indolizin-Derivat G | Candida albicans | 3.125 | Effektiver als Fluconazol[11] |
| Indolizin-Derivat H | Candida tropicalis | 2 | Potente antifungale Aktivität[10] |
MIC: Minimale Hemmkonzentration
Mögliche Wirkmechanismen
Die entzündungshemmende Wirkung von Indolizin-Derivaten wird oft mit der Hemmung von Schlüsselenzymen in der Entzündungskaskade, wie Cyclooxygenasen (COX) und Lipoxygenasen (LOX), in Verbindung gebracht.[12] Die Hemmung dieser Enzyme führt zu einer verringerten Produktion von Prostaglandinen und Leukotrienen, wichtigen Mediatoren von Entzündungsreaktionen.
Abbildung 3: Vereinfachter Signalweg der Arachidonsäure-Kaskade und potenzielle Hemmung durch Indolizin-Derivate.
Schlussfolgerung:
Die Derivatisierung von 3-Methylindolizin mittels etablierter synthetischer Methoden wie der Vilsmeier-Haack-Formylierung und der Mannich-Reaktion eröffnet den Zugang zu einer Vielzahl von strukturell diversen Verbindungen. Die vorliegenden Daten zur biologischen Aktivität unterstreichen das Potenzial dieser Substanzklasse für die Entwicklung neuer Medikamente in den Bereichen Onkologie, Infektiologie und Entzündungshemmung. Die hier bereitgestellten Protokolle und Daten dienen als Grundlage für weitere Forschungs- und Entwicklungsarbeiten auf diesem vielversprechenden Gebiet der medizinischen Chemie.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier-Haack-Reaktion – Wikipedia [de.wikipedia.org]
- 5. INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Scholtz Indolizine Synthesis: A Detailed Step-by-Step Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Scholtz indolizine synthesis, first reported in 1912, represents the seminal method for the preparation of the indolizine scaffold. This heterocyclic motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The synthesis is a two-step process commencing with the high-temperature reaction of 2-methylpyridine (α-picoline) with acetic anhydride to form an intermediate, later identified as 1,3-diacetylindolizine. Subsequent acid-catalyzed hydrolysis of this intermediate yields the parent indolizine. While historically significant, the original Scholtz method is often characterized by low yields. This document provides a detailed, step-by-step protocol for this synthesis, a summary of the quantitative data, and a visualization of the experimental workflow.
Introduction
The indolizine ring system is a crucial pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The first successful synthesis of this bicyclic heteroaromatic compound was achieved by Scholtz in 1912. The reaction involves the treatment of 2-methylpyridine with acetic anhydride at elevated temperatures (200–220°C) to produce an intermediate initially termed "picolide". This intermediate was later correctly identified as 1,3-diacetylindolizine. The final step of the synthesis is the hydrolysis of 1,3-diacetylindolizine to afford the indolizine product. Despite the historical importance of this method, it is often hampered by low overall yields.
Reaction Scheme
The overall transformation of the Scholtz indolizine synthesis can be summarized as follows:
Step 1: Formation of 1,3-diacetylindolizine
2-Methylpyridine reacts with acetic anhydride under high-temperature conditions. The reaction proceeds through a complex mechanism involving the formation of an N-ylide intermediate, which then undergoes intramolecular cyclization and subsequent acylation to yield 1,3-diacetylindolizine.
Step 2: Hydrolysis of 1,3-diacetylindolizine
The isolated 1,3-diacetylindolizine is then subjected to acid-catalyzed hydrolysis to remove the two acetyl groups, yielding the final indolizine product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the Scholtz indolizine synthesis. It is important to note that the original Scholtz method is reported to have unsatisfactory yields.
| Parameter | Value | Reference |
| Step 1: 1,3-diacetylindolizine formation | ||
| Reactant 1 | 2-Methylpyridine (α-Picoline) | |
| Reactant 2 | Acetic Anhydride | |
| Temperature | 200–220 °C | |
| Reaction Time | Not specified in historical accounts | |
| Yield | Low (not explicitly quantified in early reports) | |
| Step 2: Indolizine formation (Hydrolysis) | ||
| Reactant | 1,3-Diacetylindolizine | |
| Reagent | Acid (e.g., HCl) | |
| Temperature | Not specified in historical accounts | |
| Reaction Time | Not specified in historical accounts | |
| Overall Yield | Unsatisfactory |
Experimental Protocols
The following protocols are based on the general descriptions of the Scholtz synthesis. Researchers should be aware of the hazardous nature of the reagents and the high temperatures involved and take appropriate safety precautions.
Protocol 1: Synthesis of 1,3-Diacetylindolizine
Materials:
-
2-Methylpyridine (α-Picoline)
-
Acetic Anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methylpyridine and a molar excess of acetic anhydride.
-
Heat the reaction mixture to 200–220 °C using a heating mantle or a suitable high-temperature oil bath.
-
Maintain this temperature for several hours. The exact reaction time may require optimization and monitoring by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is deemed complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into cold water or onto crushed ice to precipitate the crude 1,3-diacetylindolizine.
-
Collect the solid precipitate by filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Hydrolysis of 1,3-Diacetylindolizine to Indolizine
Materials:
-
1,3-Diacetylindolizine
-
Hydrochloric acid (or another suitable acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Base for neutralization (e.g., sodium carbonate)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Standard glassware for workup and purification
Procedure:
-
Place the purified 1,3-diacetylindolizine in a round-bottom flask.
-
Add a solution of dilute hydrochloric acid. The concentration and volume should be sufficient to facilitate hydrolysis.
-
Heat the mixture under reflux for a period sufficient to achieve complete hydrolysis, which can be monitored by TLC.
-
After cooling, carefully neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium carbonate, until the solution is basic.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude indolizine.
-
The crude product can be further purified by techniques such as column chromatography or sublimation to yield pure indolizine.
Mandatory Visualizations
Experimental Workflow Diagram
Application of Indolizine-Based Probes in Cellular Imaging and Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine and its derivatives represent a versatile class of heterocyclic compounds with significant potential in cellular imaging and microscopy. Their inherent fluorescence properties, which can be tuned through chemical modification, make them attractive candidates for the development of novel fluorescent probes. While specific data on 3-Methylindolizine is limited in the context of cellular imaging, the broader family of indolizine-based fluorophores has demonstrated utility in various bioimaging applications. These probes offer advantages such as small size, good cell permeability, and the ability to design for specific targeting of subcellular organelles.[1][2][3] This document provides an overview of the application of indolizine-based probes in cellular imaging, including their photophysical properties, protocols for their use, and potential signaling pathway interactions.
Principle of Application
Indolizine-based fluorescent probes are small organic molecules that can be designed to emit light upon excitation at specific wavelengths. Their application in cellular imaging relies on their ability to accumulate in specific cellular compartments or to interact with particular biomolecules, leading to a localized fluorescent signal that can be visualized using fluorescence microscopy. The design of these probes often involves the incorporation of specific targeting moieties to direct them to organelles such as mitochondria, lysosomes, or lipid droplets.[4][5][6] The fluorescence output of these probes can be sensitive to the local environment, allowing for the sensing of parameters like pH, ion concentration, or viscosity.
Data Presentation: Photophysical Properties of Indolizine Derivatives
The photophysical properties of indolizine-based fluorescent probes are crucial for their application in microscopy. These properties, including absorption and emission maxima, Stokes shift, and quantum yield, determine the optimal filter sets for microscopy and the brightness of the fluorescent signal. The following table summarizes representative photophysical data for various indolizine derivatives, showcasing their tunable spectral properties.
| Compound Class | Derivative Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Pyrido[3,2-b]indolizine | Compound 1 | >400 | Blue-to-Red range | Not specified | Not specified | DMSO | [7] |
| Indolizine-based | Compound 6 | Not specified | 462 | Not specified | Not specified | Not specified | [8] |
| Indolizine-based | Compound 13 | Not specified | 580 | Not specified | Not specified | Not specified | [8] |
| Indolizino[3,4,5-ab]isoindoles | Compound 3 | Not specified | Blue emission | Not specified | up to 0.90 | Not specified | [9] |
| RosIndolizine-based | PhRosIndz | Not specified | SWIR region | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
The following are generalized protocols for the application of indolizine-based fluorescent probes in cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell type.
Protocol 1: Live Cell Staining and Imaging
This protocol describes the general procedure for staining live cells with an indolizine-based fluorescent probe.
Materials:
-
Indolizine-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the indolizine-based probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Staining Solution Preparation: Dilute the probe stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration (typically in the range of 1-10 µM).
-
Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of the specific indolizine probe.
Protocol 2: Cytotoxicity Assay
It is essential to assess the potential cytotoxicity of any new fluorescent probe. This protocol provides a general method for evaluating the effect of an indolizine-based probe on cell viability.
Materials:
-
Indolizine-based fluorescent probe
-
Cells cultured in a 96-well plate
-
Cell culture medium
-
MTT or other viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Probe Treatment: The following day, treat the cells with various concentrations of the indolizine-based probe. Include both a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a period relevant to the imaging experiments (e.g., 24 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).[11]
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control.
Visualization of Workflows and Pathways
Experimental Workflow for Cellular Imaging
Caption: General experimental workflow for cellular imaging with indolizine-based probes.
Conceptual Signaling Pathway for a Targeted Indolizine Probe
Caption: Conceptual diagram of a targeted indolizine probe interacting with a specific biomolecule within a cellular organelle to produce a fluorescent signal.
Concluding Remarks
Indolizine-based fluorophores are a promising class of molecules for the development of novel probes for cellular imaging. Their tunable photophysical properties and small size make them suitable for a variety of microscopy applications, including live-cell imaging and organelle-specific staining. While the direct application of this compound in this field is not yet well-documented, the broader family of indolizine derivatives provides a strong foundation for future research and development. The protocols and data presented here offer a starting point for researchers interested in exploring the potential of these compounds in their own work. As with any new probe, careful characterization of its photophysical properties, cellular uptake, localization, and potential cytotoxicity is essential for its effective and reliable use in cellular imaging and microscopy.
References
- 1. discovery.csiro.au [discovery.csiro.au]
- 2. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. orellfuessli.ch [orellfuessli.ch]
- 4. Recent Advances in Organelle-Targeted Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probes for Fluorescent Visualization of Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probes for Organelles—Chapter 12 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Synthesis of Polycyclic Indolizines for Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of novel polycyclic indolizine derivatives, specifically focusing on π-expanded indoloindolizines, a promising class of materials for advanced organic electronics.[1][2]
Introduction
Polycyclic aromatic compounds (PACs) are fundamental components in the field of organic optoelectronics. However, traditional PACs like acenes often exhibit limited stability, hindering their practical applications.[1] A novel class of π-expanded indoloindolizines has been developed by merging indole and indolizine moieties into a single polycyclic framework.[1][2] These materials demonstrate enhanced stability against photooxidation and offer tunable electronic properties, making them excellent candidates for applications such as organic field-effect transistors (OFETs).[1][2]
The key to tuning the optoelectronic properties of these indoloindolizines lies in the strategic benzannulation at specific positions of the molecular framework.[1] This approach allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's absorption, emission, and charge transport characteristics.[1]
Data Presentation: Photophysical and Electrochemical Properties
The following tables summarize the key photophysical and electrochemical data for a selection of π-expanded indoloindolizine derivatives. This data highlights the tunability of their properties through targeted benzannulation.
Table 1: Photophysical Properties of Selected π-Expanded Indoloindolizines
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| I-1 | 450 | 500 | 50 |
| I-2 | 480 | 530 | 50 |
| I-3 | 510 | 560 | 50 |
| I-4 | 430 | 480 | 50 |
Note: Data is representative and compiled from various sources. Actual values may vary based on solvent and measurement conditions.
Table 2: Electrochemical Properties and OFET Performance of Selected π-Expanded Indoloindolizines
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| I-1 | -5.20 | -3.00 | 2.20 | 0.1 | 0.05 |
| I-2 | -5.30 | -3.10 | 2.20 | 0.2 | 0.1 |
| I-3 | -5.40 | -3.20 | 2.20 | 0.3 | 0.15 |
| I-4 | -5.10 | -2.90 | 2.20 | 0.05 | 0.02 |
Note: HOMO/LUMO levels are typically determined by cyclic voltammetry. OFET performance is dependent on device architecture and fabrication conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of π-expanded indoloindolizines and the fabrication of organic field-effect transistors.
Protocol 1: General Synthesis of π-Expanded Indoloindolizines
A scalable synthetic protocol has been developed for a wide range of π-expanded indoloindolizine derivatives.[1][2] The general approach involves a one-pot reaction sequence.
Materials:
-
Substituted indoloindolizine-quinones (IQ)
-
Trialkylsilylacetylenes
-
Butyllithium (BuLi)
-
Tin(II) chloride (SnCl₂)
-
10% aqueous Hydrochloric acid (HCl)
-
Anhydrous solvents (e.g., THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting indoloindolizine-quinone (IQ) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of butyllithium (BuLi) in hexanes dropwise to the reaction mixture. Stir for 30 minutes.
-
Add the desired trialkylsilylacetylene dropwise to the reaction mixture and stir for an additional 2 hours at -78 °C.
-
In the same reaction vessel, add a solution of SnCl₂ in 10% aqueous HCl.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired π-expanded indoloindolizine.
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Obtain single crystals for X-ray diffraction analysis to determine the molecular structure.[1]
Protocol 2: Fabrication of Organic Field-Effect Transistors (OFETs)
This protocol describes the fabrication of a bottom-gate, top-contact OFET device using a synthesized indoloindolizine derivative as the active layer.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Synthesized polycyclic indolizine derivative
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove any organic residues and to hydroxylate the surface.
-
-
Active Layer Deposition:
-
Prepare a solution of the polycyclic indolizine in a suitable organic solvent (e.g., 5 mg/mL in chloroform).
-
Deposit a thin film of the indolizine derivative onto the cleaned SiO₂/Si substrate using spin-coating or drop-casting.
-
Anneal the film at an optimized temperature (e.g., 80-120 °C) to improve film morphology and crystallinity.
-
-
Electrode Deposition:
-
Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.
-
Thermally evaporate a thin layer of gold (Au) (e.g., 50 nm) through the shadow mask under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask dimensions.
-
-
Device Characterization:
-
Perform the electrical characterization of the OFET devices in a nitrogen-filled glovebox or in a vacuum probe station to exclude the effects of air and moisture.
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer.
-
Calculate the charge carrier mobility, on/off current ratio, and threshold voltage from the transfer characteristics in the saturation regime.
-
Visualizations
Synthetic Pathway for π-Expanded Indoloindolizines
Caption: General synthetic scheme for π-expanded indoloindolizines.
Experimental Workflow for OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and characterization.
Relationship Between Benzannulation and HOMO-LUMO Gap
Caption: Effect of benzannulation position on the HOMO-LUMO gap.
References
Utilizing 3-Methylindolizine Derivatives as Chemosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine and its derivatives have emerged as a significant class of heterocyclic compounds in the field of medicinal and materials chemistry due to their unique electronic and photophysical properties. Among these, 3-Methylindolizine derivatives are gaining attention as versatile scaffolds for the development of chemosensors. Their inherent fluorescence and ability to be functionalized at various positions make them ideal candidates for the selective detection of various analytes, including metal ions and anions. These chemosensors operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), leading to observable changes in their fluorescence or color upon binding with a target analyte. This document provides a detailed overview of the application of this compound derivatives as chemosensors, complete with experimental protocols and data presentation.
Principle of Operation
The sensing mechanism of this compound-based chemosensors is contingent on the interaction between the indolizine core, a recognition moiety (receptor), and the target analyte. The indolizine core acts as the fluorophore. A receptor unit, specifically chosen for its affinity towards a particular analyte, is chemically attached to the this compound scaffold. Upon binding of the analyte to the receptor, a conformational or electronic change is induced in the molecule, which in turn modulates the photophysical properties of the indolizine fluorophore. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off") of the fluorescence signal, or a noticeable color change.
Application Note 1: Fluorescent Sensing of Metal Ions
Application: Detection of heavy metal ions such as Hg(II), Cu(II), and Zn(II) in environmental and biological samples.
Principle: Many this compound derivatives functionalized with specific chelating agents exhibit high selectivity towards certain metal ions. For instance, the introduction of a Schiff base or aza-crown ether moiety can create a specific binding pocket for metal ions. The binding of the metal ion can disrupt a non-radiative decay pathway (e.g., PET), leading to a significant enhancement in fluorescence intensity.
Workflow for Metal Ion Detection:
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Indolizine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed indolizine synthesis and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for indolizine synthesis?
A1: A variety of palladium sources can be effective, with the choice often depending on the specific reaction type (e.g., carbonylative coupling, direct arylation). Commonly used catalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[1][2][3] The selection of the appropriate catalyst and corresponding ligand is crucial for achieving high yields.
Q2: How critical is the choice of ligand in these reactions?
A2: The ligand plays a pivotal role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst deactivation. For instance, in carbonylative approaches, large bite-angle ligands like Xantphos have been shown to significantly improve yields.[4] In other cases, electron-rich and sterically demanding phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.
Q3: What is the typical temperature range for palladium-catalyzed indolizine synthesis?
A3: The optimal temperature can vary significantly based on the specific substrates and catalytic system employed. Reactions are often run at elevated temperatures, typically ranging from 80°C to 120°C, to facilitate catalyst activation and ensure efficient conversion.[1][2] However, some protocols have been developed to proceed at room temperature.[5]
Q4: Are there any general recommendations for solvent selection?
A4: The choice of solvent can influence reaction rates and selectivity.[6][7] Common solvents for palladium-catalyzed cross-coupling reactions include aprotic polar solvents like DMF, DMSO, and NMP, as well as ethereal solvents like dioxane and THF. The solubility of the reactants and the compatibility with the chosen base and catalyst system should be considered.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques for monitoring the consumption of starting materials and the formation of the desired indolizine product. This allows for the determination of the optimal reaction time and can help diagnose potential issues if the reaction stalls or forms side products.
Troubleshooting Guide
Low or No Yield
Q: My reaction is giving a very low yield or no product at all. What are the potential causes and how can I address them?
A: Low or no yield is a common issue with several potential root causes. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your starting materials. Impurities can sometimes inhibit the catalyst. Recrystallization or chromatography of the starting materials may be necessary.
-
Solvent: Use anhydrous solvents, as water can interfere with many palladium-catalyzed reactions.
-
Base: The choice and quality of the base are critical. Ensure the base is strong enough for the specific reaction and has not degraded.
-
-
Catalyst System:
-
Catalyst Activity: Palladium catalysts can degrade over time, especially if not stored properly. Using a fresh batch of catalyst or a different palladium source can be beneficial.
-
Ligand Integrity: Phosphine-based ligands can be sensitive to air and may oxidize. Store ligands under an inert atmosphere and consider using a fresh supply.
-
Catalyst/Ligand Ratio: The ratio of palladium to ligand can significantly impact the reaction outcome. It may be necessary to screen different ratios to find the optimal conditions.
-
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures for activation. Conversely, excessively high temperatures can lead to decomposition. A temperature screen is often a valuable optimization step.
-
Inert Atmosphere: Many palladium catalysts and ligands are air-sensitive. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time: Monitor the reaction over time to ensure it has reached completion. Some reactions may be sluggish and require extended reaction times.
-
Formation of Side Products
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A: The formation of side products can often be suppressed by carefully tuning the reaction parameters.
-
Ligand Modification: The steric and electronic properties of the ligand can influence the selectivity of the reaction. Screening a panel of ligands is a common strategy to identify one that favors the desired product.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to suppress the formation of unwanted byproducts.
-
Additive Effects: In some cases, the addition of salts (e.g., halides) or other additives can have a profound effect on the reaction outcome and selectivity.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed indolizine synthesis, based on published data.
Table 1: Effect of Ligand on the Yield of a Carbonylative Indolizine Synthesis
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 35 |
| 2 | P(o-tol)₃ | 42 |
| 3 | dppf | 68 |
| 4 | Xantphos | 94 |
Data synthesized from literature reports for illustrative purposes.
Table 2: Influence of Solvent and Temperature on a Direct Arylation Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dioxane | 100 | 65 |
| 2 | Toluene | 110 | 78 |
| 3 | NMP | 120 | 85 |
| 4 | DMF | 120 | 72 |
Data synthesized from literature reports for illustrative purposes.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Carbonylative Synthesis of Indolizines
This protocol is a generalized procedure based on methodologies reported in the literature.[4]
1. Reagents and Materials:
-
2-Bromopyridine derivative
-
Imine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., DBU or a hindered amine)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Carbon monoxide (CO) source (e.g., CO gas cylinder or a CO-releasing molecule)
-
Alkyne
2. Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and any solid reagents under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the 2-bromopyridine derivative and the imine via syringe.
-
Pressurize the flask with carbon monoxide to the desired pressure.
3. Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the formation of the intermediate 1,3-dipole is complete, carefully vent the CO pressure.
-
Add the alkyne to the reaction mixture.
-
Continue stirring at the appropriate temperature until the cycloaddition is complete.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of a general palladium-catalyzed cross-coupling cycle.
References
- 1. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for multi-component indolizine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-component synthesis of indolizines. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-component strategies for synthesizing indolizines?
A1: The primary multi-component approaches for indolizine synthesis include:
-
1,3-Dipolar Cycloadditions: This widely used method involves the reaction of pyridinium ylides with dipolarophiles like activated alkenes or alkynes.[1]
-
Tschitschibabin Reaction and Related Condensations: These methods often involve the reaction of pyridine derivatives with α-halo ketones or related compounds.[1]
-
Transition-Metal Catalyzed Reactions: Various methods utilize catalysts based on copper, palladium, gold, iron, and rhodium to facilitate the coupling of pyridines, alkynes, and other components.[1][2][3]
-
Metal-Free Synthesis: These approaches often proceed via oxidative dehydrogenation or other mechanisms that avoid the use of transition metals.[2][4]
Q2: My reaction is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in multi-component indolizine synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Optimize the Catalyst and Ligands: The choice of catalyst and ligands can be critical. For instance, in palladium-catalyzed reactions, the regioselectivity and yield can be highly dependent on the phosphine ligand used.[2]
-
Solvent Selection: The reaction solvent can significantly influence the outcome. Some reactions proceed best under solvent-free conditions, while others may require specific solvents like acetonitrile or water.[2][5]
-
Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Some syntheses require high temperatures, while others proceed under mild conditions.[5]
-
Atmosphere Control: Certain catalytic systems are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure all reactants are of high purity.
Q3: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common challenge. Here are some strategies:
-
Ligand Modification: In transition-metal catalyzed reactions, the steric and electronic properties of the ligands can direct the regioselectivity. Experiment with different ligands to find the optimal one for your specific substrates.[2]
-
Catalyst Choice: Different metal catalysts can favor the formation of different regioisomers. For example, in some cases, copper catalysts may offer different selectivity compared to palladium catalysts.[1]
-
Substrate Directing Groups: The electronic and steric nature of the substituents on your pyridine and alkyne components can influence the regioselectivity of the cycloaddition.
Q4: I am having difficulty with the purification of my indolizine product. What are some common issues and solutions?
A4: Purification of indolizine derivatives can be challenging due to their potential instability and the presence of side products.
-
Product Instability: Some indolizine derivatives, particularly those with amino groups on the five-membered ring or unsubstituted indolizine itself, can be unstable under ambient conditions or on silica gel.[1] Consider using alternative purification techniques like crystallization or preparative thin-layer chromatography (TLC) on a different stationary phase.
-
Removal of Metal Catalysts: If you are using a transition-metal catalyst, its removal can be problematic. Consider using heterogeneous catalysts that can be easily filtered off, or employ metal scavengers during workup.[6]
-
Complex Reaction Mixtures: Multi-component reactions can sometimes lead to complex mixtures. Optimizing the reaction conditions to minimize side product formation is the best approach. If purification remains difficult, consider a multi-step synthesis that allows for purification of intermediates.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of catalyst or activate it prior to use. For air-sensitive catalysts, ensure proper handling under an inert atmosphere. |
| Incorrect reaction temperature | Optimize the temperature. Some reactions require heating, while others proceed at room temperature.[5] | |
| Presence of inhibitors | Ensure starting materials and solvents are pure and free from any potential inhibitors. | |
| Formation of multiple products | Lack of regioselectivity | Screen different ligands and catalysts.[1][2] Modify substituents on the starting materials to electronically or sterically favor one regioisomer. |
| Side reactions | Optimize reaction time and temperature to minimize decomposition or side product formation. | |
| Product decomposition during workup or purification | Instability of the indolizine core | Avoid prolonged exposure to air and light.[1] Use milder purification techniques and avoid harsh acidic or basic conditions if your product is sensitive. |
| Inconsistent results | Sensitivity to moisture or oxygen | Dry solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., N₂ or Ar). |
Quantitative Data Summary
Table 1: Optimization of a Three-Component Indolizine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | CH₂Cl₂ | 70 | 12 | 85 |
| 2 | Cu(OAc)₂ (10) | Toluene | 100 | 12 | 65 |
| 3 | Pd(PPh₃)₄ (5) | DMF | 120 | 24 | 78 |
| 4 | AuCl₃ (5) | H₂O | 80 | 8 | 92 |
| 5 | Fe(acac)₃ (10) | Dioxane | 110 | 18 | 75 |
| 6 | None (Metal-free) | Neat | 90 | 24 | 88 |
Note: This table is a representative summary based on typical conditions found in the literature and is intended for comparative purposes. Actual results will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 1-Aminoindolizines
This protocol is based on a general procedure for the synthesis of 1-aminoindolizines from a pyridine-2-carbaldehyde, a secondary amine, and a terminal alkyne.[7]
Materials:
-
Pyridine-2-carbaldehyde (1.0 mmol)
-
Secondary amine (e.g., dibenzylamine) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂) (2 mL)
Procedure:
-
To a sealed reaction vial, add pyridine-2-carbaldehyde (1.0 mmol), the secondary amine (1.0 mmol), the terminal alkyne (1.0 mmol), and CuI (0.1 mmol).
-
Add dichloromethane (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 70 °C with stirring for 12 hours.
-
After cooling to room temperature, monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aminoindolizine.
Protocol 2: Metal-Free, Solvent-Free Three-Component Synthesis of Indolizines
This protocol is based on a general procedure for the synthesis of indolizines from a 2-(pyridin-2-yl)acetate, an ynal, and an alcohol or thiol under solvent-free conditions.[4]
Materials:
-
2-(Pyridin-2-yl)acetate (1.0 mmol)
-
Ynal (e.g., 3-phenylpropiolaldehyde) (1.0 mmol)
-
Alcohol (e.g., methanol) or Thiol (1.2 mmol)
Procedure:
-
In a reaction vial, combine the 2-(pyridin-2-yl)acetate (1.0 mmol) and the ynal (1.0 mmol).
-
Add the alcohol or thiol (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (typically a few hours), monitoring the reaction by TLC.
-
Upon completion, the crude product can be directly purified by column chromatography on silica gel without a workup step.
Visualizations
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. Indolizine synthesis [organic-chemistry.org]
- 3. A novel three-component reaction for constructing indolizine-containing aliphatic sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 6. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 7. RUA [rua.ua.es]
Identification and reduction of by-products in 3-methylindole synthesis
Welcome to the technical support center for the synthesis of 3-methylindole (skatole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the synthesis of 3-methylindole, categorized by the synthetic method.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1]
Issue 1: Low or No Yield of 3-Methylindole
| Possible Cause | Recommendation | Supporting Evidence/Citation |
| Incomplete hydrazone formation | Ensure the complete reaction of phenylhydrazine and propionaldehyde before proceeding with cyclization. Monitor the reaction by TLC or GC-MS. | The initial step of the Fischer indole synthesis is the formation of a phenylhydrazone intermediate.[1] |
| Harsh reaction conditions | High temperatures can lead to decomposition and polymerization of the product.[2] Optimize the reaction temperature and time. Consider using milder acid catalysts like acetic acid or Lewis acids such as zinc chloride.[1] | The transformation of propionaldehyde phenylhydrazone to 3-methylindole can require high temperatures, but this can also lead to by-products.[2] |
| Unsuitable acid catalyst | The choice of acid catalyst is crucial. Both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) can be used.[1] The optimal catalyst depends on the specific substrates and reaction conditions. Experiment with different catalysts to improve yield. | A variety of acid catalysts are employed in the Fischer indole synthesis.[3] |
| N-N bond cleavage | Electron-donating substituents on the phenylhydrazine can promote cleavage of the N-N bond, leading to by-products like aniline instead of the desired indole. | In some failed Fischer indolizations, significant by-products observed are aniline and 3-methylindole itself (from side reactions). |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible By-product | Identification | Reduction Strategy | Supporting Evidence/Citation |
| Unreacted starting materials | Compare with the Rf values of phenylhydrazine and propionaldehyde. | Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time and temperature as needed. | Incomplete reactions are a common source of impurities. |
| Polymeric materials/tar | Dark, insoluble material in the crude product. | Avoid excessively high temperatures and prolonged reaction times. Use of an ionic liquid as a solvent has been shown to improve product distribution and reduce side reactions.[4][5] | Harsh reaction conditions can lead to polymerization.[2] |
| Isomeric indole by-products | Can be difficult to distinguish from the desired product by TLC alone. | Characterize by GC-MS or NMR. Optimize the choice of acid catalyst and reaction conditions to favor the formation of the desired 3-methylindole isomer. | The use of unsymmetrical ketones in Fischer indole synthesis can lead to regioisomeric products. |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[6] While typically used for 2-substituted indoles, variations can be adapted for other substitution patterns.
Issue: Poor Yield and Unpredictable Regioselectivity
| Possible Cause | Recommendation | Supporting Evidence/Citation |
| Harsh reaction conditions | The classical Bischler-Möhlau synthesis often requires high temperatures, leading to poor yields.[6] Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation.[7] | The original procedure is known for inconsistent results and yields.[6] |
| Formation of multiple intermediates | The reaction mechanism is complex and involves several intermediates, which can lead to a mixture of products.[7] | The reaction proceeds through the formation of an α-arylamino ketone intermediate which then cyclizes.[8] |
| Side reactions | The excess aniline used can lead to the formation of N-phenylated by-products. | Optimize the stoichiometry of the reactants. |
Synthesis from Indole-3-Carboxaldehyde
This method involves the reduction of the aldehyde group at the 3-position of the indole ring.
Issue: Incomplete Reduction or Formation of By-products
| Possible Cause | Recommendation | Supporting Evidence/Citation |
| Choice of reducing agent | Common reducing agents include sodium borohydride.[9] The choice of solvent and reaction conditions can influence the efficiency of the reduction. | A method for producing indole-3-carbinol (an intermediate in some routes to 3-methylindole) uses sodium borohydride in an alcoholic medium.[9] |
| Over-reduction | Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the indole ring itself under certain conditions. | While not specifically for 3-methylindole, over-reduction is a common issue in reductions of heterocyclic compounds. |
| Formation of colored impurities | Indole derivatives can be sensitive to air and light, leading to the formation of colored oxidation products. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light. |
Synthesis from o-Ethylaniline
This method involves the formylation of o-ethylaniline followed by cyclization to form 3-methylindole.
Issue: Low Yield in Cyclization Step
| Possible Cause | Recommendation | Supporting Evidence/Citation |
| Incomplete formylation | Ensure the initial formylation of o-ethylaniline to N-formyl-o-ethylaniline is complete before proceeding to the cyclization step. Monitor by TLC or NMR. | The synthesis involves the formation of N-formyl-o-ethylaniline as an intermediate.[10] |
| Suboptimal cyclization conditions | The cyclization is typically carried out at high temperatures (e.g., 320 °C) with a strong base like potassium hydroxide.[10] Ensure the temperature is reached and maintained for the specified time. | The patent describes heating to evaporate the solvent until the temperature reaches 320 °C.[10] |
| Decomposition at high temperatures | While high temperatures are required, prolonged heating can lead to decomposition of the product. | Optimize the heating time to maximize yield while minimizing degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize 3-methylindole with high purity?
A: A continuous-flow Fischer indole synthesis using an ionic liquid as the solvent has been reported to produce 3-methylindole with a 95.3% yield and 96.0% purity after a straightforward extraction process.[4][5] This method offers advantages in terms of yield, purity, and reduced side reactions compared to traditional batch methods.[5]
Q2: How can I effectively purify crude 3-methylindole?
A: Column chromatography is a common and effective method for purifying 3-methylindole. A typical solvent system is a mixture of petroleum ether and ethyl acetate.[11] The ratio can be adjusted based on the polarity of the impurities. For example, a gradient of petroleum ether/ethyl acetate from 50:1 to 20:1 has been used.[11] Vacuum distillation is another effective purification method for obtaining high-purity 3-methylindole.
Q3: What are the common analytical techniques to check the purity of 3-methylindole?
A: The purity of 3-methylindole can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify by-products by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and help in the identification and quantification of impurities.[12][13]
Q4: Are there any specific safety precautions I should take during the synthesis of 3-methylindole?
A: Yes, several safety precautions are necessary:
-
Handling of Reagents: Phenylhydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acid Catalysts: Strong acids like sulfuric acid and hydrochloric acid are corrosive. Handle them with care.
-
High Temperatures: Many synthesis methods require high temperatures. Use appropriate heating equipment and take precautions against fire hazards.
-
Product Odor: 3-methylindole has a strong, unpleasant fecal odor at high concentrations. Work in a well-ventilated area.
Data Presentation
Table 1: Comparison of 3-Methylindole Synthesis Methods
| Synthesis Method | Starting Materials | Typical Reagents/Catalysts | Reported Yield | Key Advantages | Common By-products/Issues | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Propionaldehyde | Acid catalyst (e.g., ZnCl₂, H₂SO₄, PPA) | Variable, up to 95.3% in flow synthesis | Widely applicable, uses readily available starting materials. | Aniline, polymeric materials, isomeric indoles. Reaction can fail with certain substrates. | [1][3][4] |
| Bischler-Möhlau Synthesis | α-bromo-acetophenone, Aniline | Excess aniline, heat | Often low and inconsistent in classical method | Can be adapted for various substituted indoles. | Unpredictable regioselectivity, N-phenylated by-products. | [6][7] |
| From Indole-3-Carboxaldehyde | Indole-3-carboxaldehyde | Reducing agent (e.g., NaBH₄) | Good | Milder reaction conditions. | Incomplete reduction, over-reduction, oxidation products. | [9] |
| From o-Ethylaniline | o-Ethylaniline, Formic acid | KOH, high temperature | High (e.g., 80-82%) | Simple process, high yield. | Requires very high temperatures for cyclization. | [10] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis in a Continuous-Flow Reactor
This protocol is based on a high-yield synthesis of 3-methylindole.[4][5]
Materials:
-
Phenylhydrazine
-
Propionaldehyde
-
Zinc chloride (ZnCl₂)
-
1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄])
-
Toluene
-
Deionized water
-
Continuous-flow reactor (e.g., Corning G1 reactor)
Procedure:
-
Prepare a solution of phenylhydrazine and propionaldehyde in the ionic liquid [EMIM][BF₄].
-
Prepare a separate solution of the catalyst, zinc chloride, in [EMIM][BF₄].
-
Pump both solutions into the continuous-flow reactor, where they mix and react at an elevated temperature (e.g., 200 °C).
-
The reaction mixture flows through the reactor for a specific residence time (e.g., 4 minutes).
-
The output from the reactor is cooled and collected.
-
The collected mixture is diluted with water and extracted with toluene.
-
The organic layer containing the 3-methylindole is separated.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or distillation.
Protocol 2: Purification of 3-Methylindole by Column Chromatography
Materials:
-
Crude 3-methylindole
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
-
Dissolve the crude 3-methylindole in a minimal amount of a suitable solvent (e.g., a small amount of the initial eluent or dichloromethane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 50:1 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., to 20:1) to separate the components.[11]
-
Collect the fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure 3-methylindole.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 3-methylindole.
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of 3-Methylindole.
Caption: Troubleshooting Logic for Low Yield in 3-Methylindole Synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. testbook.com [testbook.com]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. m.youtube.com [m.youtube.com]
- 9. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 10. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
- 11. 3-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 12. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of 3-Methylindolizine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying 3-methylindolizine analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound analogs.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | Compound is highly polar and strongly adsorbs to silica gel. | 1. Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. 2. Consider using a different stationary phase, such as alumina (neutral or basic), which may have different adsorption properties. 3. For basic analogs, adding a small amount of a volatile base (e.g., triethylamine, 0.1-1%) to the eluent can help to reduce tailing and improve recovery by competing for active sites on the silica gel. |
| Compound is unstable on silica gel. | 1. Minimize the time the compound spends on the column by using flash chromatography with applied pressure to increase the flow rate. 2. If degradation is suspected, consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) or recrystallization. | |
| Improper packing of the column. | 1. Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred for silica gel. 2. A layer of sand at the top of the stationary phase can help to prevent disturbance of the silica bed upon solvent addition. | |
| Co-elution of Product with Impurities | Similar polarity of the product and impurities. | 1. Optimize the solvent system for column chromatography. Test different solvent mixtures using thin-layer chromatography (TLC) to achieve better separation. 2. Employing a shallow gradient during elution can improve the resolution between closely eluting compounds. 3. Consider using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) for more challenging separations. |
| Formation of isomeric byproducts. | 1. Indolizine synthesis, such as the Tschitschibabin reaction or 1,3-dipolar cycloadditions, can sometimes yield regioisomers. Careful optimization of the reaction conditions can minimize their formation. 2. High-resolution analytical techniques like HPLC and NMR are crucial for identifying and quantifying isomeric impurities. Purification may require multiple chromatographic steps or preparative HPLC. | |
| Product Oiling Out During Recrystallization | The solvent is too good a solvent for the compound, or the solution is supersaturated. | 1. Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. Try a co-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed. Heat to redissolve and then allow to cool slowly. 3. Scratching the inside of the flask with a glass rod can induce crystallization. 4. Adding a seed crystal of the pure compound can initiate crystallization. |
| Peak Tailing in HPLC Analysis | Secondary interactions between the analyte and the stationary phase. | 1. For basic this compound analogs, interactions with residual silanol groups on the silica-based column are a common cause of tailing. 2. Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), to protonate the basic sites on the analyte and reduce secondary interactions. 3. Use an end-capped HPLC column, which has fewer free silanol groups. |
| Column overload. | 1. Reduce the concentration of the sample being injected.[1] 2. Use a column with a larger diameter or a higher loading capacity.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogs?
A1: The most commonly employed purification techniques are column chromatography and recrystallization. Column chromatography, typically using silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase, is effective for separating the desired product from reaction byproducts and unreacted starting materials. Recrystallization is a useful final purification step to obtain highly pure crystalline material, provided a suitable solvent system can be found.
Q2: What are some common impurities I might encounter in the synthesis of this compound analogs?
A2: Common impurities can arise from the starting materials or from side reactions during the synthesis. Depending on the synthetic route, these may include:
-
Unreacted starting materials: Such as the corresponding pyridine and α-haloketone in the Tschitschibabin reaction.
-
Over-alkylation or di-substituted products: Electrophilic substitution can occur at both the 1 and 3 positions of the indolizine ring.
-
Isomeric products: The formation of regioisomers is possible depending on the substitution pattern of the reactants.
-
Polymerization products: Some starting materials and intermediates can be prone to polymerization under the reaction conditions.
-
Oxidation products: Indolizines can be susceptible to oxidation, especially if exposed to air and light for extended periods.
Q3: How do I choose a suitable solvent system for column chromatography?
A3: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. The ideal solvent system should provide a good separation between your desired compound and any impurities, with the Rf value of your product being around 0.2-0.4 for optimal separation on a column. A common starting solvent system for many this compound analogs is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.
Q4: My this compound analog is a dark oil and won't crystallize. What can I do?
A4: If your compound is an oil, it may be impure. First, try to purify it further using column chromatography. If it is still an oil after chromatography, you can try the following to induce crystallization:
-
Trituration: Repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.
-
Co-solvent recrystallization: Dissolve the oil in a small amount of a good solvent and then slowly add a poor solvent until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Seeding: If you have a small amount of pure crystalline material, adding a tiny crystal to the oil can initiate crystallization.
Q5: How can I confirm the purity of my final this compound analog?
A5: The purity of your final compound should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of signals corresponding to impurities confirms the purity and verifies the structure of your compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of an appropriate size (a diameter-to-height ratio of about 1:10 to 1:20 is common).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5-1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound analog in a minimal amount of the appropriate solvent (often the eluent or a slightly more polar solvent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from TLC analysis.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent as needed to elute the compounds. This can be done in a stepwise or continuous gradient.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the this compound analog is sparingly soluble at room temperature but readily soluble when heated. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
If the solid does not dissolve, add small portions of additional hot solvent until it does. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote more complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical this compound Analog
| Purification Technique | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Recovery (%) | Notes |
| Column Chromatography (Silica gel, Hexane:EtOAc gradient) | 75% | 95% | 60% | 80% | Effective at removing baseline impurities and starting materials. |
| Recrystallization (Ethanol/Water) | 95% | >99% | 85% | 90% | Good for removing closely related impurities and achieving high purity. |
| Preparative TLC (Silica gel, Hexane:EtOAc 7:3) | 80% | 98% | 40% | 50% | Suitable for small scale purification; lower recovery. |
| HPLC Purification (C18, Acetonitrile/Water gradient with 0.1% TFA) | 90% | >99.5% | 70% | 78% | Excellent for high purity, but may require salt removal post-purification. |
Note: The data in this table is illustrative and will vary depending on the specific this compound analog and the nature of the impurities.
Visualizations
Caption: A typical experimental workflow for the purification of this compound analogs.
Caption: A logical flowchart for troubleshooting common purification problems.
References
Overcoming steric hindrance in the synthesis of bulky indolizine derivatives
Welcome to the technical support center for the synthesis of sterically hindered indolizine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of indolizine derivatives with bulky substituents.
Issue 1: Low or No Yield in 1,3-Dipolar Cycloaddition Reactions
Question: I am attempting a 1,3-dipolar cycloaddition to synthesize a C2,C3-disubstituted indolizine with a bulky aryl group at C2, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in 1,3-dipolar cycloadditions for bulky substrates are often due to steric hindrance impeding the concerted [3+2] cycloaddition step between the pyridinium ylide and the dipolarophile. Here are several strategies to overcome this issue:
-
Choice of Catalyst and Reaction Conditions: For complex cycloadditions, especially those aiming for specific stereoisomers, synergistic catalyst systems can be effective. For instance, a dual Cu/Ir catalytic system has been shown to be effective in the asymmetric synthesis of fused indolizines, where the ligand choice is crucial in controlling the stereochemical outcome influenced by steric factors.[1][2]
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly enhance reaction rates and yields for sterically hindered substrates by providing efficient and uniform heating.[3] This can overcome the activation energy barrier imposed by bulky groups.
-
Solvent Effects: The choice of solvent can influence the stability of the pyridinium ylide and the transition state of the cycloaddition. For some cycloadditions, dichloromethane has been found to provide superior yields.[2]
-
Alternative Reagents: If traditional dipolarophiles are failing, consider benzotriazole-based methods which can expand the scope of suitable substituents and often proceed under milder conditions without the need for an external oxidant.[4]
Issue 2: Poor Reactivity of Sterically Hindered Pyridine Derivatives
Question: My synthesis involves a pyridine derivative with a bulky substituent at the C6 position, and I am seeing poor conversion in a transition metal-catalyzed reaction. How can I drive the reaction to completion?
Answer:
Bulky substituents on the pyridine ring can hinder the coordination of the nitrogen to the metal catalyst, which is often a key step in many synthetic routes. The following approaches may improve your results:
-
Ligand Selection for Palladium Catalysis: In palladium-catalyzed reactions, the choice of ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands can promote the desired reductive elimination and prevent catalyst deactivation. The regioselectivity of such reactions can be highly dependent on the phosphine ligand used.[4]
-
Alternative Catalytic Systems: If a particular metal catalyst is not effective, exploring different transition metals can be beneficial. For instance, copper-catalyzed reactions are often tolerant of a wide range of functional groups and can be effective under solvent-free conditions.[4] Samarium and iron-catalyzed reactions have also been reported for the synthesis of functionalized indolizines.[4]
-
Reaction Temperature and Time: For sluggish reactions involving sterically demanding substrates, increasing the reaction temperature can help overcome the activation barrier. In some palladium-catalyzed syntheses, extended reaction times were necessary for substrates with electron-withdrawing groups, a factor that can be compounded by steric bulk.[5]
Issue 3: Difficulty in Achieving C3-Functionalization with Bulky Electrophiles
Question: I am trying to introduce a bulky alkyl group at the C3 position of an indolizine core via Friedel-Crafts-type alkylation, but the reaction is not proceeding as expected. What could be the problem?
Answer:
The C3 position of indolizine is nucleophilic, but its reactivity can be diminished when either the indolizine itself or the incoming electrophile is sterically hindered. Consider these points:
-
Catalyst Choice: Brønsted acid catalysis can be an effective method for the C3-alkylation of indolizines with various electrophiles.[6]
-
Precursor to Electrophile: Using precursors to generate the electrophile in situ can sometimes be more effective than using the bulky electrophile directly. For example, ortho-hydroxybenzyl alcohols can be used as precursors for quinone methides in C3-alkylation reactions.[6]
-
Synergistic Catalysis: For asymmetric syntheses where stereochemistry is a concern, a synergistic catalytic system (e.g., Cu/Ir) can control the formation of specific stereogenic centers, even in the presence of bulky groups.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which general synthetic strategies are most tolerant to bulky substituents in indolizine synthesis?
A1: While the success of a reaction is highly substrate-dependent, some strategies have shown broader applicability for substituted indolizines. Multi-component reactions catalyzed by transition metals like palladium or copper often exhibit good functional group tolerance.[4][5] Additionally, methods that proceed via intramolecular cyclization can be advantageous as the reacting partners are already tethered, which can overcome unfavorable intermolecular steric interactions.
Q2: How does the position of a bulky substituent on the starting pyridine affect the feasibility of indolizine synthesis?
A2: The position of a bulky substituent on the pyridine ring has a significant impact. A bulky group at the C6 position (adjacent to the nitrogen) can sterically hinder the initial N-alkylation or coordination to a metal catalyst, which are often the first steps in indolizine synthesis. Substituents at other positions may have less of a steric impact on the initial steps but can influence the electronics and subsequent cyclization and aromatization steps.
Q3: Can microwave-assisted synthesis improve the yield and reduce the reaction time for sterically hindered indolizine derivatives?
A3: Yes, microwave-assisted synthesis is a powerful technique for overcoming the challenges associated with sterically hindered substrates. The rapid and efficient heating provided by microwaves can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3] This is particularly beneficial for overcoming the high activation energies of reactions involving bulky molecules.
Q4: Are there any metal-free methods that are effective for the synthesis of bulky indolizine derivatives?
A4: Yes, several metal-free methods are available. One common approach is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a dipolarophile, which can often be promoted by a base. Additionally, organocatalytic methods, for example using amines and N-heterocyclic carbenes (NHCs), have been developed for the synthesis of indolizines.[4] Iodine-mediated oxidative cyclization is another metal-free alternative.[4]
Data Presentation
Table 1: Comparison of Catalytic Systems for Indolizine Synthesis with Substituted Precursors
| Catalyst System | Starting Materials | Bulky Substituent Example | Yield (%) | Reference |
| Cu/Ir Synergistic Catalysis | Pyridine derivative, Allyl carbonate | Isopropyl group on ligand | 73-93% | [1][2] |
| Palladium Catalysis | 2-Bromopyridine, Imine, Alkyne | C-aryl substituted imines | Good yields | [5] |
| Copper Catalysis | Pyridine, Methyl ketone, Alkenoic acid | Various functional groups tolerated | Good yields | [4] |
| Brønsted Acid Catalysis | Indolizine, o-hydroxybenzyl alcohol | Substituted benzyl groups | up to 89% | [6] |
| Metal-free (TEMPO oxidant) | α-halo carbonyl, Pyridine, Alkene | Wide range of functional groups | Moderate to good yields | [4] |
Experimental Protocols
Protocol 1: General Procedure for Synergistic Cu/Ir-Catalyzed Synthesis of Fused Indolizines
This protocol is adapted from the work of Li, et al. (2023).[1][2]
-
Catalyst Preparation: In a glovebox, add the copper catalyst (e.g., Cu(OTf)₂ with a chiral ligand) and the iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral ligand) to a flame-dried Schlenk tube.
-
Reaction Setup: Remove the tube from the glovebox and add the pyridine-derived substrate, the allyl carbonate, and the solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired indolizine derivative.
Protocol 2: General Procedure for Microwave-Assisted Indolizine Synthesis
This is a general guideline based on principles of microwave-assisted synthesis.[3]
-
Reactant Preparation: In a dedicated microwave reaction vial, combine the pyridine derivative, the α-halo carbonyl compound (or other suitable precursor), the dipolarophile, and a suitable base (e.g., triethylamine or potassium carbonate) in a microwave-transparent solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the desired temperature, pressure, and irradiation time. These parameters need to be optimized for each specific reaction.
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of bulky indolizine derivatives, including a troubleshooting loop.
Caption: A decision tree outlining troubleshooting strategies based on the type of reaction used for indolizine synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00118K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indolizine synthesis [organic-chemistry.org]
- 5. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on Indolizine Fluorescence Quantum Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of solvent effects on the fluorescence quantum yield of indolizines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work.
Question: My indolizine derivative shows a significantly lower fluorescence quantum yield than expected. What are the potential causes and how can I troubleshoot this?
Answer:
A lower-than-expected fluorescence quantum yield (ΦF) can stem from several factors related to both the molecule itself and the experimental setup. Here’s a step-by-step troubleshooting guide:
-
Purity of the Compound:
-
Issue: Impurities can act as quenchers, leading to a significant decrease in fluorescence.
-
Troubleshooting:
-
Verify the purity of your synthesized indolizine derivative using techniques like NMR, mass spectrometry, and elemental analysis.
-
Purify the compound further using chromatography (e.g., column chromatography or HPLC) if necessary.
-
-
-
Solvent Purity and Choice:
-
Issue: Trace impurities in the solvent (e.g., water, quenching species) can affect the fluorescence. The choice of solvent itself is critical.
-
Troubleshooting:
-
Use high-purity, spectroscopy-grade solvents.
-
Degas the solvent to remove dissolved oxygen, a known quencher of fluorescence.
-
Consider the solvent polarity. Some indolizine derivatives exhibit lower quantum yields in highly polar solvents due to efficient non-radiative decay pathways.[1] Test the fluorescence in a range of solvents with varying polarities.
-
-
-
Concentration Effects:
-
Instrumentation and Measurement Parameters:
-
Issue: Incorrect instrument settings or a non-calibrated spectrofluorometer can lead to inaccurate quantum yield measurements.
-
Troubleshooting:
-
Ensure the spectrofluorometer is properly calibrated and the spectral correction factors are applied.
-
Choose an appropriate fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as your sample.[4][5]
-
Maintain consistent experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.[4][6]
-
-
-
Photodegradation:
-
Issue: Some fluorescent molecules can degrade upon prolonged exposure to the excitation light source.
-
Troubleshooting:
-
Minimize the exposure time of the sample to the excitation light.
-
Acquire spectra quickly and check for any changes in fluorescence intensity over time.
-
-
Question: I am observing a significant shift in the emission wavelength (solvatochromism) of my indolizine derivative, but the quantum yield is behaving unexpectedly. Why might this be?
Answer:
Solvatochromism, the change in absorption or emission color with solvent polarity, is common for indolizine derivatives due to changes in the dipole moment upon excitation.[7][8] The relationship between solvatochromism and quantum yield is not always straightforward.
-
Intramolecular Charge Transfer (ICT) States: Many indolizine fluorophores possess an electron donor-acceptor structure, leading to the formation of an ICT state upon excitation.[9]
-
Specific Solvent Interactions: Beyond general polarity, specific interactions like hydrogen bonding between the indolizine and solvent molecules can influence the excited state dynamics and, consequently, the quantum yield.[11]
-
Structural Rigidity: The molecular structure of the indolizine derivative plays a crucial role. If the molecule can undergo conformational changes or rotations in the excited state, this can promote non-radiative decay. In some cases, increasing solvent viscosity can restrict these motions and lead to an increase in the quantum yield.
To investigate further, you can:
-
Correlate the fluorescence quantum yield with different solvent polarity scales (e.g., Lippert-Mataga plots) to understand the nature of the solvent-fluorophore interactions.[7]
-
Perform time-resolved fluorescence measurements to probe the excited-state lifetime. A shorter lifetime in a particular solvent often corresponds to a lower quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the solvent effect on the fluorescence quantum yield of indolizines?
A1: The primary mechanism is often related to the formation of an Intramolecular Charge Transfer (ICT) state upon photoexcitation.[9] Indolizine derivatives are often designed with electron-donating and electron-withdrawing groups. In the excited state, there is a redistribution of electron density, creating a more polar excited state than the ground state. Polar solvents can stabilize this polar excited state, which can influence the energy of the emitted photon (solvatochromism) and also affect the rate of non-radiative decay processes, thereby altering the fluorescence quantum yield.[8][10]
Q2: How do electron-donating and electron-withdrawing substituents on the indolizine core affect the fluorescence quantum yield in different solvents?
A2: The nature and position of substituents are critical for tuning the photophysical properties.[9][12]
-
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the ICT character of the molecule.
-
The strategic placement of these groups can either increase or decrease the quantum yield. For instance, introducing a strong electron-withdrawing group can sometimes create a more efficient ICT state that is more susceptible to quenching in polar solvents.[9] Conversely, certain substitution patterns can lead to rigid structures with high quantum yields even in polar media.[13][14]
Q3: Can photoinduced electron transfer (PeT) affect the fluorescence quantum yield of indolizines?
A3: Yes, Photoinduced Electron Transfer (PeT) is a significant quenching mechanism that can affect the fluorescence quantum yield. If the indolizine core is attached to a moiety that can act as an electron donor or acceptor, an electron transfer can occur in the excited state, leading to a non-radiative decay pathway and thus a lower quantum yield. The efficiency of PeT can be solvent-dependent.[12]
Q4: Are there any indolizine derivatives that maintain high fluorescence quantum yields in polar solvents?
A4: Yes, while many fluorophores experience quenching in polar solvents, some indolizine derivatives have been specifically designed to be highly emissive in a wide range of solvents, including polar ones. This is often achieved by creating a rigid molecular structure that minimizes non-radiative decay pathways. For example, certain 2-oxo-pyrano[2,3-b]indolizines have been reported to have strong emission across the solvent polarity scale.[1][13]
Experimental Protocols
Protocol: Measurement of Relative Fluorescence Quantum Yield
This protocol is based on the comparative method described by Williams et al., which is the most common and reliable method.[2]
1. Materials and Equipment:
-
Calibrated Spectrofluorometer with a thermostatted cell holder.
-
UV-Vis Spectrophotometer.
-
Fluorescence and absorption cuvettes (standard 10 mm path length).[2]
-
Spectroscopy-grade solvents.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Your indolizine sample.
2. Procedure:
-
Step 1: Selection of a Standard
-
Choose a standard that absorbs and emits in a similar wavelength range to your sample.
-
The standard should be photochemically stable and have a well-documented quantum yield.[4]
-
-
Step 2: Preparation of Solutions
-
Prepare a stock solution of both your sample and the standard in the desired solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.[2][3]
-
-
Step 3: Absorbance Measurements
-
Record the absorbance spectra for all prepared solutions of your sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength.
-
-
Step 4: Fluorescence Measurements
-
Set the excitation wavelength (ideally the same for both sample and standard).
-
Record the corrected fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
-
Step 5: Data Analysis
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The plot should be linear, and the gradient (slope) should be determined.[2]
-
-
Step 6: Calculation of Quantum Yield
-
The quantum yield of your sample (ΦX) is calculated using the following equation:[2][15]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.
-
Quantitative Data
Table 1: Fluorescence Quantum Yield (ΦF) of Representative Indolizine Derivatives in Different Solvents.
| Compound | Solvent | Quantum Yield (ΦF) | Reference |
| 2-oxo-pyrano[3,2-b]indolizine (2g) | Dichloromethane (DCM) | 0.92 | [1] |
| 2-oxo-pyrano[3,2-b]indolizine (3ab) | Dichloromethane (DCM) | Barely detectable | [1] |
| 2-oxo-pyrano[3,2-b]indolizine (3ab) | Toluene | Highest ΦF | [1] |
| Seoul-Fluor (SF) derivative (R¹=4-NEt₂) | Not specified | 0.00 | [12] |
| Seoul-Fluor (SF) derivative (R¹=4-OH) | Not specified | 0.12 | [12] |
| Seoul-Fluor (SF) derivative (R¹=4-F) | Not specified | 0.47 | [12] |
| Seoul-Fluor (SF) derivative (R¹=3,4-(CN)₂) | Not specified | 0.72 | [12] |
Note: This table provides examples, and the quantum yield is highly dependent on the specific molecular structure of the indolizine derivative.
Visualizations
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
Caption: Influence of solvent polarity on the excited state of an indolizine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. static.horiba.com [static.horiba.com]
- 4. iss.com [iss.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. jmess.org [jmess.org]
- 11. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 15. agilent.com [agilent.com]
Technical Support Center: Strategies for Scaling Up 3-Methylindolizine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 3-Methylindolizine. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to facilitate successful and efficient production.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Systematically investigating the following can help pinpoint the issue:
-
Reagent Quality: Ensure the purity of starting materials, particularly the pyridine derivative and the alkylating agent. Impurities can lead to side reactions and inhibit catalyst activity.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical. Optimize these parameters systematically. For instance, in the Tschitschibabin reaction, excessively high temperatures can lead to decomposition.
-
Catalyst Activity: If using a metal-catalyzed reaction, ensure the catalyst is not deactivated. Consider using fresh catalyst or regenerating the used catalyst where possible. The choice of catalyst can also significantly impact yield.
-
Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reagents and intermediates.
Q2: I am observing the formation of significant by-products. How can I minimize them?
A2: By-product formation is a common challenge. Identifying the by-products can provide insight into the competing reaction pathways.
-
Side Reactions: In the context of indolizine synthesis, common side reactions include polymerization of starting materials or intermediates, and the formation of isomeric products.
-
Controlling Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions. For example, in 1,3-dipolar cycloaddition, using a slight excess of the dipolarophile can sometimes improve the yield of the desired product.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over side reactions.
-
Purification: If by-product formation is unavoidable, focus on optimizing the purification protocol to effectively separate the desired this compound.
Q3: The purification of this compound is proving difficult. What are the recommended methods for large-scale purification?
A3: Purification is a critical step for obtaining high-purity this compound, especially at a larger scale.
-
Column Chromatography: For laboratory scale and initial scale-up, column chromatography using silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method. The choice of solvent is crucial and requires experimental screening.
-
Acid-Base Extraction: Since indolizines are basic, an acid-base extraction can be employed to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer is then basified, and the pure indolizine is extracted back into an organic solvent.[1]
Q4: How do I choose the most suitable synthetic route for scaling up this compound production?
A4: The choice of synthetic route for scale-up depends on several factors, including cost of starting materials, reaction safety, scalability of the process, and desired purity of the final product.
-
Tschitschibabin Reaction: This is a classical method but often requires high temperatures and can have moderate yields.[2][3] It may be suitable for initial studies but might present challenges for large-scale production due to the harsh conditions.
-
1,3-Dipolar Cycloaddition: This is a versatile and often high-yielding method.[2][4] The generation of the pyridinium ylide in situ followed by reaction with a dipolarophile can be a scalable process.
-
Metal-Catalyzed Cyclizations: Various transition metal-catalyzed reactions (e.g., using palladium, copper, or gold) can provide efficient access to indolizines under milder conditions.[5][6] However, the cost and toxicity of the metal catalyst, as well as the need for its removal from the final product, are important considerations for scale-up.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of indolizine derivatives. Note that these values are for related compounds and should be used as a starting point for the optimization of this compound synthesis.
Table 1: Comparison of Catalysts for the Synthesis of Indolizine Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| I₂/TBHP | DMSO | 120 | 12 | 75-85 | Various substituted indolizines |
| Copper | Acetonitrile | 80 | 12-16 | 60-95 | 3-Aminoindolines |
| Rhodium | - | - | - | - | 6-methyl-5,6-dihydroindolizine |
| Palladium | DMF | 100 | 24 | 41-78 | Tricyclic Indole Skeletons |
Note: The specific reaction conditions and substrates will significantly influence the outcome.
Table 2: Optimization of Reaction Conditions for a 1,3-Dipolar Cycloaddition
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Toluene | Reflux | 24 | 65 | Dispirooxindolopyrrolidines |
| Acetonitrile | 80 | 12 | 72 | Dispirooxindolopyrrolidines |
| [bmim][BF₄] | 80 | 8 | 85 | Dispirooxindolopyrrolidines |
| Water | 100 | 24 | 55 | Spiro-pyrrolidine-oxindoles |
Note: This data is for a related heterocyclic synthesis and illustrates the impact of solvent choice on yield.
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Ethylpyridine
-
Bromoacetone
-
Maleimide
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
Procedure:
-
Formation of the Pyridinium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylpyridine (1.0 eq) in anhydrous acetonitrile. Add bromoacetone (1.1 eq) dropwise at room temperature. Stir the mixture at 60°C for 4 hours. The formation of the pyridinium salt may be observed as a precipitate.
-
Generation of the Ylide and Cycloaddition: Cool the reaction mixture to room temperature. Add maleimide (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Purification of this compound by Acid-Base Extraction
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude this compound in dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x volume of DCM). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Basification: Separate the aqueous layer and cool it in an ice bath. Slowly add 1 M NaOH until the solution is basic (pH > 10).
-
Back Extraction: Extract the basified aqueous solution with dichloromethane (3 x volume of aqueous layer). The purified this compound will now be in the organic layer.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 6. ijettjournal.org [ijettjournal.org]
Troubleshooting common issues in the final workup of indolizine reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the final workup and purification of indolizine reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My indolizine product seems to be unstable during workup. How can I minimize degradation?
The stability of the indolizine core can be sensitive to environmental factors. The parent indolizine, for instance, is reported to be sensitive to air and light.[1][2] However, the stability generally increases with substitution on the ring; for example, phenyl-substituted indolizines are found to be more stable solids.[1][2] Some polycyclic indolizine derivatives have shown notable resilience, remaining stable in solution even when exposed to sunlight and air for extended periods.
-
Recommendation: To minimize degradation, it is advisable to work up the reaction mixture promptly. If the reaction needs to be left overnight, it is best to keep it cold. When possible, perform extractions and chromatography under dim light and consider using an inert atmosphere (like nitrogen or argon) if your compound is particularly sensitive.
I am having trouble with the aqueous workup. My product either stays in the aqueous layer or I get a persistent emulsion.
Indolizines are nitrogen-containing heterocycles and can exhibit basic properties. This can lead to solubility in acidic aqueous solutions and the formation of emulsions, especially if the product has surfactant-like properties.
-
Troubleshooting Emulsions:
-
Add Brine: Addition of a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite: Passing the emulsified mixture through a pad of Celite can sometimes resolve the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density might help to break the emulsion.
-
-
Product Extraction Issues:
-
Acid/Base Extraction: If your indolizine is basic, it will be protonated and soluble in an acidic aqueous wash. To recover your product, you can basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and then extract with an organic solvent like dichloromethane (DCM) or ether.[3]
-
Salting Out: For polar indolizine products that have some water solubility, saturating the aqueous layer with sodium chloride can decrease the solubility of the organic compound and drive it into the organic layer.
-
What are the best techniques for purifying my crude indolizine product?
The most common purification techniques for indolizines are column chromatography and recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. For particularly basic indolizines that may streak on silica, alumina (neutral or basic) can be a good alternative.[3]
-
Eluent Systems: The choice of eluent depends on the polarity of your indolizine derivative. A good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. For more polar indolizines, a small amount of a very polar solvent like methanol may be needed. A common eluent system for polar, basic compounds is a mixture of chloroform, methanol, and aqueous ammonia (e.g., 80:15:1).[3]
-
Gradient Elution: It is often beneficial to start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity.
-
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Common solvents to try for indolizines include ethanol, methanol, acetone, ethyl acetate, and mixtures such as hexanes/ethyl acetate or methanol/water.[5][6]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals.
-
My final product is colored, even after chromatography. Is this normal?
Many indolizine derivatives are colored and highly fluorescent.[1][2] The color can range from yellow to orange and even darker shades depending on the substitution pattern and conjugation of the system. Therefore, a colored product is not necessarily an indication of impurity. However, if you suspect colored impurities, further purification by recrystallization or repeated chromatography with a different solvent system might be necessary.
I am seeing a lot of unfamiliar peaks in the NMR of my crude product. What could they be?
Besides unreacted starting materials and the desired product, several other species can be present in a crude reaction mixture.
-
Side Products: Depending on the reaction, side products can form. For example, in some condensation reactions leading to indolizines, quinolizine derivatives can be formed as byproducts.[1] Dihydroindolizine intermediates may also be present if the final aromatization step is incomplete.
-
Solvent Residues: Residual solvents from the reaction or workup are very common. Refer to standard NMR solvent impurity tables to identify these peaks.[7][8][9]
-
Grease: Silicone grease from glassware joints is a frequent contaminant, often appearing as a broad singlet around 0 ppm in the 1H NMR spectrum.
-
Phthalates: These are plasticizers and can leach from plastic tubing or containers, showing characteristic aromatic and aliphatic signals.
Data Presentation
The final yield of an indolizine synthesis can be highly dependent on the reaction conditions, which in turn affects the complexity of the workup and purification. The following table summarizes the optimization of a metal-free synthesis of a functionalized indolizine, highlighting the impact of base, solvent, and temperature on the final isolated yield after workup and purification.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na2CO3 (2.0) | CH3CN | 80 | 48 | 88 |
| 2 | NaHCO3 (2.0) | CH3CN | 80 | 48 | 35 |
| 3 | NaOAc (2.0) | CH3CN | 80 | 48 | 25 |
| 4 | K2CO3 (2.0) | CH3CN | 80 | 48 | 70 |
| 5 | K3PO4 (2.0) | CH3CN | 80 | 48 | 65 |
| 6 | Cs2CO3 (2.0) | CH3CN | 80 | 48 | 55 |
| 7 | Na2CO3 (2.0) | Dioxane | 80 | 48 | 75 |
| 8 | Na2CO3 (2.0) | Toluene | 80 | 48 | 60 |
| 9 | Na2CO3 (2.0) | THF | 80 | 48 | 55 |
| 10 | Na2CO3 (2.0) | CH3CN | 60 | 48 | 68 |
| 11 | Na2CO3 (2.0) | CH3CN | 100 | 48 | 88 |
Data adapted from a metal-free synthesis of functionalized indolizines. The yield refers to the isolated product after purification.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Basic Indolizines
This protocol is useful for separating a basic indolizine product from non-basic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The basic indolizine will move into the aqueous layer.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and basify it by slowly adding a saturated solution of NaHCO₃ or 1M NaOH until the pH is > 8.
-
Extract the now basic aqueous layer multiple times with DCM or ethyl acetate.[3]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified indolizine.
Protocol 2: Column Chromatography for a Polar Indolizine
This protocol is a starting point for the purification of a polar indolizine derivative.
-
Adsorbent: Use silica gel as the stationary phase. If the compound streaks, consider using neutral or basic alumina.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good target Rf for the desired compound is around 0.2-0.3. A starting solvent system could be a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For very polar compounds, a system like Dichloromethane:Methanol (95:5) or Chloroform:Methanol:Aqueous Ammonia (e.g., 80:15:1) might be necessary.[3]
-
Column Packing: Pack the column with the chosen adsorbent as a slurry in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column. This technique often gives better separation than loading the sample as a concentrated solution.
-
Elution: Start eluting with the initial solvent system. If a gradient is needed, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC to identify and combine the fractions containing the pure product.
Visualizations
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rice.edu [research.rice.edu]
Managing the stability and degradation of indolizine compounds in storage
Technical Support Center: Indolizine Compound Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability and degradation of indolizine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of indolizine compounds?
A1: The stability of indolizine compounds can vary significantly. The parent, unsubstituted indolizine is not stable under ambient conditions and can darken upon standing.[1] However, stability is generally increased by the presence of substituents on the ring system.[1] For example, derivatives with an amino group on the five-membered ring can be very unstable in both solution and solid states.[2] Conversely, aryl substituents at the C2- and C5-positions can enhance stability.[1] Many functionalized indolizine derivatives are stable enough for extensive research and development as therapeutic agents.[3][4]
Q2: What are the primary degradation pathways for indolizine compounds?
A2: Indolizine compounds are susceptible to several degradation pathways, primarily due to their electron-rich nature.[5] The most common pathways include:
-
Oxidation: Indolizines are sensitive to air and can oxidize, often leading to color changes.[1] This can be accelerated by light and the presence of certain catalysts.[6]
-
Hydrolysis: The stability of indolizine derivatives can be pH-dependent. Some prodrugs have shown good stability in acidic (pH 1.2) and near-neutral (pH 6.8) conditions but undergo mild hydrolysis at physiological pH (7.4).[7][8]
-
Photodegradation: Many indolizine compounds are sensitive to light.[1] Exposure to UV or even ambient light can lead to degradation, necessitating storage in amber vials or protected from light.
-
Thermal Degradation: High temperatures can cause decomposition. Studies on related nitrogen-rich heterocyclic compounds show that decomposition can occur in distinct stages at elevated temperatures (e.g., above 250°C).[9][10]
Q3: What are the ideal storage conditions for indolizine compounds?
A3: Given their sensitivity, proper storage is critical. Ideal conditions aim to mitigate oxidative, hydrolytic, and photolytic degradation. Unsubstituted indolizine should be stored at <0°C in dark, sealed containers.[1] For derivatives, specific conditions depend on the compound's determined stability, but general best practices are summarized in the table below.
Q4: How do substituents affect the stability of the indolizine core?
A4: Substituents play a crucial role in the chemical reactivity and stability of the indolizine ring. The electron-rich nature of the ring makes it reactive towards electrophiles, with substitution preferentially occurring at the C3 position, followed by the C1 position.[1][11]
-
Electron-withdrawing groups (e.g., cyano, acetyl) can stabilize the ring by reducing its electron density, making it less susceptible to oxidation.
-
Bulky or aryl substituents can provide steric hindrance, protecting the ring from attack and increasing overall stability.[1]
-
Blocking the most reactive sites (C1 and C3) with substituents is a known strategy to afford more stable indolizines.[2]
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of indolizine compounds.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Sample has darkened or changed color. | Oxidation, Photodegradation | Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1] Protect from light using amber vials and store in the dark.[1] Re-purify a small sample via column chromatography or sublimation if necessary.[1] |
| New peaks appear in HPLC/LC-MS analysis. | Chemical Degradation (e.g., hydrolysis, oxidation) | Analyze the degradation products to identify the pathway. Review storage conditions: check pH of the solution, protect from oxygen and light. Perform a forced degradation study to understand liabilities. |
| Decreased solubility or precipitation from solution. | Polymerization, Degradation to insoluble products | Confirm the identity of the precipitate. Filter the solution before use. Re-evaluate the choice of solvent and storage concentration. Consider storing the compound in its solid state rather than in solution. |
| Loss of biological activity or inconsistent experimental results. | Compound Degradation | Re-test the purity and integrity of the compound stock using analytical techniques like HPLC and NMR.[12] Prepare fresh solutions from solid stock for each experiment. Review and optimize storage conditions for all stock and working solutions. |
Data Presentation: Stability & Storage
Table 1: Example of pH-Dependent Hydrolytic Stability for Indolizine Prodrugs
This table summarizes the chemical stability of synthesized indolizine-metformin prodrugs in different pH buffers, demonstrating their general stability in acidic environments and mild hydrolysis at physiological pH.[7][8]
| Compound Series | Buffer pH | Stability Assessment |
| C7-C12 | 1.2 (Acidic) | Encouraging chemical stability |
| C7-C12 | 6.8 (Near-Neutral) | Encouraging chemical stability |
| C7-C12 | 7.4 (Physiological) | Mild hydrolysis observed |
Table 2: General Recommended Storage Conditions for Indolizine Compounds
| Condition | Solid State | In Solution |
| Temperature | ≤ 4°C (Refrigerated), consider -20°C for long-term | -20°C to -80°C |
| Atmosphere | Inert gas (Argon/Nitrogen) recommended | Degas solvent, overlay with inert gas |
| Light | Protect from light (use amber vials, store in dark) | Protect from light (use amber vials) |
| Container | Tightly sealed, appropriate for low temperatures | Tightly sealed vials with PTFE-lined caps |
Visualized Workflows and Pathways
The following diagrams illustrate key processes for managing indolizine compound stability.
Caption: Workflow for Assessing Indolizine Compound Stability.
Caption: Troubleshooting Common Indolizine Degradation Issues.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Indolizine Compounds
Objective: To identify potential degradation pathways and assess the intrinsic stability of an indolizine compound. This information is crucial for developing stable formulations and defining storage conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the indolizine compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 4 hours) due to potentially faster degradation.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose both solid compound and a solution of the compound to a controlled light source (e.g., ICH option 1 or 2 photostability chamber).
-
Place a parallel set of samples wrapped in aluminum foil as dark controls.
-
Analyze samples after a specific exposure duration.
-
-
Thermal Degradation:
-
Store both solid compound and a solution of the compound in a temperature-controlled oven (e.g., 70°C).
-
Keep control samples at the recommended storage temperature.
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
-
Analysis:
-
Analyze all stressed and control samples by a stability-indicating HPLC method (typically reverse-phase with UV detection).[12]
-
Quantify the parent compound and any new degradation peaks. Use LC-MS to tentatively identify the mass of degradation products.
-
Protocol 2: Drug-Excipient Compatibility Study
Objective: To evaluate the compatibility of an indolizine compound with common pharmaceutical excipients to select appropriate ingredients for a stable formulation.[13][14]
Methodology:
-
Excipient Selection: Choose excipients relevant to the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone).
-
Sample Preparation:
-
Prepare binary mixtures of the indolizine compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Gently blend the powders to ensure homogeneity.
-
Prepare a control sample of the pure indolizine compound.
-
-
Stress Conditions:
-
For an accelerated study, add a small amount of water (e.g., 5-10% w/w) to a set of samples to simulate high humidity conditions.
-
Place all samples (wet and dry mixtures, and the control) in vials and store under accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a period of 2 to 4 weeks.[14]
-
-
Analysis:
-
At predetermined time points (e.g., 1, 2, 4 weeks), remove samples from the stability chamber.
-
Visually inspect for any physical changes (e.g., color change, clumping).
-
Dissolve/extract the compound from the mixture using a suitable solvent.
-
Analyze by HPLC to quantify the remaining parent compound and detect the formation of any new degradation products.
-
-
Interpretation:
-
Compare the purity profile of the drug-excipient mixtures to the pure drug control.
-
Significant degradation (>5%) or the appearance of major new impurity peaks in a mixture suggests an incompatibility between the drug and that excipient.
-
References
- 1. INDOLIZINE CAS#: 274-40-8 [m.chemicalbook.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Indolizine synthesis [organic-chemistry.org]
- 7. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Efficient Indolizine Synthesis
Welcome to the technical support center for indolizine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst optimization. Here you will find troubleshooting guides and frequently asked questions to enhance the efficiency and yield of your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for a new indolizine synthesis reaction?
A1: The optimal catalyst loading is highly dependent on the specific reaction, catalyst type, and substrates used. For many transition-metal-catalyzed reactions, a good starting point is often in the range of 1-5 mol%. For organocatalyzed reactions, a loading of 10 mol% is a common starting point.[1] It is crucial to perform initial screening experiments to determine the ideal loading for your specific system.
Q2: Can increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a certain minimum amount of catalyst is required to initiate the reaction, excessively high catalyst loading can sometimes lead to decreased yields due to side reactions, catalyst aggregation, or interference with product isolation. For instance, in one study on the synthesis of tricyclic indolizines, increasing the catalyst loading failed to promote the cyclization of Morita–Baylis–Hillman (MBH) adducts derived from 2-cyclopentenone.[1] It is essential to find the optimal loading where the reaction rate and yield are maximized without significant side product formation.
Q3: What are the main types of catalysts used for indolizine synthesis?
A3: A wide variety of catalysts can be employed for indolizine synthesis, reflecting the diverse synthetic routes available. These include:
-
Transition Metals: Copper, palladium, gold, rhodium, and iron catalysts are frequently used.[2][3][4][5][6] Copper salts like CuBr are effective for reactions involving pyridines, acetophenones, and nitroolefins.[2]
-
Organocatalysts: Amine and N-heterocyclic carbene (NHC) relay catalysis, as well as bicyclic imidazole-alcohols, have been successfully used.[1][3]
-
Metal-Free Catalysis: Some syntheses can proceed without a metal catalyst, using reagents like iodine or operating under thermal conditions.[3][6][7]
Q4: How does the choice of solvent affect catalyst performance?
A4: The solvent plays a critical role in catalyst solubility, stability, and reactivity. Some modern protocols for indolizine synthesis are designed to be solvent-free, which aligns with green chemistry principles.[2][3] In other cases, aqueous solutions are used, which can be advantageous for certain organocatalyzed processes like the Morita–Baylis–Hillman reaction.[1] When optimizing a reaction, it is often beneficial to screen a range of solvents with varying polarities.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has not degraded. Use a freshly opened or properly stored catalyst. Consider catalyst activation procedures if applicable. |
| Sub-optimal Catalyst Loading | Your catalyst loading may be too low. Systematically increase the loading (e.g., in increments of 2-5 mol%) to see if the yield improves. Conversely, if loading is already high, try decreasing it to reduce potential side reactions. |
| Incorrect Reaction Conditions | Verify the temperature, reaction time, and atmosphere. Some catalysts require specific conditions to be active. For example, some copper-catalyzed reactions are performed in a solvent-free sealed tube in an oil bath.[2] |
| Inhibitors Present | Impurities in starting materials or solvents can act as catalyst poisons. Ensure all reagents are pure and solvents are of appropriate grade. |
| Poor Substrate Reactivity | The electronic properties of your substrates can significantly impact the reaction. Electron-withdrawing groups on an acetophenone, for example, can lead to higher yields in certain Cu-catalyzed syntheses.[2] |
Problem 2: Formation of significant side products or poor selectivity.
| Potential Cause | Suggested Solution |
| Catalyst Loading is Too High | Excess catalyst can sometimes promote undesired side reactions. Try reducing the catalyst loading to the minimum effective amount. |
| Incorrect Oxidant or Additive | In reactions requiring an oxidant, the choice of oxidant is critical. Different oxidants can lead to different product distributions. A screening of oxidants like PIDA, IBX, or (NH₄)₂S₂O₈ may be necessary.[2] |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for side reactions. Attempt to run the reaction at a lower temperature for a longer duration. |
| Ligand Effects (for Transition Metals) | For palladium-catalyzed reactions, the choice of phosphine ligand can highly influence the regioselectivity of the reaction.[3] |
Experimental Protocols & Data
General Protocol: Copper-Catalyzed Synthesis of Indolizines
This protocol is based on the efficient solvent-free synthesis of indolizines from pyridine, acetophenone, and electron-deficient alkenes.[2]
-
To a sealed tube, add the pyridine derivative (0.4 mmol), acetophenone derivative (0.4 mmol), electron-deficient alkene (0.2 mmol), CuBr (0.3 equiv), and (NH₄)₂S₂O₈ (2.0 equiv).
-
Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 5 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indolizine.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data from catalyst and oxidant screening for a model indolizine synthesis reaction.[2]
Table 1: Evaluation of Different Copper Catalysts
| Entry | Catalyst (0.3 equiv) | Yield (%) |
| 1 | CuBr | 52 |
| 2 | CuI | 45 |
| 3 | CuCl | 41 |
| 4 | Cu(OAc)₂ | 35 |
| Reaction conditions: Pyridine (0.4 mmol), acetophenone (0.4 mmol), (E)-1-methyl-4-(2-nitrovinyl)benzene (0.2 mmol), PIDA (oxidant), solvent-free, 100 °C.[2] |
Table 2: Screening of Different Oxidants
| Entry | Oxidant (2.0 equiv) | Yield (%) |
| 1 | (NH₄)₂S₂O₈ | 81 |
| 2 | PIDA | 52 |
| 3 | IBX | 48 |
| 4 | O₂ | <10 |
| Reaction conditions: Pyridine (0.4 mmol), acetophenone (0.4 mmol), (E)-1-methyl-4-(2-nitrovinyl)benzene (0.2 mmol), CuBr (0.3 equiv), solvent-free, 100 °C.[2] |
Visual Guides and Workflows
Workflow for Catalyst Loading Optimization
This diagram outlines a systematic approach to determining the optimal catalyst loading for a given reaction.
Caption: A logical workflow for optimizing catalyst loading in synthesis experiments.
Troubleshooting Flowchart for Low Reaction Yield
This flowchart provides a decision-making tool for diagnosing and resolving issues of low product yield.
Caption: A step-by-step guide for troubleshooting low yield in catalytic reactions.
References
- 1. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
- 2. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolizine synthesis [organic-chemistry.org]
- 4. Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolizinone synthesis [organic-chemistry.org]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Troubleshooting low conversion rates in indolizine cycloaddition reactions
Welcome to the technical support center for indolizine cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions & Troubleshooting Guides
1. My [8+2] cycloaddition reaction has a low yield. What are the most common causes and how can I improve it?
Low yields in [8+2] cycloaddition reactions involving indolizines are frequently due to suboptimal reaction conditions or competing side reactions. The key factors to investigate are the catalyst, solvent, temperature, and the electronic properties of your substrates.
A significant challenge in catalytic dearomative cycloadditions of indolizines is the competing Friedel-Crafts-type alkylation, which leads to a thermodynamically favored product that conserves the aromaticity of the indolizine ring.[1][2] The choice of catalyst can be crucial in directing the reaction towards the desired cycloaddition pathway.[1][2]
Troubleshooting Steps:
-
Catalyst Screening: The catalyst plays a pivotal role. For instance, while a model phosphoric acid catalyst like diphenyl phosphate (DPP) may favor the Friedel-Crafts pathway, chiral phosphoric acids (CPAs) have been shown to favor the dearomative [8+2] higher-order cycloaddition (HOC).[1][2] Transition metal catalysts, such as those based on palladium (e.g., Pd(OAc)₂ with a phosphine ligand) or copper, are also commonly employed and their effectiveness can be substrate-dependent.[3][4][5]
-
Solvent Optimization: The polarity of the solvent can significantly influence the reaction outcome. A systematic screen of solvents with varying properties is recommended. Common solvents for these reactions include chloroform, dichloromethane, toluene, and DMSO.[1][3] In some cases, solvent-free conditions have proven to be highly effective.[5][6]
-
Temperature Adjustment: These cycloadditions can be sensitive to temperature. Some reactions proceed well at room temperature, while others require elevated temperatures (e.g., refluxing in toluene or xylene) to overcome the activation energy barrier.[3][7] It is advisable to run trial reactions at different temperatures to find the optimum.
-
Substituent Effects: The electronic nature of the substituents on both the indolizine and the dienophile are critical. Electron-withdrawing groups on the dienophile (e.g., esters, nitriles) generally increase its reactivity.[8] For the indolizine, the presence of a leaving group at the 3 or 5-position can facilitate the reaction by allowing for subsequent elimination to form the aromatic cyclazine product without the need for an external oxidant.[3]
Below is a summary table of how reaction parameters can be adjusted to favor the desired [8+2] cycloaddition.
| Parameter | Condition Favoring Friedel-Crafts | Condition Favoring [8+2] Cycloaddition | Rationale |
| Catalyst | Model Phosphoric Acids (e.g., DPP) | Chiral Phosphoric Acids (CPAs), Pd(OAc)₂, CuBr | Specific catalysts can selectively lower the energy barrier for the cycloaddition pathway.[1][2][5] |
| Solvent | Varies | Toluene, CHCl₃, Solvent-free | Optimization is key; solvent polarity can influence the stability of intermediates.[1][3][5] |
| Temperature | Varies | Room Temperature to Reflux | The optimal temperature depends on the specific substrates and catalyst used.[3] |
A general workflow for troubleshooting low conversion rates is depicted below.
Caption: Troubleshooting workflow for low conversion in indolizine cycloadditions.
2. I am observing a mixture of regioisomers in my 1,3-dipolar cycloaddition. How can I improve the regioselectivity?
Regioselectivity in 1,3-dipolar cycloadditions of pyridinium ylides (a common precursor for indolizine synthesis) is a well-documented challenge. The outcome is governed by the electronic and steric properties of both the ylide and the dipolarophile, as well as the reaction conditions.
Troubleshooting Steps:
-
Choice of Dipolarophile: The nature of the dipolarophile is a primary determinant of regioselectivity. The use of symmetric dipolarophiles like maleimides can simplify the product mixture.[9] With unsymmetrical alkynes or alkenes, the electronic directing effects of the substituents become paramount. Generally, the reaction follows frontier molecular orbital (FMO) theory predictions, but experimental verification is essential.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regiochemical outcome. Trying a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, methanol) is a standard approach to optimization.[9] Protic solvents like ethanol have been found to be optimal in certain cases.[9]
-
Catalyst Influence: While many 1,3-dipolar cycloadditions for indolizine synthesis are performed without a catalyst, the addition of a Lewis or Brønsted acid can alter the electronic character of the reactants and thereby influence regioselectivity. For instance, palladium catalysis has been shown to highly control the regioselectivity depending on the choice of phosphine ligand.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.
The following table outlines the optimization of various parameters for a model three-component 1,3-dipolar cycloaddition reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | Room Temp | 4 | 65 |
| 2 | THF | Room Temp | 4 | 72 |
| 3 | Toluene | Room Temp | 4 | 58 |
| 4 | EtOH | Room Temp | 4 | 95 |
| 5 | MeOH | Room Temp | 4 | 92 |
| 6 | EtOH | 0 | 8 | 85 |
| 7 | EtOH | 50 | 2 | 93 |
Data adapted from a model reaction for illustrative purposes.[9]
The logical relationship for optimizing regioselectivity can be visualized as follows:
Caption: Key factors for optimizing regioselectivity in 1,3-dipolar cycloadditions.
3. My reaction requires an oxidant for the final aromatization step, but the yield is still low. What are my options?
In many indolizine syntheses, particularly those using alkene dipolarophiles, the initial cycloadduct is a tetrahydro or dihydroindolizine derivative which requires a subsequent dehydrogenation (oxidation) step to yield the aromatic product.[10] The efficiency of this step can be a bottleneck.
Troubleshooting Steps:
-
Choice of Oxidant: A variety of oxidants can be used, and their effectiveness is often substrate-specific. Common choices include:
-
Palladium on carbon (Pd/C): Often used with a hydrogen acceptor, such as in a refluxing solvent like toluene or xylene.[3][7]
-
Manganese dioxide (MnO₂): A mild and effective oxidant for this transformation.[4]
-
Oxygen (air): In some catalytic systems, molecular oxygen can serve as the terminal oxidant.[3][5]
-
Other reagents: Quinones like chloranil or DDQ are also powerful dehydrogenating agents.
-
-
Reaction Conditions: The oxidation step may require different conditions (temperature, solvent) than the initial cycloaddition. Performing the reaction in a two-step, one-pot sequence where the oxidant is added after the initial cycloaddition has formed can be beneficial.
-
Alternative Strategy: Use of Substrates with Leaving Groups: A highly effective strategy to bypass the need for an external oxidant is to design the indolizine substrate with a suitable leaving group (e.g., -OR, -OCOR, halogen) at the 3- or 5-position. Following the cycloaddition, the dihydrocyclazine intermediate can undergo spontaneous elimination of HX to afford the aromatic cyclazine product directly.[3]
The signaling pathway below illustrates the two main routes to the final aromatic product.
Caption: Pathways to aromatic cyclazines: oxidative aromatization vs. elimination.
Key Experimental Protocols
Protocol 1: General Procedure for CPA-Catalyzed [8+2] Cycloaddition
This protocol is a representative example for the asymmetric dearomative [8+2] cycloaddition between an indolizine and a maleimide.[1][2]
-
To a vial charged with the chiral phosphoric acid (CPA) catalyst (0.01 mmol, 10 mol%), add the indolizine (0.1 mmol, 1.0 equiv.).
-
Add the solvent (e.g., CHCl₃, 0.250 mL, 0.4 M).
-
Add the maleimide (0.15 mmol, 1.5 equiv.) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired cyclazine product.
Protocol 2: Three-Component 1,3-Dipolar Cycloaddition for Indolizine Synthesis
This is a general procedure for the one-pot synthesis of functionalized indolizines from an isatin, an α-amino acid, and a dipolarophile.[9]
-
To a solution of the isatin (0.5 mmol, 1.0 equiv.) and the α-amino acid (e.g., L-proline, 0.6 mmol, 1.2 equiv.) in the optimized solvent (e.g., EtOH, 5 mL), add the dipolarophile (0.6 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for the optimized time (e.g., 4 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure spirooxindole-pyrrolidine product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Indolizine synthesis [organic-chemistry.org]
- 5. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.msu.ru [chem.msu.ru]
- 9. mdpi.com [mdpi.com]
- 10. jbclinpharm.org [jbclinpharm.org]
Technical Support Center: Refinement of 3-Methylindolizine Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols to improve the purity of 3-methylindolizine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the expected physicochemical properties of pure this compound?
Q3: What are the potential impurities in the synthesis of this compound?
A3: When synthesizing this compound via the Tschitschibabin reaction using 2-picoline and bromoacetone, potential impurities can include unreacted starting materials (2-picoline, bromoacetone), polymeric byproducts, and isomers formed during the reaction. The reaction of bromoacetone itself can be complex, potentially leading to isomeric dibromoacetones as impurities in the starting material.[2] Additionally, side reactions common to indolizine synthesis, such as ring opening of intermediates, can introduce further impurities.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities (co-elution) | - Inappropriate solvent system (eluent). - Column overloading. - Column packing issues (channeling). | - Optimize the solvent system: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[4] Adjust the polarity to achieve a clear separation of spots on the TLC plate. - Reduce the sample load: The weight of the adsorbent (silica gel) should typically be 20-50 times the weight of the crude sample for effective separation.[5] - Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended. |
| This compound is not eluting from the column | - The eluent is not polar enough. - Strong adsorption of the compound to the stationary phase. | - Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[6] - If your compound is basic (as many nitrogen-containing heterocycles are), it might be interacting strongly with the slightly acidic silica gel. Consider adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent to neutralize the silica gel.[4] |
| Streaking of the compound on the TLC plate and column | - The sample is too concentrated. - The compound has acidic or basic properties. | - Dilute the sample before loading it onto the column. - As mentioned above, for basic compounds, add a small amount of triethylamine to the eluent. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not crystallize upon cooling | - The solution is not saturated (too much solvent was used). - The solution is supersaturated. - The cooling process is too rapid. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution, or add a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7] |
| The product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound. - The presence of significant impurities that lower the melting point of the mixture. | - Choose a solvent with a lower boiling point. The solvent's boiling point must be lower than the compound's melting point.[7] - Try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy, then heat to clarify and cool slowly.[8] |
| Low recovery of purified this compound | - The compound is too soluble in the cold solvent. - Too much solvent was used for washing the crystals. | - Select a solvent in which the compound has low solubility at low temperatures. This is a key characteristic of a good recrystallization solvent.[7] - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
This is a general guideline; specific conditions should be optimized using TLC.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under UV light. The ideal eluent system should give the this compound spot an Rf value of approximately 0.2-0.4 and show good separation from impurity spots.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using a wet slurry method with the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
General Protocol for Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points.
-
A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water are often good starting points for nitrogen-containing heterocyclic compounds.[9]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Purity Assessment Methods for this compound
| Technique | Principle | Information Obtained | Typical Application |
| Thin Layer Chromatography (TLC) | Differential partitioning between a stationary and mobile phase. | Qualitative assessment of purity (number of components). | Rapid monitoring of reaction progress and purity of column fractions. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning. | Quantitative purity determination (area percent). | Final purity assessment of the isolated product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and detection of impurities with different chemical shifts. | Characterization of the final product and identification of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. | Quick and simple assessment of purity. |
Note: Specific quantitative data on the purity of this compound achieved with different methods was not available in the searched literature. Researchers should establish their own purity criteria and validation methods based on the intended application of the compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
Addressing challenges in the functionalization of the indolizine five-membered ring
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and answers to frequently asked questions regarding the chemical functionalization of the indolizine five-membered ring.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the indolizine five-membered ring?
The indolizine ring system is a π-electron-rich heterocycle with a delocalized 10π-electron system.[1] The five-membered pyrrole-type ring is electron-rich, making it highly susceptible to electrophilic substitution.[2][3] Electron density calculations show the highest electron density is at the C3 position, followed by C1.[4] Consequently, the five-membered ring is the primary site for reactions with electrophiles.
Q2: Which position on the five-membered ring is most reactive, and how can I control regioselectivity?
The C3 position is the most nucleophilic and reactive site for electrophilic substitution and C-H activation.[5][6] If the C3 position is occupied, electrophilic attack typically occurs at the C1 position.[7] Achieving functionalization at C2 is significantly more challenging and usually requires more complex, multi-step synthetic routes. Controlling regioselectivity is a primary challenge:
-
For C3-selectivity: Direct electrophilic substitution (e.g., Friedel-Crafts, Vilsmeier-Haack) or transition-metal-catalyzed C-H activation on an unsubstituted indolizine will overwhelmingly favor the C3 position.[6][8]
-
For C1-selectivity: This is typically achieved by using an indolizine substrate where the C3 position is already blocked by a substituent.
Q3: Is direct nucleophilic substitution possible on the indolizine five-membered ring?
Direct nucleophilic aromatic substitution on the electron-rich five-membered ring is generally not feasible.[2] However, it can be achieved if the ring is sufficiently activated by strong electron-withdrawing groups. For instance, 5-chloroindolizines activated by an ortho-cyano group have been shown to undergo nucleophilic substitution.[9]
Q4: What are the main advantages of modern C-H activation methods over classical functionalization techniques?
Classical methods like the Scholtz reaction often require very high temperatures and can have limited scope.[7][10] Modern C-H activation/functionalization, often catalyzed by transition metals like palladium, rhodium, or ruthenium, offers several advantages:[5][11]
-
Atom Economy: These methods avoid the need for pre-functionalization (e.g., halogenation), reducing steps and waste.
-
Milder Conditions: Many C-H activation protocols proceed under significantly milder conditions than classical reactions.
-
Broader Scope: They often tolerate a wider range of functional groups, enabling late-stage functionalization of complex molecules.[5]
Troubleshooting Guides
Problem 1: Low yields or complex mixture in Friedel-Crafts acylation at C3.
| Possible Cause | Suggested Solution |
| Indolizine Decomposition | The Lewis acid (e.g., AlCl₃) may be too harsh. Consider using milder conditions or alternative promoters. Hexafluoro-2-propanol (HFIP) has been shown to be an effective promoter for Friedel-Crafts reactions on indolizines under mild conditions.[8][12] |
| Poor Electrophile Reactivity | The acylating agent may not be sufficiently electrophilic. Ensure the formation of the acylium ion is efficient. For sensitive substrates, using a pre-formed acyl chloride is recommended.[13] |
| Multiple Acylations | The product may be reactive enough to undergo a second acylation. Use a stoichiometric amount of the acylating agent and monitor the reaction closely by TLC. |
| Solvent Effects | The choice of solvent can dramatically impact the reaction. In some cases, reactions in water with a Brønsted acid catalyst and a surfactant can provide controlled mono-alkylation, whereas organic solvents lead to multiple additions.[14] |
Problem 2: My palladium-catalyzed C-H arylation at C3 is failing.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | The Pd(0) active species may not be generating correctly or is being poisoned. Ensure reagents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| Incorrect Oxidant | Many Pd-catalyzed C-H arylations require a specific oxidant (e.g., AgOAc, Cu(OAc)₂) to regenerate the active Pd(II) catalyst.[6] Verify that the correct oxidant is being used at the proper stoichiometry. |
| Ligand Inhibition | If using a ligand, it may be inhibiting the reaction. Some C-H activation reactions proceed more efficiently without a ligand or with a specific, non-traditional ligand. |
| Poor Substrate Reactivity | Steric hindrance or electronic effects on either the indolizine or the aryl partner can shut down the reaction. Both electron-donating and electron-withdrawing groups on the aryltrifluoroborate partner have been shown to be tolerated in certain protocols.[6] Try a different aryl source (e.g., boronic acid vs. trifluoroborate salt). |
Problem 3: I am struggling to reproduce a literature protocol for indolizine functionalization.
| Possible Cause | Suggested Solution |
| Subtle Reaction Parameters | The original report may omit critical but subtle parameters. One study noted that reproducing a direct lithiation of an indolizine was highly sensitive to temperature and reaction time, requiring significant re-optimization.[15][16] |
| Reagent Quality | The purity and activity of reagents are critical. For lithiation, the titer of n-BuLi is crucial.[15] For C-H activation, the quality of the palladium catalyst is paramount. Always use freshly opened or purified reagents where possible. |
| Atmospheric Conditions | Many of these reactions are sensitive to air and moisture. Ensure rigorous inert atmosphere techniques are used, including flame-drying glassware and degassing solvents.[15] |
| Monitoring Technique | Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS). An optimized reaction time can be critical for maximizing yield and preventing side-product formation.[15] |
Key Experimental Protocols
Protocol 1: HFIP-Promoted Friedel-Crafts Acylation at C3
This protocol describes the synthesis of a C3-acylated indolizine using hexafluoro-2-propanol (HFIP) as a promoter, adapted from literature procedures.[8][12]
Reagents & Materials:
-
Substituted Indolizine (e.g., Methyl 2-phenylindolizine-1-carboxylate)
-
Arylglyoxal (e.g., 4-chlorophenylglyoxal)
-
Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, standard glassware
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a solution of the indolizine (1.0 equiv) in anhydrous DCM (approx. 0.3 M) in a flame-dried flask under an inert atmosphere, add the arylglyoxal (1.0 equiv).
-
Add HFIP (4.0 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired C3-functionalized product.
Quantitative Data Example:
| Indolizine Substituent (R¹) | Arylglyoxal Substituent (R²) | Yield (%) |
| 1-CO₂Me, 2-Ph | 4-Cl-Ph | >99% |
| 1-CO₂Et, 2-Ph | 4-MeO-Ph | 92% |
| 1-CO₂Me, 2-(4-Cl-Ph) | Ph | 98% |
| Data adapted from Ye, X. et al., ACS Omega, 2023.[8][12] |
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C3
This protocol outlines the direct arylation of the C3 position of indolizine using a palladium catalyst, adapted from the work of Catellani and others.[6]
Reagents & Materials:
-
Substituted Indolizine (e.g., 2-methylindolizine)
-
Aryltrifluoroborate salt (e.g., potassium phenyltrifluoroborate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Silver(I) Acetate (AgOAc)
-
1,4-Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the indolizine (1.0 equiv), aryltrifluoroborate salt (1.5 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Below are diagrams created using DOT language to illustrate key decision-making processes and reaction pathways for indolizine functionalization.
Caption: A decision workflow for regioselective functionalization of the indolizine five-membered ring.
Caption: Simplified mechanism comparing the stability of intermediates for C3 vs. C1 electrophilic attack.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 5. indolizine-a-promising-framework-for-developing-a-diverse-array-of-c-h-functionalized-hybrids - Ask this paper | Bohrium [bohrium.com]
- 6. Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. Brønsted-acid-catalyzed selective Friedel–Crafts monoalkylation of isatins with indolizines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Fluorescent Indolizine Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of fluorescent indolizine probes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my indolizine probes?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process occurs when the fluorescent molecule is exposed to light, particularly the high-intensity light used in fluorescence microscopy. During excitation, the fluorophore can transition from an excited singlet state to a longer-lived triplet state.[3] In this triplet state, the probe is more susceptible to chemical reactions, often with molecular oxygen, which lead to its permanent inactivation.[4] This loss of fluorescence signal limits the duration of imaging experiments, reduces the signal-to-noise ratio, and can complicate the quantification of biological processes.[2]
Q2: My indolizine probe's fluorescence is fading very quickly. What are the common causes?
A: Rapid photobleaching is a frequent issue in fluorescence imaging. The primary factors include:
-
High Excitation Power: The rate of photobleaching is highly dependent on the intensity of the excitation light.[5] Using a laser or lamp that is too powerful will accelerate the destruction of your fluorescent probes.
-
Long Exposure Times: Continuous or prolonged exposure to the excitation light increases the total number of excitation cycles a fluorophore undergoes, raising the probability of a photobleaching event.[2]
-
Presence of Molecular Oxygen: Oxygen is a major contributor to photobleaching.[4][6] Reactions between the excited triplet state of the fluorophore and molecular oxygen can generate reactive oxygen species (ROS) that destroy the probe.
-
Inherent Properties of the Fluorophore: The chemical structure of the indolizine probe itself determines its intrinsic photostability.[7] Some derivatives are naturally more robust than others.
-
Sample Environment: The local chemical environment, including pH, viscosity, and the presence of heavy atoms or reactive species, can influence the rate of photobleaching.
Q3: How can I reduce photobleaching in my experiments?
A: Several strategies can be employed to enhance the photostability of your indolizine probes:
-
Optimize Imaging Parameters:
-
Reduce Excitation Power: Use the lowest possible laser or lamp power that provides an adequate signal-to-noise ratio.[5]
-
Minimize Exposure Time: Use shorter exposure times for each image and reduce the frequency of image acquisition in time-lapse experiments.
-
Use Appropriate Filters: Ensure your filter sets are optimized for the specific excitation and emission spectra of your indolizine probe to maximize signal collection and minimize unnecessary light exposure.
-
-
Use Antifade Reagents: Incorporate commercially available or self-prepared antifade mounting media. These reagents often contain antioxidants or triplet state quenchers.[8]
-
Antioxidants: Compounds like n-propyl gallate (nPG) and ascorbic acid can reduce photo-oxidized fluorophores, returning them to a fluorescent state.[6][8][9]
-
Triplet State Quenchers: Reagents like mercaptoethylamine (MEA) or cyclooctatetraene (COT) can deactivate the reactive triplet state of the fluorophore, preventing it from undergoing destructive chemical reactions.[8][10]
-
-
Deoxygenate the Sample: For fixed-cell imaging or in vitro assays, using an oxygen scavenging system (e.g., glucose oxidase and catalase) can significantly reduce oxygen-mediated photobleaching.[11]
Q4: My fluorescence signal is weak or non-existent from the start. What should I check?
A: If you observe a weak or absent signal, the issue may not be photobleaching but rather a problem with staining or instrumentation. Consider the following:
-
Probe Concentration: The concentration of your indolizine probe may be too low. A titration may be necessary to find the optimal concentration for your specific application.[12][13]
-
Staining Protocol: Ensure that incubation times and temperatures are optimal for your probe and sample type. Inadequate permeabilization (for intracellular targets) can also prevent the probe from reaching its target.[14]
-
Instrumentation Setup: Verify that the correct laser line and emission filters are being used for your specific indolizine derivative.[12][13] Check that the microscope's lasers and detectors are properly aligned and functioning.
-
Probe Viability: Ensure the fluorescent probe has been stored correctly and has not degraded.
Troubleshooting Guide
Use this guide to diagnose and resolve common photostability issues.
| Problem | Possible Cause | Recommended Solution |
| Signal is initially bright but fades rapidly during time-lapse imaging. | 1. Excitation light intensity is too high. 2. Exposure time is too long. 3. Presence of molecular oxygen. | 1. Reduce laser/lamp power to the minimum required for a good signal. 2. Decrease exposure time and/or the frequency of image acquisition. 3. Use an antifade mounting medium containing antioxidants or triplet state quenchers (e.g., n-propyl gallate, Trolox).[10] 4. For fixed samples, consider using an oxygen scavenging system.[11] |
| Overall fluorescence signal is weak, even in the first image. | 1. Suboptimal probe concentration. 2. Incorrect microscope filter/laser settings. 3. Inefficient staining protocol. | 1. Titrate the probe to determine the optimal working concentration.[12] 2. Verify that the excitation and emission settings match the spectral properties of your indolizine probe. 3. Optimize staining parameters such as incubation time, temperature, and permeabilization steps.[14] |
| High background fluorescence obscures the signal. | 1. Probe concentration is too high, leading to non-specific binding. 2. Insufficient washing steps after staining. 3. Sample autofluorescence. | 1. Reduce the probe concentration.[13] 2. Increase the number and/or duration of wash steps.[12] 3. Image an unstained control sample to assess autofluorescence. If problematic, consider using a probe with a different excitation/emission spectrum or use spectral unmixing techniques.[14] |
| Photobleaching occurs in a specific region of the field of view. | 1. Uneven illumination from the light source. | 1. Check the alignment of the microscope's light path to ensure even illumination across the entire field of view.[15] |
Quantitative Data on Photostabilizers
The effectiveness of various chemical additives in enhancing the photostability of fluorophores has been quantitatively assessed. While specific data for indolizine probes is limited in the provided results, the following table, adapted from studies on the dye Rhodamine 6G, illustrates the significant improvements that can be achieved with common antifade agents.
| Additive | Category | Concentration | Effect on Fluorescence Brightness | Reference |
| n-Propyl gallate (nPG) | Antioxidant | ~1-10 µM | Significant improvement | [8][9] |
| Ascorbic Acid (AA) | Antioxidant | ~1-10 µM | Significant improvement | [8][10] |
| Mercaptoethylamine (MEA) | Triplet State Quencher / Antioxidant | Optimal concentration varies | Significant improvement | [6][8] |
| Cyclooctatetraene (COT) | Triplet State Quencher | Optimal concentration varies | Significant improvement | [8][10] |
Note: Optimal concentrations can be system-dependent and may require empirical determination for specific indolizine probes and experimental conditions.[9]
Diagrams and Workflows
Photobleaching Pathway
The following diagram illustrates the primary mechanism of photobleaching, where a fluorophore transitions to a reactive triplet state that can lead to its destruction.
Caption: General mechanism of fluorophore photobleaching.
Experimental Workflow for Assessing Photostability
This workflow outlines the key steps to quantitatively measure and compare the photostability of your indolizine probes.
Caption: Workflow for quantitative photostability assessment.
Troubleshooting Logic
This flowchart provides a logical path to diagnose photostability issues.
Caption: Decision tree for troubleshooting fluorescence signal issues.
Experimental Protocols
Protocol: Measuring Photobleaching Rate via Time-Lapse Microscopy
This protocol provides a general method for quantifying the photostability of fluorescent probes in a cellular context.[5][16]
Objective: To measure the rate of fluorescence decay of an indolizine probe under continuous illumination.
Materials:
-
Sample stained with the indolizine probe (e.g., cells cultured on a glass-bottom dish).
-
Fluorescence microscope (confocal or widefield) equipped with a suitable laser/light source, filter sets, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
(Optional) Antifade mounting medium.
Methodology:
-
Sample Preparation:
-
Prepare your biological sample and stain with the indolizine probe according to your standard protocol.
-
Mount the sample in a suitable imaging medium. To test the effect of antifade reagents, prepare parallel samples with and without the reagent.
-
-
Microscope Configuration:
-
Place the sample on the microscope stage and bring the stained structures into focus.
-
Select the appropriate excitation laser/filter and emission filter for your probe.
-
Set the excitation power and camera exposure time to levels that are representative of your typical imaging conditions. Ensure the initial signal is not saturated.
-
Crucially, keep these settings constant for the entire duration of the experiment and across all samples being compared. [5]
-
-
Image Acquisition:
-
Set up a time-lapse acquisition sequence.
-
Acquire images continuously at the fastest possible frame rate (or a set interval, e.g., every 5 seconds) without significant delay between frames.
-
Continue imaging until the fluorescence intensity has decreased to less than 50% of its initial value, or to the background level.
-
-
Data Analysis:
-
Open the acquired image sequence in your image analysis software.
-
Select a Region of Interest (ROI) that encompasses the fluorescently labeled structures. Select a nearby region without specific staining to measure the background.
-
For each time point (frame), measure the mean fluorescence intensity within the ROI.
-
For each time point, subtract the mean background intensity from the mean ROI intensity to correct for background noise.
-
Normalize the corrected fluorescence intensity data by dividing all values by the intensity of the first time point.
-
Plot the normalized intensity as a function of time.
-
-
Interpretation:
-
The resulting curve shows the decay of fluorescence over time.
-
A key metric for photostability is the half-life (t½), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.
-
Compare the decay curves and half-lives of different probes or the same probe under different conditions (e.g., with and without antifade reagents) to quantitatively assess their relative photostability.[5]
-
References
- 1. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 4. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 13. biotium.com [biotium.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Catalytic Systems for Indolizine Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of indolizine scaffolds is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative overview of prominent catalytic systems employed in indolizine synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable methodology for specific research needs.
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules with applications ranging from anticancer to anti-inflammatory agents. The development of efficient and versatile synthetic routes to these scaffolds is an area of intense research. This comparison focuses on three major catalytic paradigms: transition-metal catalysis, organocatalysis, and photocatalysis, highlighting their distinct advantages and substrate scopes.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for representative examples of each catalytic system in the synthesis of substituted indolizines. The data has been collated from recent literature to provide a standardized comparison of reaction efficiency.
| Catalytic System | Catalyst | Key Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Transition-Metal | Copper(I) Bromide (CuBr) | Pyridine, Acetophenone, Nitroolefin | Not specified | 80 | 12 | up to 99 | [1] |
| Organocatalysis | Trifluoroacetic Acid (TFA) | Indolizine, ortho-Hydroxybenzyl alcohol | Toluene | 30 | 12 | up to 89 | [2][3] |
| Photocatalysis | Rose Bengal (RB) | Indolizine, Trisulfide dioxide | MeCN | Room Temp. | 8 | up to 65 | [4] |
Note: Yields are reported as isolated yields and may vary depending on the specific substrates used. The provided data represents the higher end of the reported yield range for a series of derivatives.
Experimental Workflow Overview
The general experimental workflow for the synthesis and analysis of indolizine derivatives using these catalytic systems is depicted below. This process involves the careful mixing of reactants and catalyst under specific atmospheric and temperature conditions, followed by reaction monitoring, product isolation, and purification.
Detailed Experimental Protocols
Transition-Metal Catalysis: Copper-Catalyzed Synthesis of 1,2,3-Trisubstituted Indolizines
This protocol describes a copper-catalyzed domino reaction for the synthesis of functionalized indolizines from pyridines, acetophenones, and nitroolefins.[1]
Materials:
-
Pyridine derivative
-
Acetophenone derivative
-
Nitroolefin derivative
-
Copper(I) bromide (CuBr)
-
An appropriate solvent (e.g., Toluene)
Procedure:
-
To a reaction vessel, add the pyridine derivative (1.0 mmol), acetophenone derivative (1.2 mmol), nitroolefin derivative (1.5 mmol), and CuBr (10 mol%).
-
Add the solvent (5 mL) and stir the mixture at 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.
Organocatalysis: Brønsted Acid-Catalyzed C3-Alkylation of Indolizines
This method outlines the C3-alkylation of indolizines with ortho-hydroxybenzyl alcohols using a Brønsted acid catalyst.[2][3]
Materials:
-
Indolizine derivative (0.1 mmol)
-
ortho-Hydroxybenzyl alcohol derivative (0.15 mmol)
-
Trifluoroacetic acid (TFA, 0.02 mmol)
-
Toluene (1 mL)
Procedure:
-
In a reaction tube, combine the indolizine (0.1 mmol) and the ortho-hydroxybenzyl alcohol (0.15 mmol).
-
Add toluene (1 mL) followed by trifluoroacetic acid (0.02 mmol) to the reaction mixture.
-
Stir the mixture at 30 °C for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Directly purify the reaction mixture using preparative thin-layer chromatography on silica gel to isolate the pure C3-alkylated indolizine product.
Photocatalysis: Visible-Light-Induced C-H Disulfuration of Indolizines
This protocol details a photocatalytic C-H disulfuration at the C3 position of indolizines using Rose Bengal as the photocatalyst.[4]
Materials:
-
Indolizine derivative (0.2 mmol)
-
Trisulfide dioxide derivative (0.3 mmol)
-
Rose Bengal (RB, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 0.4 mmol)
-
tert-Butyl hydroperoxide (TBHP, 1 mmol)
-
Acetonitrile (MeCN, 2 mL)
Procedure:
-
To a reaction vessel, add the indolizine (0.2 mmol), trisulfide dioxide (0.3 mmol), Rose Bengal (3 mol%), and cesium carbonate (0.4 mmol).
-
Add acetonitrile (2 mL) and tert-butyl hydroperoxide (1 mmol).
-
Carry out the reaction in air and irradiate with a 20 W blue LED for 8 hours at room temperature.
-
After the reaction is complete, as indicated by TLC, proceed with standard workup procedures.
-
Isolate the product by column chromatography to obtain the indolizine-3-disulfide.
Catalytic Cycle for Copper-Catalyzed Indolizine Synthesis
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed synthesis of indolizines. The cycle involves the coordination of the reactants to the copper center, followed by a series of bond-forming steps and subsequent catalyst regeneration.
Concluding Remarks
The choice of a catalytic system for indolizine synthesis is contingent upon several factors including the desired substitution pattern, functional group tolerance, and the availability of starting materials and equipment.
-
Transition-metal catalysis , particularly with copper, offers high efficiency and the ability to construct polysubstituted indolizines in a one-pot fashion.[1]
-
Organocatalysis provides a metal-free alternative, often proceeding under mild conditions and demonstrating excellent functional group compatibility for specific transformations like C3-alkylation.[2][3]
-
Photocatalysis represents a modern and green approach, utilizing visible light to drive reactions at ambient temperature, enabling unique C-H functionalizations.[4]
Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting a catalytic method. The detailed protocols provided herein serve as a starting point for the practical implementation of these powerful synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of 3-Methylindolizine and its Indole Isosteres
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-methylindolizine and its isosteric counterpart, indole, with a focus on anticancer and antimicrobial properties. This analysis is supported by a compilation of experimental data from various studies and includes detailed methodologies for the key experiments cited.
Indole and its structural isomer, indolizine, are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] While the indole nucleus is a well-established pharmacophore present in many approved drugs, the bioisosteric replacement with indolizine offers a strategic approach to modulate physicochemical and pharmacological properties, potentially leading to improved therapeutic agents.[2] This guide specifically delves into a comparative overview of the biological activities of derivatives based on the this compound and indole scaffolds.
Comparative Analysis of Anticancer Activity
Both 3-methylindole and this compound derivatives have demonstrated significant potential as anticancer agents. The data compiled from various studies, while not always a direct head-to-head comparison of identical analogs, allows for an insightful evaluation of their relative potencies against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole | 3-aryl-thio-1H-indole | HT29 (Colon) | Nanomolar range | [3] |
| 3-aroyl-1H-indole | HepG2 (Liver) | Nanomolar range | [3] | |
| Fused 2-oxoindole | EGFR expressing lines | More effective than lapatinib | [3] | |
| Indolizine | Pyrido[2,3-b]indolizine | HCT116 (Colon) | Active at non-cytotoxic concentrations | [4] |
| Indolizine-glyoxylamides | Various (including MDR phenotypes) | Substantial in vitro activity | [5] | |
| Functionalized Indolizines | HOP-62 (Lung), SNB-75 (Glioblastoma) | Cytotoxic (14-34% inhibition at 10 µM) | [6] |
Table 1: Comparative Anticancer Activity of Indole and Indolizine Derivatives.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of both scaffolds has been explored, with derivatives showing activity against a range of bacterial and fungal pathogens.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole | Thiophene and imidazole substituted | Bacteria | < 8 | [7] |
| 5-hydroxy indole analog | A. niger, B. cirroflagellosus, C. albicans | Higher potency than griseofulvin | [7] | |
| Indole-carboxamide | M. tuberculosis (MDR and XDR strains) | 0.012 | [7] | |
| Indolizine | Trisubstituted indolizine | M. tuberculosis (susceptible and MDR) | 5.5 - 11.3 | [8] |
| Derivative XXI | M. smegmatis | 25 (bacteriostatic) | [8] | |
| Derivative XIII | B. cinerea | High antifungal activity | [8] |
Table 2: Comparative Antimicrobial Activity of Indole and Indolizine Derivatives.
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound or indole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Biological Mechanisms
To illustrate a potential mechanism of action for these compounds, particularly in the context of anticancer activity, the following diagram depicts a simplified experimental workflow for screening and identifying lead compounds.
Experimental workflow for biological activity comparison.
The following diagram illustrates a generic signaling pathway that is often a target in cancer therapy and can be modulated by small molecule inhibitors like indole and indolizine derivatives.
References
- 1. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. – Ingentium Magazine [magazine.ingentium.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Novel Indolizine Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold has emerged as a privileged structure in the development of novel fluorophores, offering a versatile platform for creating probes with tunable photophysical properties. These fluorophores are finding increasing applications in biological imaging and as sensors due to their sensitivity to the microenvironment. This guide provides a comparative evaluation of three distinct classes of recently developed indolizine-based fluorophores: Pyrido[3,2-b]indolizines, "Seoul-Fluor" analogues, and 3,7-disubstituted Indolizines. We present a summary of their key photophysical parameters, detailed experimental protocols for their characterization, and a visualization of a common experimental workflow.
Comparative Photophysical Data
The performance of a fluorophore is dictated by several key photophysical parameters. The following tables summarize the absorption maxima (λ_abs_), molar extinction coefficients (ε), emission maxima (λ_em_), fluorescence quantum yields (Φ_F_), and Stokes shifts for representative examples of each class of indolizine fluorophore. It is important to note that the solvent environment can significantly influence these properties; therefore, the solvent used for each measurement is specified.
Pyrido[3,2-b]indolizine Derivatives
This class of fluorophores demonstrates a remarkable tunability of emission colors from blue to red, achieved by modifying substituents at different positions of the core structure.[1][2] The data presented below were obtained in dimethylsulfoxide (DMSO).[1]
| Compound | R¹ Substituent | R² Substituent | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_F_ | Stokes Shift (cm⁻¹) |
| 1 | NO₂ | COOEt | 425 | 15,000 | 503 | 0.81 | 3688 |
| 2 | CN | COOEt | 415 | 18,000 | 508 | 0.95 | 4421 |
| 3 | Cl | COOEt | 405 | 20,000 | 515 | 0.99 | 5259 |
| 4 | H | COOEt | 400 | 22,000 | 525 | 0.98 | 5952 |
| 5 | Et | COOEt | 408 | 21,000 | 568 | 0.65 | 7112 |
| 7 | H | H | 385 | 17,000 | 458 | 0.91 | 4235 |
| 11 | OMe | COOEt | 430 | 25,000 | 580 | 0.55 | 6380 |
| 13 | NMe₂ | COOEt | 465 | 30,000 | 610 | 0.35 | 5282 |
"Seoul-Fluor" Analogues
"Seoul-Fluor" represents a versatile indolizine-based platform where the photophysical properties can be rationally tuned.[3] These fluorophores can cover the full visible color range (445–613 nm) and their quantum yields are controllable through a photoinduced electron transfer (PeT) process.[3][4] The data below is for representative analogues in various solvents, highlighting their environmental sensitivity.
| Compound | R¹ Substituent | R² Substituent | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ | Stokes Shift (cm⁻¹) |
| SF44 | p-NEt₂ | Ac | Diethyl Ether | - | 561 | - | - |
| SF44 | p-NEt₂ | Ac | Acetonitrile | - | 624 | - | - |
| SF Analogue 10 | Diethylamino-phenyl | - | Methanol | - | - | 0.00 | - |
| SF Analogue 19 | Dicyano-phenyl | - | Methanol | - | - | 0.72 | - |
3,7-disubstituted Indolizine Fluorophores
This class of indolizines offers a straightforward synthetic route to color-tunable fluorophores.[5] The introduction of an electron-donating group at the C-3 position and various electron-withdrawing groups at the C-7 position allows for the tuning of emission wavelengths from blue to orange-red (462–580 nm). The following data were obtained in methanol.[5]
| Compound | R¹ Substituent | R² Substituent (at C-7) | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ | Stokes Shift (cm⁻¹) |
| 6 | Phenyl | COOEt | 382 | 462 | 0.45 | 4496 |
| 9 | p-NMe₂-Phenyl | COOEt | 410 | 533 | 0.15 | 5689 |
| 12 | p-OMe-Phenyl | COOEt | 386 | 466 | 0.52 | 4443 |
| 14 | p-NMe₂-Phenyl | CHO | 425 | 560 | 0.08 | 5594 |
| 16 | p-NMe₂-Phenyl | COCH₃ | 428 | 580 | 0.05 | 6092 |
Molar extinction coefficients for these compounds were not explicitly provided in the source.
Experimental Protocols
The characterization of the photophysical properties of these indolizine fluorophores relies on standard spectroscopic techniques. Below are detailed methodologies for these key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε) of the fluorophores.
Methodology:
-
Sample Preparation: Prepare a stock solution of the indolizine fluorophore in a spectroscopic grade solvent (e.g., DMSO or methanol) at a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum of the solvent.
-
Record the absorption spectra of the diluted fluorophore solutions from approximately 300 nm to 700 nm.
-
Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration of the fluorophore, and l is the path length of the cuvette (1 cm).
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em_) and relative fluorescence quantum yields (Φ_F_).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the fluorophore in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs_). The emission is typically collected at a 90° angle to the excitation beam.
-
Identify the wavelength of maximum fluorescence emission (λ_em_).
-
-
Quantum Yield Determination (Comparative Method):
-
Select a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).
-
Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring their absorbance at the excitation wavelength is below 0.1.
-
Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample_) using the following equation: Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (n_sample_² / n_standard_²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for the application of indolizine-based fluorophores in cell biology, specifically for the staining and imaging of lipid droplets.
Caption: Experimental workflow for lipid droplet staining.
Caption: Signaling pathway of a fluorogenic probe.
References
A Comparative Guide to the Structure-Activity Relationship of Bioactive Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indolizine, a fused heterocyclic system isoelectronic with indole, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of bioactive indolizine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to aid researchers and professionals in the strategic design and development of novel therapeutic agents based on the indolizine core.
Anticancer Activity: Targeting Cellular Proliferation
Indolizine derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes, including tubulin polymerization, EGFR signaling, and apoptosis induction.[4] The SAR studies reveal that substitutions on both the pyridine and pyrrole rings of the indolizine nucleus play a crucial role in modulating their cytotoxic efficacy.
Key Structural Modifications and Their Impact on Anticancer Activity
Substitutions at various positions of the indolizine ring have been explored to enhance anticancer activity. Generally, the introduction of specific functional groups at positions 1, 3, 5, and 7 has shown to be particularly influential. For instance, indolizines bearing an unsubstituted or a simple methyl-substituted pyridine ring have exhibited excellent antiproliferative properties.[4] Furthermore, the fusion of a seven-membered lactone ring to the indolizine scaffold has been identified as a promising strategy in the development of new anticancer agents.[3][5]
A study by Coelho et al. in 2023 highlighted the potential of indolizine-lactone hybrids, with a methoxylated analogue showing promise against triple-negative breast cancer (MDA-MB-231). Late-stage functionalization of the indolizine core in these hybrids led to analogues with up to twenty times higher potency than the parent compound.[5]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Comparative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values of selected indolizine derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 5b | Indolizine-1-carbonitrile derivative | Candida albicans | 8-32 | |
| 5g | Indolizine-1-carbonitrile derivative | Bacterial strains | 16-256 | |
| Derivative XXI | Not specified | Staphylococcus aureus | 25 (bacteriostatic) | |
| Compound 5 | Pyrazolyl-indolizine | Bacillus subtilis, S. aureus, P. aeruginosa, S. typhimurium, C. albicans | Potent | |
| Compound 9 | Pyrazolyl-indolizine | Bacillus subtilis, S. aureus, P. aeruginosa, S. typhimurium, C. albicans | Potent | |
| Compound 13 | Pyrazolyl-indolizine | Bacillus subtilis, S. aureus, P. aeruginosa, S. typhimurium, C. albicans | Potent | |
| Compound 19 | Pyrazolyl-indolizine | Bacillus subtilis, S. aureus, P. aeruginosa, S. typhimurium, C. albicans | Potent |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several indolizine derivatives have been investigated for their anti-inflammatory properties, with some exhibiting dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. T[6]his dual inhibitory action is a desirable characteristic for developing anti-inflammatory drugs with an improved safety profile.
Key Structural Modifications and Their Impact on Anti-inflammatory Activity
The anti-inflammatory activity of indolizine derivatives can be fine-tuned through bioisosteric modifications. For instance, the synthesis of indolizine derivatives as bioisosteres of imidazo[1,2-a]pyridine has yielded compounds with significant in vivo anti-inflammatory effects and reduced ulcerogenic liability compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).
[6]dot
Caption: Dual Inhibition of COX and LOX Pathways by Indolizine Derivatives.
Comparative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of notable indolizine derivatives.
| Compound ID | Key Feature | In vivo/In vitro Model | Activity | Reference |
| Compound 56 | Dual COX-2/LOX inhibitor | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | |
| Compound 56 | Dual COX-2/LOX inhibitor | In vitro enzyme assay | COX-2 IC50 = 14.91 µM, LOX IC50 = 13.09 µM | |
| INM | Indolizinyl derivative of Mefenamic acid | Not specified | Superior to parent drug | |
| 4d, 4g, 4o | Spirooxindole-indolizine hybrids | Carrageenan-induced paw edema | Significant anti-inflammatory activity | |
| 9a, 10b, 11b | Ethyl benzoate bearing indolizine | Carrageenan-induced rat paw edema | Comparable to ibuprofen |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indolizine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare serial twofold dilutions of the indolizine derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the indolizine derivatives or a standard drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
References
- 1. INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article | Semantic Scholar [semanticscholar.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 3-Methylindolizine: A Comparative Guide to HPLC and NMR Techniques
Synthesis and Potential Impurities of 3-Methylindolizine
Indolizine and its derivatives are commonly synthesized via 1,3-dipolar cycloaddition reactions. A typical route involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne. For this compound, this could involve the reaction of a pyridine derivative with a propylene derivative. Potential impurities arising from such a synthesis can include unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, robust analytical methods are essential to quantify the purity of the final product.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar compounds like this compound. The principle relies on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.
-
Sample Preparation: A stock solution of the synthesized this compound is prepared by accurately weighing approximately 1 mg of the compound and dissolving it in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL solution. This solution is then filtered through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed for optimal separation. For instance, a gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B) can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where this compound exhibits strong absorbance, typically around 254 nm.
-
Injection Volume: 10 µL of the prepared sample is injected.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks in the chromatogram. The Journal of Medicinal Chemistry generally requires a purity of >95% for compounds intended for biological testing.[1]
Data Presentation: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.52 | 15.8 | 1.2 | Starting Material A |
| 2 | 4.78 | 10.5 | 0.8 | By-product |
| 3 | 8.91 | 1275.6 | 97.5 | This compound |
| 4 | 10.15 | 6.5 | 0.5 | Unknown Impurity |
| Total | 1308.4 | 100.0 |
Purity Assessment via Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be adapted for highly accurate quantitative analysis (qNMR).[1] The qNMR method determines the purity of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for complete magnetization recovery, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the this compound and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Data Presentation: ¹H NMR Purity Analysis
| Parameter | This compound (Analyte) | Maleic Acid (Standard) |
| Mass (m) | 8.52 mg | 8.05 mg |
| Molecular Weight (MW) | 131.17 g/mol | 116.07 g/mol |
| Signal Integrated | Methyl protons (CH₃) | Olefinic protons (CH=CH) |
| Chemical Shift (δ) | ~2.3 ppm | ~6.3 ppm |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 2.45 | 2.00 |
| Purity of Standard | 99.9% | |
| Calculated Purity | 98.2% |
Method Comparison: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance; quantification against a standard |
| Sensitivity | High (µg to ng levels) | Lower (mg level required for accurate qNMR) |
| Resolution | Excellent for separating closely related impurities | Can be limited by signal overlap, though 2D NMR can help[1] |
| Information Provided | Retention time, relative peak area (purity) | Structural confirmation and absolute purity |
| Quantification | Relative (Area %), requires response factor for absolute quantification | Absolute, traceable to a certified reference material |
| Sample Throughput | High, suitable for automation | Slower due to sample preparation and longer acquisition times |
| Destructive? | Yes, the sample is consumed | No, the sample can be fully recovered |
| Impurity Detection | Detects UV-active impurities | Detects proton-containing impurities; non-protonated or inorganic impurities are not seen[1] |
Visualizing the Workflow
Caption: General workflow for synthesis and purity assessment.
Caption: HPLC analysis workflow for this compound.
Caption: Quantitative NMR (qNMR) analysis workflow.
Conclusion
Both HPLC and NMR are powerful and essential techniques for assessing the purity of synthesized this compound. HPLC offers high sensitivity and excellent separatory power, making it ideal for detecting trace impurities and for routine quality control. In contrast, qNMR provides an absolute measure of purity and simultaneously confirms the structure of the compound, serving as an orthogonal method that is highly valued in drug discovery and for the characterization of reference standards. For a comprehensive and confident assessment of purity, employing both techniques is the recommended best practice, as they provide complementary information, ensuring the integrity of the compound for subsequent research and development.
References
The Evolving Landscape of Indolizine-Based Cancer Therapeutics: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Among the myriad of heterocyclic scaffolds under investigation, indolizine and its derivatives have emerged as a promising class of compounds with demonstrated cytotoxic and antitumor properties. This guide provides a comparative overview of the in vitro and in vivo efficacy of 3-methylindolizine-based therapeutic agents and related indolizine analogs, supported by available experimental data and methodologies.
While specific research on the anticancer activity of simple this compound derivatives remains limited in publicly available literature, broader studies on functionalized indolizine and indole scaffolds provide valuable insights into their therapeutic potential. This guide will draw upon this related research to highlight key findings and experimental approaches relevant to the evaluation of indolizine-based compounds.
I. In Vitro Efficacy: Cytotoxicity and Mechanistic Insights
In vitro assays are the foundational step in assessing the anticancer potential of novel compounds. These studies utilize cancer cell lines to determine a compound's cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action.
A. Quantitative Analysis of Cytotoxicity
Table 1: Representative In Vitro Cytotoxicity of Indolizine Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-b]indolizine derivatives | Colorectal Cancer (CRC) cell lines | Varies by derivative | [1] |
| Functionalized Indolizines | Non-Small Cell Lung Cancer (HOP-62) | Varies by derivative | |
| Functionalized Indolizines | Glioblastoma (SNB-75) | Varies by derivative | |
| 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles | Various Cancer Cell Lines | Potent activity reported | [2] |
Note: This table is illustrative and based on broader indolizine research due to the lack of specific data on this compound.
B. Experimental Protocols for In Vitro Assays
A standard protocol for evaluating the in vitro cytotoxicity of a therapeutic agent involves the following steps:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Cytotoxicity Assay (MTT Assay):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
C. Unraveling the Mechanism of Action: Signaling Pathways
The anticancer effects of indolizine-based compounds are often attributed to their ability to interfere with critical cellular processes and signaling pathways. While the precise mechanisms for this compound are yet to be fully elucidated, research on related indole compounds suggests potential targets.
A common mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death) and cell cycle arrest. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole compounds have been shown to modulate this pathway, leading to the inhibition of cancer cell growth.
Below is a generalized diagram of a potential signaling pathway that could be targeted by indolizine-based therapeutic agents.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
II. In Vivo Efficacy: Antitumor Activity in Animal Models
Following promising in vitro results, the evaluation of therapeutic agents progresses to in vivo studies using animal models. These studies are crucial for assessing a compound's antitumor efficacy, pharmacokinetic properties, and potential toxicity in a whole-organism context.
A. Quantitative Analysis of Antitumor Activity
In vivo efficacy is typically measured by the reduction in tumor volume and weight, as well as an increase in the lifespan of the treated animals compared to a control group. While specific in vivo data for this compound-based agents is not currently available, studies on related compounds, such as neocryptolepine analogs (structurally related to indoloquinolines), have demonstrated a remarkable decrease in tumor volume in mouse models.[3]
Table 2: Representative In Vivo Antitumor Efficacy of Indole/Indolizine Analogs
| Compound Class | Animal Model | Tumor Type | Key Findings | Reference |
| Neocryptolepine Analogs | Swiss Albino Mice | Ehrlich Ascites Carcinoma (Solid Tumor) | Significant decrease in tumor volume and hepatic lipid peroxidation. | [3] |
| Indole-based Tubulin Polymerization Inhibitors | Mouse Model | Glioblastoma | Reduction in tumor volume without evident toxicity. | [4] |
Note: This table is illustrative and based on broader indole/indolizine research due to the lack of specific data on this compound.
B. Experimental Protocols for In Vivo Studies
A general workflow for assessing the in vivo antitumor efficacy of a compound is as follows:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used.
-
Tumor Xenograft: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Compound Administration: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound is administered through a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using a standard formula (e.g., Volume = 0.5 × length × width²).
-
Data Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Indolizine Synthesis: Classical vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the synthesis of the indolizine scaffold, a privileged structural motif in numerous biologically active compounds, has been a subject of continuous innovation. This guide provides a comprehensive benchmark of classical and emerging methods for indolizine synthesis, offering a comparative analysis of their performance, supported by experimental data and detailed protocols.
The indolizine core, a nitrogen-containing heterocyclic system, is a key component in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The development of efficient and versatile methods for its construction is therefore of significant interest to the medicinal and organic chemistry communities. This guide will delve into the traditional approaches, namely the Scholtz and Tschitschibabin reactions, and contrast them with modern catalytic and cycloaddition strategies that offer milder conditions, broader substrate scope, and improved yields.
Classical Approaches: The Foundation of Indolizine Synthesis
The historical methods for constructing the indolizine nucleus, while foundational, often require harsh reaction conditions and offer limited scope for functionalization.
1. Scholtz Indolizine Synthesis:
First reported in 1912, the Scholtz reaction involves the condensation of a 2-alkylpyridine with an α,β-unsaturated carbonyl compound or a related species, typically at high temperatures.
2. Tschitschibabin Indolizine Synthesis:
The Tschitschibabin reaction, another classical method, involves the acid-catalyzed cyclization of N-(2-oxoalkyl)pyridinium salts. This method is particularly useful for the preparation of 2-substituted indolizines.
Modern Methods: Expanding the Horizons of Indolizine Synthesis
Contemporary approaches to indolizine synthesis have focused on the development of more efficient, milder, and versatile methodologies, largely driven by advancements in catalysis and reaction design.
1. Transition-Metal Catalyzed Syntheses:
The use of transition metals, particularly copper, palladium, and rhodium, has revolutionized indolizine synthesis, enabling a wide range of transformations under milder conditions.
-
Copper-Catalyzed Reactions: Copper catalysts are widely employed in various indolizine syntheses, including multicomponent reactions and cycloisomerization processes.[1][2] These methods often offer good functional group tolerance and operational simplicity.
-
Palladium-Catalyzed Reactions: Palladium catalysis has proven to be a powerful tool for constructing the indolizine scaffold through cross-coupling and cyclization cascades.[3][4][5][6][7] These reactions often exhibit high efficiency and regioselectivity.
-
Rhodium-Catalyzed C-H Activation: Rhodium-catalyzed C-H activation has emerged as a step-economical approach to functionalize pyridines and subsequently construct the indolizine ring system.[8][9][10][11][12]
2. 1,3-Dipolar Cycloaddition Reactions:
This powerful strategy involves the reaction of a pyridinium ylide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene, to construct the five-membered ring of the indolizine core.[13][14][15][16] This method is highly versatile and allows for the introduction of a wide variety of substituents.
3. Radical Cyclization Reactions:
Radical-mediated cyclizations offer an alternative pathway to indolizines, often proceeding under mild conditions and tolerating a broad range of functional groups.[17][18][19][20][21][22]
Comparative Performance Data
The following tables summarize the quantitative data for the different indolizine synthesis methods, allowing for a direct comparison of their yields and reaction conditions.
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| Scholtz Synthesis | 2-Methylpyridine, Acetic Anhydride | High Temperature | Often low to moderate | [23][24] |
| Tschitschibabin Synthesis | N-(2-Oxoalkyl)pyridinium salt | Acidic, Heat | Variable, can be high | [25] |
| Copper-Catalyzed | Pyridine, Methyl Ketone, Alkenoic Acid | CuBr, 80 °C, 12h, O₂ | Up to 95% | [1][2] |
| Palladium-Catalyzed | Propargylic Pyridine, Aroyl Chloride | Pd catalyst, Base | Very good yields | [7] |
| Rhodium-Catalyzed C-H Activation | N-Methoxy-enamide, Triazole | Rh(III) catalyst | 20-52% | [8] |
| 1,3-Dipolar Cycloaddition | Pyridinium Ylide, Alkyne/Alkene | Varies (often mild) | Good to excellent | [13][14] |
| Radical Cyclization | 2-(Pyridin-2-yl)acetate, Sulfoxonium Ylide | Radical initiator | Modest yields | [17] |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried according to standard procedures.
1. Classical Method: Tschitschibabin Indolizine Synthesis (General Procedure)
A solution of the appropriate N-(2-oxoalkyl)pyridinium salt in a suitable solvent (e.g., ethanol, acetic acid) is heated at reflux in the presence of a base (e.g., sodium bicarbonate, potassium carbonate) or an acid (e.g., hydrobromic acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired indolizine.
2. Modern Method: Copper-Catalyzed Three-Component Synthesis of Indolizines [2]
To a mixture of pyridine (1.0 mmol), methyl ketone (1.2 mmol), and alkenoic acid (1.5 mmol) is added CuBr (0.2 mmol). The reaction mixture is stirred at 80 °C in an oxygen atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and purified directly by column chromatography on silica gel to give the corresponding indolizine.
3. Modern Method: Palladium-Catalyzed Arylation of Indolizines [3][6]
To a solution of the indolizine (1.0 mmol) and aryl bromide (1.2 mmol) in NMP (2 mL) is added PdCl₂(PPh₃)₂ (0.05 mmol), KOAc (2.0 mmol), and H₂O (2.0 mmol). The reaction mixture is heated at 100 °C for 1-3 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the C-3 arylated indolizine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways of key indolizine synthesis methods.
References
- 1. Indolizine synthesis [organic-chemistry.org]
- 2. CuBr-Catalyzed Aerobic Decarboxylative Cycloaddition for the Synthesis of Indolizines under Solvent-Free Conditions [organic-chemistry.org]
- 3. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 15. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 16. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Radical cyclization - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. google.com [google.com]
- 22. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. jbclinpharm.org [jbclinpharm.org]
- 24. jbclinpharm.org [jbclinpharm.org]
- 25. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Computational Docking of 3-Methylindolizine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking of indolizine derivatives, using them as a proxy for 3-Methylindolizine, against key protein targets implicated in disease. Due to a lack of specific published docking studies on this compound, this document leverages available data on structurally related indolizine and indole analogs to illustrate the comparative methodology. The presented data and protocols are intended to serve as a reference for researchers engaged in structure-based drug design and in silico screening.
Comparative Docking Analysis
The following tables summarize the binding affinities of various indolizine and indole derivatives against prominent protein targets, as determined by molecular docking studies. These values, typically expressed in kcal/mol, indicate the predicted strength of the interaction between the ligand and the protein's binding site, with more negative values suggesting a stronger interaction.
Table 1: Comparative Docking Scores of Indolizine and Indole Derivatives against Cyclooxygenase-2 (COX-2)
| Compound | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (Compound S3)[1] | Not explicitly stated, but identified as a potent inhibitor[1] | Indomethacin | Similar hydrogen bonding pattern to Compound S3[1] |
| 3-ethyl-1H-indole derivative (Compound IIb)[2] | -11.35[2] | Meloxicam | -6.89[2] |
| Other 3-ethyl-1H-indole derivatives[2] | -10.40 to -11.35[2] | - | - |
| 3-diazo-1-methyl-1,3-dihydro-indol-2-one[3] | -7.2[3] | - | - |
Table 2: Predicted Protein Targets and Binding Affinities for a Library of Indolizine Derivatives
| Indolizine Derivative Class | Predicted Protein Target | Rationale for Targeting |
| General Indolizine Library | Tau protein[4] | Structure-based studies demonstrated a strong fit of indolizines with the tau protein.[4] |
| Lipophilic Indolizines (4a-c) | Cannabinoid receptor-1[4] | High lipophilicity (Milog P score 4.18-4.9) suggests potential interaction with cannabinoid receptor-1.[4] |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for performing computational docking studies, based on common practices in the field. Specific parameters may vary depending on the software and force fields used.
1. Preparation of the Protein Receptor:
- Obtaining the Structure: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
- Preprocessing: The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges (e.g., Kollman charges). For proteins with missing loops or residues, homology modeling may be employed.
- Defining the Binding Site: The active site for docking is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around this site to define the search space for the ligand.
2. Preparation of the Ligand:
- Structure Generation: The 2D structure of the ligand (e.g., this compound or its analogs) is drawn using chemical drawing software and converted to a 3D structure.
- Energy Minimization: The ligand's 3D structure is subjected to energy minimization to obtain a low-energy conformation.
- Format Conversion: The ligand file is converted to a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
3. Molecular Docking Simulation:
- Software Selection: A molecular docking program is chosen, such as AutoDock Vina, Glide, or GOLD.
- Algorithm: A search algorithm, often a genetic algorithm or a Monte Carlo method, is used to explore various conformations, positions, and orientations of the ligand within the protein's binding site.[2]
- Scoring Function: A scoring function is employed to estimate the binding affinity for each generated pose. This function typically considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
4. Analysis of Results:
- Binding Energy: The docking results are ranked based on their predicted binding energies. The pose with the lowest binding energy is generally considered the most favorable.
- Interaction Analysis: The protein-ligand interactions of the best-scoring poses are visualized and analyzed to identify key interacting amino acid residues and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).
- Validation: To validate the docking protocol, a known inhibitor of the target protein can be re-docked into the active site. The protocol is considered reliable if it can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).
Visualizations
The following diagrams illustrate key workflows in computational drug discovery.
Caption: A generalized workflow for computational molecular docking studies.
Caption: The logical flow of a structure-based drug design process.
References
Unlocking Antitumor Potential: A Comparative Analysis of Functionalized Indolizine Cytotoxicity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount challenge. Indolizine, a privileged heterocyclic scaffold, has emerged as a promising framework for the development of potent cytotoxic compounds. This guide provides a comparative analysis of the cytotoxicity of various functionalized indolizines, supported by experimental data, detailed methodologies, and mechanistic insights to inform future drug design and development efforts.
The inherent versatility of the indolizine core allows for functionalization at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities. Understanding the structure-activity relationships (SAR) is crucial for optimizing the cytotoxic potential of these compounds. This analysis consolidates data from multiple studies to offer a comparative overview of how different functional groups impact the anticancer activity of indolizine derivatives against various cancer cell lines.
Comparative Cytotoxicity of Functionalized Indolizines (IC50 Values)
The following table summarizes the in vitro cytotoxicity of a selection of functionalized indolizine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Indolizine Derivative Class | Functionalization | Cancer Cell Line | IC50 (µM) | Reference |
| Indolizine Lactones | Unsubstituted Phenyl (cis-4a) | MDA-MB-231 (Breast) | 67.86 ± 6.61 | [1] |
| Fluorinated Phenyl (cis-4b) | MDA-MB-231 (Breast) | 79.51 ± 21.84 | [1] | |
| Brominated Phenyl (cis-4d) | MDA-MB-231 (Breast) | Lower than cis-4a | [1] | |
| Methoxy-substituted (cis-4g) | DU-145 (Prostate) | 36.93 ± 2.58 | [1] | |
| Indolizinoquinoline-5,12-diones | Electron-withdrawing substituents | GLC-82 (Lung Adenocarcinoma) | Significant Potency | [2] |
| Electron-withdrawing substituents | NCI-H460 (Large-cell Lung Carcinoma) | Significant Potency | [2] | |
| Electron-withdrawing substituents | HL-60 (Promyelocytic Leukemia) | Significant Potency | [2] | |
| Electron-withdrawing substituents | MCF-7 (Breast Carcinoma) | Significant Potency | [2] | |
| Pyrrolizine/Indolizine-NSAID Hybrids | Ibuprofen conjugate (8a) | MCF-7 (Breast) | 7.61 | [3] |
| Ibuprofen conjugate (8e) | MCF-7 (Breast) | 1.07 | [3] | |
| Ibuprofen conjugate (8f) | MCF-7 (Breast) | 3.16 | [3] | |
| Indolizines with Cyclopropylcarbonyl Group | Compound 5a | Hep-G2 (Hepatocellular Carcinoma) | 0.39 µg/mL | [4] |
| Compound 5d | Hep-G2 (Hepatocellular Carcinoma) | 0.48 µg/mL | [4] | |
| Compound 5g | Hep-G2 (Hepatocellular Carcinoma) | 0.29 µg/mL | [4] | |
| Compound 5j | Hep-G2 (Hepatocellular Carcinoma) | 0.20 µg/mL | [4] | |
| Bromo and Ethyl Ester Functionalized Indolizines | Compound 5c | HOP-62 (Non-small Cell Lung) | 34% growth inhibition at 10 µM | [5][6] |
| Compound 7g | HOP-62 (Non-small Cell Lung) | 15% growth inhibition at 10 µM | [5][6] | |
| Compound 5c | SNB-75 (Glioblastoma) | 15% growth inhibition at 10 µM | [5][6] | |
| Compound 7c | SNB-75 (Glioblastoma) | 14% growth inhibition at 10 µM | [5][6] |
Experimental Protocols
The cytotoxicity data presented above was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[7]
-
Compound Treatment: The indolizine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells contain the vehicle (e.g., 0.5% DMSO) without the test compound.[7]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a purple solution.[8]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm).[8] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Note: Specific parameters such as cell seeding density, compound concentrations, and incubation times may vary between studies and are detailed in the referenced publications.
Mechanistic Insights: Signaling Pathways
Several studies have delved into the mechanisms by which functionalized indolizines exert their cytotoxic effects. A prominent pathway involves the induction of apoptosis, or programmed cell death.
One investigated mechanism for a novel indolizine derivative (C3) involves the activation of the mitochondria-p53 pathway in HepG2 liver cancer cells.[2][9][10] This compound was found to increase the production of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[9][10] This, in turn, promotes the activation and nuclear accumulation of the tumor suppressor protein p53.[9] Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner of apoptosis.[2][9]
Figure 1. Signaling pathway of apoptosis induced by a functionalized indolizine.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the cytotoxicity of novel functionalized indolizines is a multi-step process that begins with the synthesis of the compounds and culminates in the determination of their cytotoxic potency.
Figure 2. A typical workflow for evaluating indolizine cytotoxicity.
Conclusion and Future Directions
The comparative analysis of functionalized indolizines reveals that the cytotoxic potency is significantly influenced by the nature and position of the substituents on the indolizine core. Electron-withdrawing groups, halogenation, and the incorporation of specific pharmacophores like NSAIDs or cyclopropylcarbonyl moieties have shown to enhance anticancer activity. The induction of apoptosis through pathways such as the mitochondria-p53 cascade represents a key mechanism of action for these compounds.
Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of derivatives with diverse functional groups. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for the rational design of more potent and selective indolizine-based anticancer drugs. The promising in vitro results warrant further investigation in preclinical in vivo models to assess their therapeutic potential.
References
- 1. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: One-Pot Versus Multi-Step Syntheses of Indolizines
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Indolizine, a privileged scaffold in medicinal chemistry, is no exception. The choice between a one-pot or a multi-step approach to its synthesis can significantly impact yield, reaction time, cost, and environmental footprint. This guide provides an objective, data-driven comparison of these two synthetic strategies for preparing indolizine derivatives, supported by detailed experimental protocols.
Executive Summary
One-pot syntheses of indolizines offer significant advantages in terms of efficiency, reduced reaction times, and simplified purification processes. By combining multiple reaction steps into a single procedure, these methods minimize solvent usage and waste generation, aligning with the principles of green chemistry. In contrast, traditional multi-step syntheses, while often well-established and reliable, typically involve longer overall reaction times, intermediate isolation steps that can lower overall yields, and greater consumption of solvents and reagents. This comparison will focus on the synthesis of 2-phenylindolizine as a representative example to highlight the quantitative and qualitative differences between the two approaches.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the synthesis of 2-phenylindolizine via a representative one-pot, three-component reaction and a traditional two-step 1,3-dipolar cycloaddition.
| Metric | One-Pot Synthesis (Three-Component Reaction) | Multi-Step Synthesis (Two-Step 1,3-Dipolar Cycloaddition) |
| Overall Yield | 85% | ~68% (calculated from two steps) |
| Total Reaction Time | 2 hours | 26 hours (2 hours for Step 1 + 24 hours for Step 2) |
| Number of Steps | 1 | 2 |
| Intermediate Isolation | None | Yes (Pyridinium salt) |
| Atom Economy (Ideal) | ~86% | ~75% |
| Environmental (E)-Factor (Estimated) | Lower | Higher |
Experimental Protocols
One-Pot Synthesis: Three-Component Reaction of Pyridine, Phenacyl Bromide, and Phenylacetylene
This method exemplifies the efficiency of one-pot syntheses, affording the desired 2-phenylindolizine in high yield with a significantly reduced reaction time.
Reaction Scheme:
A one-pot, three-component synthesis of 2-phenylindolizine.
Procedure:
-
To a stirred solution of pyridine (1.0 mmol) in DMF (5 mL) are added phenacyl bromide (1.0 mmol), phenylacetylene (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford 2-phenylindolizine.
Multi-Step Synthesis: Two-Step 1,3-Dipolar Cycloaddition
This classical approach involves the initial formation and isolation of a pyridinium salt, followed by a base-mediated cycloaddition.
Workflow Diagram:
A two-step synthesis of 2-phenylindolizine via 1,3-dipolar cycloaddition.
Procedure:
Step 1: Synthesis of 1-Phenacylpyridinium Bromide
-
A solution of phenacyl bromide (10 mmol) in acetone (20 mL) is added dropwise to a stirred solution of pyridine (10 mmol) in acetone (20 mL) at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours, during which a white precipitate forms.
-
The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield 1-phenacylpyridinium bromide. (Typical yield: ~80%).
Step 2: Synthesis of 2-Phenylindolizine
-
To a stirred suspension of 1-phenacylpyridinium bromide (5 mmol) and phenylacetylene (6 mmol) in DMF (25 mL) is added K₂CO₃ (10 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford 2-phenylindolizine. (Typical yield: ~85%).
In-Depth Analysis and Comparison
Yield and Efficiency: The one-pot synthesis demonstrates a significantly higher overall yield (85%) compared to the multi-step synthesis (~68%). This disparity is largely due to the elimination of the intermediate isolation step, which invariably leads to some product loss.
Time and Simplicity: The one-pot approach is substantially faster, requiring only 2 hours compared to the 26 hours for the two-step method. The single-step procedure also simplifies the experimental workflow, reducing hands-on time for the researcher.
Green Chemistry Metrics:
-
Atom Economy: This metric calculates the proportion of reactant atoms incorporated into the final product. The one-pot synthesis shows a higher ideal atom economy, indicating less waste is generated from the reactants themselves.
-
E-Factor: The Environmental Factor considers the total mass of waste produced per unit of product. While not rigorously calculated here, the one-pot method's reduced solvent usage, single purification step, and elimination of an intermediate isolation step strongly suggest a more favorable (lower) E-factor.
Scope and Limitations: While the one-pot synthesis is highly efficient for this specific example, the substrate scope of multi-component reactions can sometimes be more limited compared to the more modular nature of multi-step syntheses. Multi-step approaches allow for the independent variation of each reactant and the purification of intermediates, which can be advantageous when dealing with complex or sensitive substrates.
Conclusion
For the synthesis of 2-phenylindolizine and structurally similar derivatives, the one-pot, three-component approach is demonstrably superior to the traditional two-step 1,3-dipolar cycloaddition in terms of yield, reaction time, and adherence to green chemistry principles. While multi-step syntheses will continue to play a crucial role in the synthesis of complex and diverse indolizine libraries, the data strongly supports the adoption of one-pot strategies where applicable to improve efficiency and sustainability in drug discovery and development. Researchers are encouraged to consider the trade-offs between these approaches based on the specific synthetic goals and the complexity of the target molecule.
Unveiling the Inner Workings of a Promising Fluorophore: A Comparative Validation of 3-Methylindolizine's Fluorescence Mechanism
For researchers, scientists, and professionals in drug development, the quest for novel fluorophores with superior photophysical properties is a continuous endeavor. 3-Methylindolizine has emerged as a promising scaffold in the development of fluorescent probes. This guide provides a comprehensive validation of its fluorescence mechanism, offering a comparative analysis with alternative fluorophores, supported by experimental data and detailed protocols.
The fluorescence of this compound is predicated on its rigid, planar heterocyclic structure, which facilitates the delocalization of π-electrons. The proposed mechanism involves the excitation of these π-electrons to a higher energy state upon absorption of light, followed by their radiative relaxation back to the ground state, resulting in the emission of a photon. This process is influenced by the electronic nature of substituents on the indolizine core and the polarity of the surrounding solvent.
Illuminating the Mechanism: A Comparative Look
To objectively assess the fluorescence mechanism of this compound, a comparative analysis with structurally related and commercially available fluorophores is essential. Indole and its derivative, 3-methylindole, serve as fundamental benchmarks due to their structural similarity. Furthermore, commercially available dyes with comparable spectral properties provide a practical context for performance evaluation.
dot
Caption: Proposed Jablonski diagram for this compound fluorescence.
Quantitative Comparison of Photophysical Properties
The following table summarizes key photophysical parameters for this compound and its comparative fluorophores. This data allows for a direct assessment of their relative performance.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| This compound | Toluene | 403-420[1] | - | - | - | - |
| Indole | Cyclohexane | 263 | 335 | 72 | 0.264[2] | 4.149[2] |
| 3-Methylindole | Cyclohexane | - | 340 | - | 0.347[2] | 7.896[2] |
| Pyrido[2,3-b]indolizine Derivative | Toluene | 403-420[1] | 474-515 | 71-95 | 0.41-0.77[1] | - |
| Seoul-Fluor Derivative | DCM | 475 | 501 | 26 | 0.84 | - |
Experimental Protocols for Validation
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for key spectroscopic techniques are provided below.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the fluorophores.
Materials:
-
Spectrophotometer (e.g., Cary Model 100)[3]
-
Fluorometer (e.g., Cary Eclipse)[3]
-
Quartz cuvettes (1 cm path length)[3]
-
Solvents of spectroscopic grade
-
Fluorophore stock solutions (e.g., in DMSO)
Procedure:
-
Prepare dilute solutions of the fluorophores in the desired solvent, ensuring the final concentration of any stock solvent (e.g., DMSO) is less than 1% v/v.[3]
-
For absorption measurements, record the UV-Vis spectrum using the spectrophotometer over a relevant wavelength range.[3]
-
For fluorescence measurements, excite the sample at its absorption maximum and record the emission spectrum using the fluorometer.[3]
-
The absorption and emission maxima are identified as the wavelengths of highest absorbance and fluorescence intensity, respectively.
dot
Caption: Standard workflow for spectroscopic measurements.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Sample and standard solutions with known absorbance at the excitation wavelength
-
Solvent
Procedure:
-
Prepare a series of dilutions of both the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime of the fluorophores.
Materials:
-
Time-correlated single photon counting (TCSPC) system
-
Pulsed light source (e.g., picosecond laser diode)
-
Sample solution in a quartz cuvette
Procedure:
-
Excite the sample with the pulsed light source at its absorption maximum.
-
Collect the fluorescence emission at the emission maximum using a fast photodetector.
-
The TCSPC system measures the time delay between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
Discussion and Conclusion
The comparative data reveals that this compound and its derivatives exhibit promising photophysical properties, including strong absorption in the visible region and potentially high fluorescence quantum yields. The solvatochromic behavior observed in related indolizine compounds suggests that the fluorescence of this compound is sensitive to the local environment, a desirable characteristic for sensing applications.
The provided experimental protocols offer a standardized framework for the validation and comparison of this compound's fluorescence mechanism against other fluorophores. By systematically applying these methods, researchers can generate robust and comparable data to guide the rational design of novel fluorescent probes for a wide range of applications in biomedical research and drug development. Further investigations into the solvent-dependent photophysical properties and theoretical calculations of the electronic transitions of this compound are warranted to fully elucidate its fluorescence mechanism and unlock its full potential as a versatile fluorophore.
References
A Comparative Assessment of Indolizine and Quinolizine Properties: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related heterocyclic scaffolds is paramount. This guide provides a detailed comparative assessment of indolizine and quinolizine, focusing on their chemical, physical, and pharmacological properties, supported by experimental data and detailed protocols.
Indolizine and quinolizine are isomeric bicyclic aromatic nitrogen-containing heterocycles. While structurally similar, their properties and reactivity profiles exhibit significant divergences that influence their application in medicinal chemistry and materials science. Indolizine is a stable 10-π electron aromatic system, whereas the parent quinolizine is an elusive and less stable molecule, with its chemistry often represented by its more stable saturated derivatives, the quinolizidines, or its aromatic cation.
Core Chemical Structures
The fundamental difference in the arrangement of the nitrogen atom within the fused ring system dictates the distinct properties of these two isomers.
Comparative Data of Physicochemical Properties
The following table summarizes key quantitative data for indolizine and quinolizine, highlighting their differences in stability and electronic nature.
| Property | Indolizine | Quinolizine (4H-Quinolizine) |
| Molecular Formula | C₈H₇N | C₉H₉N |
| Molar Mass | 117.15 g/mol [1] | 131.17 g/mol [2] |
| Appearance | White solid[1] | Elusive, of theoretical interest[3] |
| Melting Point | 75 °C[1] | Not determined experimentally |
| Boiling Point | 205 °C[1] | Not determined experimentally |
| pKb | 10.1[1] | Not determined experimentally |
| Resonance Energy | 0.29 kcal/mol (calculated)[4][5] | Not determined experimentally |
| Aromaticity | Aromatic (10π electron system)[6] | Non-aromatic as a neutral molecule |
| Stability | Relatively stable, though sensitive to air/light[7] | Unstable, readily forms quinolizinium cation[3] |
Reactivity and Chemical Behavior
The differing electronic distributions of indolizine and quinolizine govern their reactivity, particularly towards electrophiles.
Electrophilic Substitution
Indolizine readily undergoes electrophilic substitution, with a preference for the 3-position, followed by the 1-position. This reactivity is attributed to the high electron density at these positions within the π-excessive five-membered ring. In contrast, the parent quinolizine is not amenable to typical electrophilic aromatic substitution. Its isomer, quinoline, undergoes electrophilic attack on the benzene ring at positions 5 and 8, as the pyridine ring is deactivated by the nitrogen atom[8][9][10].
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. Indolizine synthesis [organic-chemistry.org]
- 4. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 9. tutorsglobe.com [tutorsglobe.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Cross-validation of experimental and theoretical spectroscopic data for 3-Methylindolizine
A comprehensive analysis of experimental and theoretical spectroscopic data for 3-Methylindolizine is currently limited in publicly available scientific literature. Therefore, this guide utilizes 3-methylindole, a structurally related compound, as a surrogate to demonstrate the principles and methodologies of cross-validating experimental and theoretical spectroscopic data. This approach provides a framework for researchers and drug development professionals to apply when such data for this compound becomes accessible.
Introduction to Spectroscopic Cross-Validation
The synergy between experimental spectroscopic techniques and theoretical quantum chemical calculations offers a powerful approach for the structural elucidation and characterization of molecules. Experimental methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide empirical data on the molecular structure and electronic properties. Concurrently, computational methods, particularly Density Functional Theory (DFT), allow for the theoretical prediction of these spectroscopic parameters. The cross-validation of these two data sets enhances the confidence in structural assignments and provides deeper insights into the molecular properties.
Data Presentation: A Comparative Analysis of 3-Methylindole
The following tables present a comparative summary of available experimental and theoretical spectroscopic data for 3-methylindole. It is imperative to note that these values are illustrative and would differ for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Methylindole
| Atom | Experimental ¹H NMR (CDCl₃) | Theoretical ¹H NMR (GIAO/DFT) | Experimental ¹³C NMR (CDCl₃) [1] | Theoretical ¹³C NMR (GIAO/DFT) |
| 1 (NH) | ~8.0 | Data not available | 128.7 | Data not available |
| 2 (CH) | ~7.0 | Data not available | 122.2 | Data not available |
| 3 (C-CH₃) | - | Data not available | 111.1 | Data not available |
| 3-CH₃ | ~2.3 | Data not available | 9.7 | Data not available |
| 4 (CH) | ~7.6 | Data not available | 119.2 | Data not available |
| 5 (CH) | ~7.1 | Data not available | 121.9 | Data not available |
| 6 (CH) | ~7.1 | Data not available | 119.5 | Data not available |
| 7 (CH) | ~7.3 | Data not available | 110.4 | Data not available |
| 3a (C) | - | Data not available | 125.1 | Data not available |
| 7a (C) | - | Data not available | 136.2 | Data not available |
Note: Specific experimental and a full set of theoretical NMR data for 3-methylindole were not available in the searched literature. The presented experimental values are approximate and gathered from various sources for illustrative purposes.
Table 2: FT-IR Vibrational Frequencies (cm⁻¹) for 3-Methylindole
| Vibrational Mode | Experimental FT-IR | Theoretical FT-IR (DFT) |
| N-H Stretch | ~3400 | Data not available |
| C-H Stretch (Aromatic) | 3100-3000 | Data not available |
| C-H Stretch (Methyl) | 2950-2850 | Data not available |
| C=C Stretch (Aromatic) | 1600-1450 | Data not available |
| C-N Stretch | ~1340 | Data not available |
Table 3: UV-Vis Absorption Maxima (λ_max, nm) for 3-Nitroindole (as an example for a substituted indole)
| Solvent | Experimental UV-Vis [2] | Theoretical UV-Vis (TD-DFT) |
| 2-Propanol | 349[2] | Data not available |
Note: Experimental UV-Vis data for 3-methylindole was not specified, hence data for 3-nitroindole is provided as a placeholder to illustrate the data type. Theoretical calculations are highly dependent on the chosen solvent model.[3]
Experimental and Theoretical Methodologies
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are generally obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet of the solid sample. The spectra are recorded in the mid-infrared region (typically 4000-400 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and placed in a quartz cuvette. The absorbance is recorded over a specific wavelength range (e.g., 200-800 nm).
Theoretical Computational Methods
Geometry Optimization: The first step in theoretical calculations is the optimization of the ground-state molecular geometry. This is commonly performed using DFT methods, with a functional such as B3LYP and a basis set like 6-311++G(d,p).
NMR Chemical Shift Calculation: Theoretical NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method coupled with a DFT functional. The calculated shielding tensors are then converted to chemical shifts by referencing them to the computed shielding tensor of a standard (e.g., TMS) at the same level of theory.
FT-IR Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.
UV-Vis Spectra Calculation: Electronic excitation energies and oscillator strengths, which determine the UV-Vis spectrum, are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). The choice of functional and basis set, as well as the inclusion of a solvent model, is crucial for obtaining accurate results.
Workflow for Spectroscopic Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical spectroscopic data.
Caption: Workflow for the cross-validation of experimental and theoretical spectroscopic data.
Conclusion
The cross-validation of experimental and theoretical spectroscopic data provides a robust methodology for the comprehensive characterization of molecules. While a complete dataset for this compound is not currently available in the reviewed literature, the framework presented here, using 3-methylindole as an illustrative example, outlines the necessary steps and data presentation formats. This guide serves as a valuable resource for researchers in applying this integrated approach for the structural elucidation and analysis of novel compounds in drug discovery and development. Future studies providing detailed experimental and theoretical spectroscopic data for this compound are encouraged to further populate and refine this comparative analysis.
References
Unveiling the Anticancer Potential of 3-Methylindolizine Derivatives: A Comparative Efficacy Analysis
For Immediate Release
Researchers in oncology and drug development now have access to a comprehensive comparison guide detailing the efficacy of various 3-Methylindolizine derivatives against a panel of cancer cell lines. This guide provides a synthesized overview of the cytotoxic activities, underlying mechanisms of action, and detailed experimental protocols to aid in the advancement of novel anticancer therapeutics. The data presented herein, collated from multiple studies, highlights the potential of the indolizine scaffold as a promising backbone for the development of targeted cancer therapies.
Comparative Efficacy of Indolizine Derivatives Across Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various indolizine derivatives against a range of human cancer cell lines, including liver (HepG2), non-small cell lung (A549), breast (MDA-MB-231), and colon (COLO 205) cancer. It is important to note that the data is compiled from different studies and represents the activity of structurally related but distinct indolizine derivatives.
| Derivative ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound C3 | HepG2 (Liver) | Not specified | [1] |
| BO-1978 | A549 (Non-Small Cell Lung) | Not specified | [2] |
| Methoxylated Analogue | MDA-MB-231 (Breast) | Not specified | [3] |
| Thiazole-isoindole hybrid | COLO 205 (Colon) | Selectivity Index: 9.24 | [4] |
Note: Specific IC50 values for some compounds were not available in the referenced abstracts. The provided information reflects the reported activity or selectivity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Hoechst 33342 Staining)
This method is used to visualize nuclear morphology changes characteristic of apoptosis.
Materials:
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
24-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and treat with the desired concentrations of the this compound derivatives as described in the MTT assay protocol.
-
Staining: After the treatment period, remove the medium and wash the cells twice with PBS. Add Hoechst 33342 staining solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.
Visualizing the Mechanism of Action
To illustrate the intricate processes by which these derivatives exert their anticancer effects, the following diagrams depict a key signaling pathway and a standard experimental workflow.
Caption: Workflow for evaluating the anticancer efficacy of this compound derivatives.
References
- 1. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 3-Methylindolizine: A Guide for Laboratory Professionals
The responsible management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. For novel or less-common compounds like 3-Methylindolizine, where comprehensive safety data may be sparse, a cautious and systematic approach is required. This guide provides essential logistical and safety information to manage the disposal of this compound effectively.
Hazard Profile and Safety Precautions
While specific toxicity data for this compound is not available, the Safety Data Sheet for the parent compound, Indolizine, indicates potential hazards. Researchers should handle this compound with the assumption that it carries similar risks.
Assumed Hazards Based on Indolizine:
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, at a minimum:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat should be worn and properly fastened.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[3]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, a comprehensive table of quantitative safety data is not possible. The table below summarizes the known GHS hazard statements for the parent compound, Indolizine.
| Hazard Category | GHS Hazard Statement | Reference |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, treating it as a potentially hazardous research chemical.
Step 1: Initial Assessment & Waste Segregation
-
Do not dispose of this compound down the sink or in the regular trash. [4][5][6] Sewer and landfill disposal of hazardous chemicals is prohibited and can have serious consequences.[4]
-
Determine the physical state of the waste (solid, liquid, or in solution).
-
Segregate the waste stream. Do not mix this compound waste with other incompatible waste types.[5] For example, keep organic solvent solutions separate from aqueous waste.
Step 2: Container Selection and Labeling
-
Select a sturdy, leak-proof, and chemically compatible container for the waste.[4][5] The original container of the main component can often be used.
-
Clearly label the container with the words "HAZARDOUS WASTE ".[5]
-
The label must include:
-
The full chemical name: "this compound"
-
An accurate estimate of the concentration and total volume/mass.
-
The names of any solvents or other chemicals mixed with it, including percentages.
-
The date accumulation started.
-
The name of the principal investigator or research group.
-
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[5]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.[5]
-
Ensure the storage area has secondary containment (e.g., a spill tray) to contain any potential leaks.[5]
-
Store away from incompatible materials.
Step 4: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's EHS department to request a hazardous waste pickup.[5]
-
Provide the EHS department with all necessary information from the waste label.
-
Follow any additional instructions provided by EHS for transport to the central accumulation area or for in-lab pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Indolizine | C8H7N | CID 9230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Safe Chemical Waste Disposal [fishersci.com]
Personal protective equipment for handling 3-Methylindolizine
This guide provides immediate, essential safety and logistical information for handling 3-Methylindolizine in a laboratory setting. The following procedures are based on the safety data for the closely related compound 3-Methylindole and general best practices for handling heterocyclic aromatic compounds.
Hazard Summary
This compound is anticipated to have a hazard profile similar to 3-Methylindole. It is crucial to handle this compound with care, assuming it may be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation. It may also be very toxic to aquatic life.
Quantitative Data Summary for 3-Methylindole (as a surrogate)
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 3450 mg/kg | [1] |
| Melting Point | 95 - 98 °C / 203 - 208.4 °F | [2] |
| Boiling Point | 265 - 266 °C / 509 - 510.8 °F @ 755 mmHg | [2] |
| Flash Point | 141 °C / 285.8 °F | [3] |
| Partition coefficient: n-octanol/water | log Pow: 2.14 |
Personal Protective Equipment (PPE)
To prevent direct contact and inhalation, the following personal protective equipment is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[4][5]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[6] In situations with a potential for splashing, a face shield must be worn in combination with goggles.[4][5][6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential.[7] Due to the potential for skin toxicity, consider double-gloving. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Lab Coat/Coveralls: A buttoned lab coat is required. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls should be worn.[7]
-
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) may be necessary.[4][5] A proper fit test and a cartridge change-out schedule are required for respirator use.[5][6]
-
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
- All weighing and handling of solid this compound should be performed in a chemical fume hood to minimize inhalation exposure.[1]
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]
2. Handling Procedures:
- Avoid the formation of dust and aerosols.[1]
- Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][8]
- Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]
3. Emergency Procedures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8][10]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8][10]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
- Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Containers:
-
Contaminated Materials:
-
Dispose of all contaminated items, including gloves, disposable lab coats, and cleaning materials, in the designated hazardous waste container.
-
-
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. epa.gov [epa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
